7(Z),11(Z)-Pentacosadiene
Beschreibung
Eigenschaften
IUPAC Name |
(7Z,11Z)-pentacosa-7,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3/b15-13-,23-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWXEURPGIPNW-ADYYPQGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Modulatory Role of 7(Z),11(Z)-Pentacosadiene in Drosophila Courtship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nuanced role of the cuticular hydrocarbon (CHC) 7(Z),11(Z)-Pentacosadiene in the complex courtship behavior of Drosophila melanogaster. While long-chain dienes like 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND) are well-established as primary female aphrodisiacs, this document synthesizes the available evidence suggesting a more subtle, potentially inhibitory or modulatory, function for this compound. We provide a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Concepts: Cuticular Hydrocarbons in Drosophila Courtship
Courtship in Drosophila melanogaster is a well-defined behavioral sequence involving a series of sensory cues exchanged between the male and female. Cuticular hydrocarbons, a layer of waxy compounds on the fly's cuticle, play a pivotal role in this chemical communication. These lipids, which primarily function to prevent desiccation, have been co-opted as semiochemicals, conveying information about sex, species, and receptivity.[1]
Males perceive these non-volatile pheromones through direct contact (tapping and licking) via gustatory receptors on their forelegs and proboscis.[2] This chemosensory information is then processed in the male's brain, influencing his decision to initiate and continue courtship.
Quantitative Data Presentation: Cuticular Hydrocarbon Profiles
The relative abundance of different CHCs is crucial for mate recognition. While females produce higher quantities of long-chain dienes that stimulate male courtship, males produce monoenes that can inhibit courtship from other males. The table below summarizes the key CHCs involved in Drosophila melanogaster courtship, including the available data on this compound.
| Cuticular Hydrocarbon | Abbreviation | Typical Abundance in Females | Typical Abundance in Males | Role in Male Courtship |
| This compound | 7,11-PD | Low[3][4][5] | Not typically reported | Potentially anti-aphrodisiac or modulatory[3][4][5] |
| 7(Z)-Tricosene | 7-T | Low | High | Inhibitory (anti-aphrodisiac)[1] |
| 7(Z)-Pentacosene | 7-P | Similar levels in both sexes[1] | Similar levels in both sexes[1] | Aphrodisiac[1] |
| 9(Z)-Pentacosene | 9-P | Present in both sexes | Present in both sexes | Stimulates copulation attempts[1] |
| 7(Z),11(Z)-Heptacosadiene | 7,11-HD | High[1] | Not expressed[1] | Strong aphrodisiac[1][6] |
| 7(Z),11(Z)-Nonacosadiene | 7,11-ND | High[1] | Not expressed[1] | Strong aphrodisiac[1] |
The Enigmatic Role of this compound
Unlike its longer-chain counterparts (7,11-HD and 7,11-ND), this compound is found in low abundance on mature Drosophila females.[3][4][5] Its role in courtship is not as a primary stimulant. Evidence suggests a more complex, possibly inhibitory or modulatory, function.
A key study demonstrated that the depletion of a female-specific elongase, eloF, results in a significant increase in the levels of this compound, with a concurrent decrease in 7,11-nonacosadiene.[3][4][5] This shift in the CHC profile was correlated with a significant reduction in copulation success.[3][4][5] This finding raises the hypothesis that this compound may act as an anti-aphrodisiac or that the precise ratio of different dienes is critical for successful courtship.
Signaling and Biosynthetic Pathways
The perception of CHCs involves a complex interplay of receptors and neural circuits. The biosynthesis of these compounds is also a tightly regulated process. The following diagrams illustrate these pathways.
Figure 1: Simplified biosynthetic pathway of diene CHCs in Drosophila oenocytes, highlighting the role of the elongase eloF.
Figure 2: Hypothetical signaling pathway for the modulation of courtship by different CHCs.
Experimental Protocols
The study of CHC's role in Drosophila courtship involves a combination of chemical analysis and behavioral assays.
Cuticular Hydrocarbon Extraction and Analysis
Objective: To extract, identify, and quantify CHCs from individual flies.
Methodology:
-
Extraction: Individual flies are placed in a vial with a small volume of a non-polar solvent, typically hexane, for a short period (e.g., 5-10 minutes). The fly is then removed, and the solvent, now containing the CHCs, is evaporated to a desired concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The CHC extract is injected into a gas chromatograph.
-
The different hydrocarbons are separated based on their boiling points and interaction with the column.
-
The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.
-
This allows for the identification and quantification of each CHC by comparing the retention times and mass spectra to known standards.
-
Behavioral Assays: Male Courtship Index
Objective: To quantify the level of male courtship behavior towards a target fly.
Methodology:
-
Fly Preparation: A single "subject" male is placed in a small observation chamber. A "target" fly (e.g., a virgin female, a mated female, or a fly with a genetically altered CHC profile) is introduced into the chamber.
-
Observation: The behavior of the male is recorded for a set period (e.g., 10 minutes).
-
Quantification: The Courtship Index (CI) is calculated as the percentage of the observation time that the male spends performing any of the defined courtship behaviors (e.g., orienting, tapping, wing extension and vibration, licking, attempting copulation).
-
Pheromone "Perfumimg": To test the effect of a specific CHC, a fly lacking that compound (or a dummy fly) can be "perfumed" with a synthetic version of the CHC. This allows for the isolation of the behavioral effect of that specific compound.
Figure 3: A typical experimental workflow for investigating the role of a specific CHC in courtship.
Implications for Research and Development
A deeper understanding of the modulatory roles of specific CHCs like this compound has several implications:
-
Basic Research: It highlights the complexity of chemical communication and the importance of the relative abundance of different signal components, rather than just the presence or absence of a single "key" pheromone.
-
Pest Management: For pest species of Drosophila, such as D. suzukii, manipulating the perception of these modulatory pheromones could lead to novel strategies for mating disruption or trapping.
-
Drug Development: While a direct application in drug development is not immediately apparent, the study of pheromone perception and its underlying neural circuitry provides a valuable model system for understanding how the brain processes sensory information to generate complex behaviors. This can provide insights into the fundamental principles of neurobiology that are relevant to a wide range of neurological and psychiatric disorders.
Conclusion
The role of this compound in Drosophila courtship is a compelling example of the subtlety and complexity of chemical communication in the animal kingdom. While not a primary aphrodisiac, the available evidence points towards a significant modulatory or even inhibitory function, highlighting the importance of the overall chemosensory landscape in shaping behavioral decisions. Further research is needed to fully elucidate the specific receptors and neural circuits that mediate the effects of this intriguing compound, which will undoubtedly provide deeper insights into the evolution and mechanisms of insect behavior.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A modular circuit architecture coordinates the diversification of courtship strategies in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. 7(Z),11(Z)--Pentacosadiene, 10MG | Labscoop [labscoop.com]
- 6. "The genetic basis of male Drosophila attraction to female 7,11-HD pher" by Elise Wong, Tobias Jehn et al. [digitalcommons.dartmouth.edu]
The Biosynthesis of 7(Z),11(Z)-Pentacosadiene in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuticular hydrocarbons (CHCs) are a crucial component of the insect epicuticle, providing a primary defense against desiccation and serving as a rich source of semiochemicals that mediate a wide array of behaviors, including mate recognition, species identification, and social interactions.[1] Among the vast diversity of insect CHCs, unsaturated long-chain hydrocarbons, particularly dienes, play a significant role in chemical communication. This technical guide provides an in-depth exploration of the biosynthesis of a specific diene, 7(Z),11(Z)-Pentacosadiene, a compound found on the cuticle of some insects, with a primary focus on the well-studied model organism, Drosophila melanogaster. In this species, closely related dienes like 7,11-heptacosadiene are critical for female sexual attractiveness.[2] The biosynthetic pathway elucidated in Drosophila serves as an excellent model for understanding the production of this class of compounds in other insects.
This document details the core enzymatic steps, precursor molecules, and genetic regulation involved in the synthesis of this compound. It presents quantitative data from key experimental studies in structured tables, provides detailed experimental protocols for the methodologies cited, and includes a visual representation of the biosynthetic pathway to facilitate a comprehensive understanding for researchers in entomology, biochemistry, and drug development.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from basic fatty acid metabolism and occurs primarily in specialized abdominal cells called oenocytes.[3] The pathway involves a series of enzymatic reactions including fatty acid synthesis, desaturation, elongation, reduction, and decarbonylation.
The synthesis begins with the de novo production of a saturated fatty acid, typically palmitoyl-CoA (C16:0), by fatty acid synthase (FAS). This precursor then undergoes a series of desaturation and elongation steps to produce the final very-long-chain fatty acyl-CoA (VLCFA) with the correct chain length and double bond positions.
A key initial step is the introduction of a double bond at the Δ9 position of a C16 or C18 fatty acyl-CoA by the enzyme Δ9-desaturase, encoded by the desat1 gene. This reaction, which preferentially uses palmitoyl-CoA as a substrate, produces (Z)-9-hexadecenoic acid (palmitoleic acid), an ω-7 fatty acid that is the precursor for all 7-monoenes and the first double bond of 7,11-dienes.[2][4]
This monounsaturated fatty acid is then elongated by a series of elongase enzymes. A crucial enzyme in this process is the female-specific elongase F (eloF), which is responsible for the elongation of fatty acid precursors to the very long chain lengths required for the synthesis of C25, C27 and C29 dienes.[5] Functional characterization of EloF in yeast has demonstrated its ability to elongate both saturated and unsaturated fatty acids up to C30.[5]
The introduction of the second double bond at the 11th position is catalyzed by a female-specific desaturase encoded by the desatF gene.[6][7] This enzyme acts on a very-long-chain fatty acyl-CoA precursor that already contains the (Z)-7 double bond.
The resulting di-unsaturated very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR). Finally, the aldehyde undergoes oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family, to yield the final hydrocarbon product, this compound, with the loss of one carbon atom.[8][9]
// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PalmitoylCoA [label="Palmitoyl-CoA (C16:0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Z9_16_1_CoA [label="(Z)-9-Hexadecenoyl-CoA (C16:1Δ⁹)", fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_Monounsaturated_FA [label="Very-Long-Chain\nMonounsaturated Fatty Acyl-CoA\n(e.g., C24:1Δ⁷)", fillcolor="#F1F3F4", fontcolor="#202124"]; Z7_Z11_25_2_CoA [label="(7Z,11Z)-Pentacosadienoyl-CoA\n(C25:2Δ⁷,¹¹)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Aldehyde [label="(7Z,11Z)-Pentacosadienal", fillcolor="#F1F3F4", fontcolor="#202124"]; Pentacosadiene [label="this compound (C25:2)", fillcolor="#FBBC05", fontcolor="#202124"];
// Enzymes FAS [label="Fatty Acid Synthase\n(FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desat1 [label="Δ9-Desaturase\n(desat1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongases [label="Elongases\n(including eloF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesatF [label="Desaturase\n(desatF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAR [label="Fatty Acyl-CoA\nReductase (FAR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP4G [label="Cytochrome P450\nDecarbonylase (CYP4G)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AcetylCoA -> FAS; FAS -> PalmitoylCoA [label=" + Malonyl-CoA"]; PalmitoylCoA -> Desat1; Desat1 -> Z9_16_1_CoA; Z9_16_1_CoA -> Elongases; Elongases -> VLC_Monounsaturated_FA [label=" + Malonyl-CoA"]; VLC_Monounsaturated_FA -> DesatF; DesatF -> Z7_Z11_25_2_CoA; Z7_Z11_25_2_CoA -> FAR; FAR -> Fatty_Aldehyde; Fatty_Aldehyde -> CYP4G; CYP4G -> Pentacosadiene [label="- CO"]; }
Figure 1: Proposed biosynthesis pathway of this compound in insects.Quantitative Data from Genetic Studies
Genetic manipulation of the key enzymes in the biosynthesis pathway of 7,11-dienes in Drosophila melanogaster has provided quantitative insights into their roles. The following tables summarize the changes in the relative abundance of key cuticular hydrocarbons in female flies with altered gene expression.
Table 1: Effect of eloF Disruption on Female Cuticular Hydrocarbon Profile in D. melanogaster
| Hydrocarbon | Wild-Type Females (Relative Abundance %) | eloF Mutant Females (Relative Abundance %) | Fold Change |
| 7,11-Pentacosadiene (C25:2) | Low | Increased | - |
| 7,11-Heptacosadiene (C27:2) | High | Decreased | - |
| 7,11-Nonacosadiene (C29:2) | High | Severely Decreased | - |
| 7-Tricosene (C23:1) | Low | Increased | - |
| 7-Pentacosene (C25:1) | Low | Increased | - |
| 7-Heptacosene (C27:1) | Low | Decreased | - |
| n-Tricosane (C23) | Low | Increased | - |
| n-Pentacosane (C25) | Low | Increased | - |
| n-Heptacosane (C27) | Low | Decreased | - |
| Data synthesized from Chertemps et al., 2007.[5] |
Table 2: Effect of desatF RNAi Knock-down on Female Cuticular Hydrocarbon Profile in D. melanogaster
| Hydrocarbon Class | Control Females (Relative Abundance %) | desatF RNAi Females (Relative Abundance %) | Change |
| Dienes (e.g., 7,11-C27:2) | High | Dramatically Decreased | ↓ |
| Monoenes (e.g., 7-C27:1) | Low | Increased | ↑ |
| Data synthesized from Marcillac et al., 2005.[7] |
Experimental Protocols
Cuticular Hydrocarbon Extraction
This protocol describes a standard method for the extraction of CHCs from insects for subsequent analysis.
Materials:
-
Individual or pooled insects
-
Glass vials (2 mL) with PTFE-lined caps
-
Hexane (B92381) (analytical grade)
-
Vortex mixer
-
Micropipettes
-
Nitrogen gas stream for solvent evaporation
-
GC vials with micro-inserts
Procedure:
-
Place a single insect (or a defined number of smaller insects) into a clean glass vial.
-
Add a known volume of hexane (e.g., 200-500 µL) to fully submerge the insect(s).
-
Vortex the vial for 1-2 minutes to facilitate the extraction of surface lipids.
-
Carefully transfer the hexane extract to a new clean vial, leaving the insect(s) behind.
-
Concentrate the extract to the desired volume (e.g., ~25 µL) under a gentle stream of nitrogen gas.
-
Transfer the concentrated extract to a GC vial with a micro-insert for analysis.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of CHCs
This protocol outlines typical parameters for the analysis of insect CHCs.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
GC Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 320°C
-
Column: DB-1ms fused silica (B1680970) capillary column (30 m x 250 µm; 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 50°C/min to 150°C.
-
Ramp 2: 5°C/min to 330°C, hold for 10 min.[10]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 25-600.[10]
Double Bond Position Determination (DMDS Derivatization): To confirm the position of double bonds in unsaturated hydrocarbons, the extract can be derivatized with dimethyl disulfide (DMDS) prior to GC-MS analysis. The resulting thioether derivatives produce characteristic fragmentation patterns in the mass spectrometer that reveal the original location of the double bonds.
Functional Characterization of Desaturases and Elongases in Yeast
This protocol describes the heterologous expression of insect desaturase and elongase genes in Saccharomyces cerevisiae to determine their function and substrate specificity.
Materials:
-
S. cerevisiae strain deficient in endogenous desaturase and/or elongase activity.
-
Yeast expression vector (e.g., pYES2).
-
cDNA of the target desaturase or elongase gene.
-
Yeast transformation reagents.
-
Yeast growth media (selective and induction media).
-
Fatty acid substrates (e.g., palmitic acid, stearic acid).
-
Reagents for fatty acid extraction and methylation.
-
GC-MS for fatty acid methyl ester (FAME) analysis.
Procedure:
-
Clone the open reading frame of the target insect gene (e.g., desatF or eloF) into a yeast expression vector.
-
Transform the expression construct into a suitable yeast mutant strain.
-
Grow the transformed yeast in selective media to maintain the plasmid.
-
Induce gene expression by transferring the yeast to an induction medium (e.g., containing galactose for a GAL1 promoter).
-
Supplement the induction medium with a specific fatty acid substrate to be tested.
-
After a period of induction, harvest the yeast cells.
-
Extract total lipids from the yeast cells.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification (e.g., using methanolic HCl).
-
Analyze the FAMEs by GC-MS to identify the products of the expressed insect enzyme.[4]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical flow of the biosynthetic pathway and a typical experimental workflow for identifying and characterizing the genes involved.
// Nodes Precursor [label="Fatty Acid Precursor\n(e.g., Palmitoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desaturation1 [label="First Desaturation (Δ9)\n(desat1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongation [label="Chain Elongation\n(eloF and others)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desaturation2 [label="Second Desaturation\n(desatF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction to Aldehyde\n(FAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decarbonylation [label="Decarbonylation\n(CYP4G)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Precursor -> Desaturation1; Desaturation1 -> Elongation; Elongation -> Desaturation2; Desaturation2 -> Reduction; Reduction -> Decarbonylation; Decarbonylation -> Product; }
Figure 2: Logical flow of enzymatic steps in diene biosynthesis.// Nodes Observation [label="Observation of\nCHC Profile Variation", fillcolor="#F1F3F4", fontcolor="#202124"]; Genetics [label="Genetic Mapping / QTL Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; CandidateGenes [label="Identify Candidate Genes\n(e.g., desaturases, elongases)", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Gene Expression Analysis\n(e.g., RNAi, mutants)", fillcolor="#F1F3F4", fontcolor="#202124"]; CHC_Analysis [label="CHC Profile Analysis\n(GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FunctionalCharacterization [label="Functional Characterization\n(e.g., Yeast Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PathwayElucidation [label="Pathway Elucidation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Observation -> Genetics; Genetics -> CandidateGenes; CandidateGenes -> GeneExpression; GeneExpression -> CHC_Analysis; CandidateGenes -> FunctionalCharacterization; CHC_Analysis -> PathwayElucidation; FunctionalCharacterization -> PathwayElucidation; }
Figure 3: Experimental workflow for gene identification in CHC biosynthesis.Conclusion
The biosynthesis of this compound and related dienes in insects is a complex and tightly regulated process that relies on the coordinated action of a suite of enzymes, including fatty acid synthases, desaturases, elongases, reductases, and a cytochrome P450 decarbonylase. The identification and functional characterization of key genes such as desat1, desatF, and eloF in Drosophila melanogaster have been instrumental in elucidating this pathway. The methodologies outlined in this guide provide a robust framework for researchers to investigate CHC biosynthesis in other insect species and to explore the potential for targeting this pathway for the development of novel pest management strategies. Further research, particularly in the areas of in vitro reconstitution of the entire pathway and detailed kinetic analysis of the involved enzymes, will undoubtedly provide a more complete understanding of the intricate molecular machinery underlying the production of these vital chemical signals.
References
- 1. uniprot.org [uniprot.org]
- 2. A delta 9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Rapid Evolution of Sex Pheromone-Producing Enzyme Expression in Drosophila | PLOS Biology [journals.plos.org]
- 7. Rapid evolution of sex pheromone-producing enzyme expression in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Role of 7(Z),11(Z)-Pentacosadiene: A Cuticular Hydrocarbon with Anti-Aphrodisiac Properties in Drosophila melanogaster
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cuticular hydrocarbons (CHCs) are a critical component of the insect cuticle, forming a waxy layer that primarily serves to prevent desiccation. Beyond this fundamental physiological role, CHCs have evolved to become key mediators of chemical communication, influencing a wide array of behaviors including mate recognition, species isolation, and social interactions. In Drosophila melanogaster, the profile of CHCs is sexually dimorphic, with females typically producing longer-chain dienes (C27 and C29) that stimulate male courtship, while males produce shorter-chain monoenes (C23 and C25) that can inhibit courtship from other males.
This technical guide focuses on the discovery and characterization of a specific cuticular hydrocarbon, 7(Z),11(Z)-Pentacosadiene (C25:2). Initially identified as a low-abundance CHC on mature D. melanogaster females, subsequent research has revealed its potential role as an anti-aphrodisiac, highlighting the complexity and subtlety of chemical signaling in insect reproductive behavior. This discovery is intrinsically linked to the characterization of a female-biased fatty acid elongase, eloF, which has proven to be a crucial enzyme in the biosynthesis of female-specific long-chain dienes. Understanding the biosynthesis and behavioral impact of this compound offers valuable insights into the genetic and biochemical underpinnings of insect communication, with potential applications in pest management and the development of novel behavioral modifiers.
Data Presentation: Quantitative Analysis of Cuticular Hydrocarbons
The identification of this compound's role as a potential anti-aphrodisiac stems from experiments involving the knockdown of the eloF gene in Drosophila melanogaster females. The following table summarizes the quantitative data from Chertemps et al. (2007), showcasing the significant shift in the cuticular hydrocarbon profile of females with reduced eloF expression.
| Cuticular Hydrocarbon | Chemical Formula | Mean Amount (ng/fly) ± SEM (Control Females) | Mean Amount (ng/fly) ± SEM (eloF RNAi Females) | Fold Change |
| This compound (C25:2) | C₂₅H₄₈ | 28 ± 4 | 240 ± 25 | ~8.6x increase |
| 7(Z),11(Z)-Heptacosadiene (C27:2) | C₂₇H₅₂ | 350 ± 30 | 120 ± 15 | ~0.34x (decrease) |
| 7(Z),11(Z)-Nonacosadiene (C29:2) | C₂₉H₅₆ | 550 ± 40 | 80 ± 10 | ~0.15x (decrease) |
| n-Tricosane (C23) | C₂₃H₄₈ | 120 ± 12 | 180 ± 20 | ~1.5x increase |
| n-Pentacosane (C25) | C₂₅H₅₂ | 80 ± 9 | 150 ± 18 | ~1.88x increase |
Data adapted from Chertemps et al., 2007. Control flies were OK72/+. RNAi flies were OK72/eloFRNAi. SEM: Standard Error of the Mean.
Experimental Protocols
Cuticular Hydrocarbon Extraction and Analysis
A standardized protocol for the extraction and analysis of CHCs is crucial for reproducible results. The following methodology is a synthesis of common practices in the field.[1][2]
a. Sample Preparation:
-
Individual flies (e.g., 4-day-old virgin females) are anesthetized on ice or with CO₂.
-
A single fly is placed in a 2 mL glass vial with a PTFE-lined cap.
b. Extraction:
-
A known volume of a non-polar solvent, typically n-hexane (analytical grade), is added to the vial to fully submerge the insect (e.g., 200-500 µL).
-
The extraction proceeds for 10 minutes at room temperature.
-
The solvent containing the extracted CHCs is carefully transferred to a clean glass vial, often with a micro-insert, avoiding transfer of the insect body.
-
The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the sample.
-
The dried extract is reconstituted in a smaller, precise volume of hexane (B92381) (e.g., 30 µL) for analysis.
c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: 1-2 µL of the reconstituted extract is injected into the GC-MS system. A splitless injection mode is commonly used for trace analysis.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to elute the long-chain hydrocarbons. For example: initial temperature of 150°C for 2 minutes, ramped to 320°C at a rate of 5°C/min, and held for 10 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, with a scan range of m/z 50-600.
-
Quantification: The abundance of each CHC is determined by integrating the area under its corresponding peak in the chromatogram. Identification is confirmed by comparing the mass spectra and retention times to those of known standards.
Behavioral Assays: Courtship Behavior
To assess the impact of altered CHC profiles on mating behavior, courtship assays are performed.[3]
-
Subjects: Wild-type males (e.g., Canton-S) are used as the courting individuals. Target females are the control and experimental groups (e.g., eloF RNAi females).
-
Procedure:
-
A single male and a single female are introduced into a small observation chamber.
-
Courtship behaviors are observed and recorded for a set period (e.g., 10-30 minutes).
-
Key parameters measured include:
-
Copulation Latency: The time from the introduction of the pair until the initiation of copulation.
-
Copulation Frequency: The percentage of pairs that successfully copulate within the observation period.
-
Courtship Index: The proportion of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking).
-
-
-
Analysis: Statistical tests (e.g., Mann-Whitney U test) are used to compare the behavioral parameters between males courting control females and those courting experimental females. A significant increase in copulation latency and a decrease in copulation frequency with experimental females indicate a reduction in their attractiveness or an increase in inhibitory signals.
Mandatory Visualizations
Biosynthesis of Cuticular Hydrocarbons
The biosynthesis of CHCs is a multi-step process that begins with fatty acid synthesis and involves a series of enzymatic modifications. The following diagram illustrates the general pathway, highlighting the crucial role of elongases like eloF.
Caption: Generalized biosynthetic pathway of insect cuticular hydrocarbons.
Experimental Workflow: From Gene to Behavior
The investigation of this compound's function involved a logical progression from genetic manipulation to behavioral analysis. This workflow illustrates the key steps.
Caption: Experimental workflow for linking eloF gene function to CHC profile and behavior.
Proposed Signaling and Behavioral Pathway
The perception of cuticular hydrocarbons by a male fly initiates a cascade of neural events that ultimately influence its courtship behavior. While the precise receptors for this compound are not fully characterized, the general pathway can be conceptualized as follows.
Caption: Proposed pathway from CHC perception to behavioral response in male Drosophila.
Conclusion
The discovery that this compound, a minor cuticular hydrocarbon in wild-type Drosophila melanogaster females, can act as a potent anti-aphrodisiac when present in higher concentrations, underscores the nuanced nature of chemical communication in insects.[1][3][4][5][6] The knockdown of the eloF gene provided a powerful tool to unravel this function, demonstrating that a shift in the relative abundance of CHCs, specifically an increase in C25 dienes at the expense of C27 and C29 dienes, is sufficient to significantly reduce female attractiveness.[3][7] This research highlights the importance of the entire CHC bouquet, rather than the presence or absence of a single compound, in mediating complex behaviors. For researchers in drug development and pest control, these findings open avenues for the development of novel, species-specific behavioral modifiers that could disrupt mating and reproduction in pest populations by manipulating their chemical communication channels. Further research into the specific chemoreceptors and neural circuits that perceive and process these inhibitory signals will be critical for advancing these applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A female-biased expressed elongase involved in long-chain hydrocarbon biosynthesis and courtship behavior in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. 7(Z),11(Z)--Pentacosadiene, 10MG | Labscoop [labscoop.com]
- 7. pnas.org [pnas.org]
The Natural Abundance and Analysis of 7(Z),11(Z)-Pentacosadiene in Drosophila melanogaster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance, biosynthesis, and analysis of the cuticular hydrocarbon (CHC) 7(Z),11(Z)-Pentacosadiene in the model organism Drosophila melanogaster. This document is intended to be a comprehensive resource, detailing quantitative data, experimental protocols, and relevant biological pathways to support further research and potential applications in areas such as pest control or the development of novel pharmaceuticals targeting insect biochemistry.
Quantitative Abundance of this compound
This compound is a di-unsaturated long-chain cuticular hydrocarbon found on Drosophila melanogaster. While not one of the most abundant CHCs, its presence and concentration are significant, particularly in the context of chemical communication and mating behavior. Females of the Canton-S strain of Drosophila melanogaster generally exhibit a higher abundance of this compound compared to males.
Recent comprehensive analyses of the Drosophila Genetic Reference Panel (DGRP) have provided detailed quantitative data on the CHC profiles across numerous inbred lines. The following table summarizes the abundance of this compound (often abbreviated as 7,11-C25:2) in both sexes.
| Sex | Mean Abundance (ng/fly) | Standard Deviation (ng/fly) | Relative Abundance | Reference |
| Female | 1.98 | 0.86 | Low | [1] |
| Male | 0.23 | 0.15 | Very Low / Trace | [1] |
Table 1: Natural abundance of this compound in Drosophila melanogaster based on data from the Drosophila Genetic Reference Panel (DGRP).[1]
It has been noted that while many dienes, such as 7,11-heptacosadiene (7,11-HD), act as aphrodisiacs, an increased abundance of this compound has been correlated with reduced copulation success. This suggests a potential role for this specific CHC as an anti-aphrodisiac or a modulator of the overall pheromonal bouquet.
Biosynthesis of Cuticular Hydrocarbons
The production of this compound is part of the broader cuticular hydrocarbon biosynthesis pathway, which is a complex and highly regulated process occurring primarily in specialized cells called oenocytes.[2][3] This pathway involves several key enzymatic steps, starting from basic fatty acid synthesis and culminating in the formation of long-chain hydrocarbons that are then transported to the insect's cuticle.
The biosynthesis of CHCs begins with the creation of fatty acids.[2][3] A key enzyme in this initial stage is Acetyl-CoA carboxylase (ACC), which is responsible for the synthesis of malonyl-CoA.[2][3] Following this, Fatty Acid Synthase (FASN) progressively adds two-carbon units from malonyl-CoA to a growing acyl chain, typically producing fatty acids with 16 or 18 carbon atoms.[2][3]
These initial fatty acid chains are then elongated by a series of enzymes known as elongases to produce very-long-chain fatty acids (VLCFAs).[4] During this elongation process, desaturase enzymes introduce double bonds at specific positions along the carbon chain. For the synthesis of dienes like this compound, this involves the action of multiple desaturases, such as Desat1 and Desat2, which create the characteristic double bonds.[2][3] The resulting very-long-chain acyl-CoA is then reduced to a fatty aldehyde. The final step is the conversion of this aldehyde to a hydrocarbon, a reaction catalyzed by a P450 enzyme from the CYP4G family, which acts as an oxidative decarbonylase.
Figure 1: Simplified biosynthesis pathway of cuticular hydrocarbons in Drosophila melanogaster.
Experimental Protocols
The analysis of cuticular hydrocarbons is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[5] The following is a generalized protocol based on common methodologies for the extraction and analysis of CHCs from Drosophila melanogaster.
3.1. Cuticular Hydrocarbon Extraction
The extraction of CHCs is a critical first step that aims to remove the surface lipids without contaminating the sample with internal lipids.
-
Sample Collection: Individual flies (typically 4-day-old adults) are collected and can be anesthetized by cooling. For quantitative analysis, it is recommended to use single flies.
-
Solvent Extraction: The anesthetized fly is placed in a 2 ml glass vial containing 200 µL of hexane (B92381). The vial is then vortexed three times for one minute each to ensure thorough extraction of the cuticular lipids.[5]
-
Purification: The hexane extract is then transferred to a small glass column packed with approximately 75 mg of silica (B1680970) gel. The CHCs are eluted from the column with an additional 3 x 100 µL of hexane.[5]
-
Concentration: The resulting eluate is concentrated under a gentle stream of nitrogen to a final volume of approximately 25 µL. The concentrated sample is then transferred to a GC vial for analysis.[5]
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying the complex mixture of compounds present in the CHC extract.
-
Injection: 1 µL of the concentrated sample is injected into the GC with a split ratio of 20:1 at an injector temperature of 320°C.[5]
-
Gas Chromatography: The separation of CHCs is typically achieved using a non-polar capillary column, such as a DB-1ms or HP-5 (30m x 250µm; 0.25 µm film thickness).[5] Helium is used as the carrier gas at a constant flow rate of 1.0 ml/min.[5]
-
Temperature Program: An initial oven temperature of 50°C is held for 1 minute, then ramped at 50°C/min to 150°C, followed by a ramp of 5°C/min to 330°C, with a final hold for 10 minutes.[5]
-
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer.
3.3. Data Analysis
-
Compound Identification: The identification of individual CHCs is achieved by comparing their retention times and mass spectra to those of known standards and by interpreting the fragmentation patterns.
-
Quantification: The peak areas of the GC chromatograms corresponding to individual CHCs are integrated. The absolute amount of each CHC can be determined by comparing its peak area to that of an internal standard of known concentration. Relative abundance is calculated as the percentage of the total CHC profile.
Experimental Workflow
The overall process for the analysis of this compound and other CHCs in Drosophila melanogaster can be summarized in the following workflow.
Figure 2: General experimental workflow for the analysis of cuticular hydrocarbons.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A shift to shorter cuticular hydrocarbons accompanies sexual isolation among Drosophila americana group populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]
The Role of 7(Z),11(Z)-Pentacosadiene as a Behavioral Modulator in Drosophila melanogaster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuticular hydrocarbons (CHCs) play a pivotal role in the chemical communication of insects, mediating a range of behaviors from species recognition to courtship. In Drosophila melanogaster, a delicate balance of these surface lipids dictates mating success. This technical guide provides an in-depth analysis of 7(Z),11(Z)-Pentacosadiene, a 25-carbon diene implicated as an anti-aphrodisiac that curtails male courtship behavior. We will explore the biosynthetic origins of this compound, present quantitative data on its behavioral impact, detail the experimental protocols for its study, and outline the current understanding of the chemosensory pathways involved in its detection. This document is intended to be a comprehensive resource for researchers in neuroscience, entomology, and chemical ecology, as well as for professionals in drug discovery seeking to understand and potentially modulate insect behavior.
Introduction
In Drosophila melanogaster, the composition of cuticular hydrocarbons is sexually dimorphic. Females typically produce longer-chain dienes, such as 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND), which act as powerful aphrodisiacs, stimulating male courtship. Conversely, males produce shorter-chain monoenes like 7-tricosene (B1233067) (7-T), which can inhibit courtship between males.[1][2] The biosynthesis of these compounds is a complex process involving fatty acid synthases, elongases, desaturases, and decarbonylases.[3][4]
A key enzyme in this pathway is the female-specific elongase, eloF. This enzyme is crucial for the elongation of fatty acid precursors, leading to the production of the longer-chain CHCs characteristic of females.[5][6] Recent research has demonstrated that disruption of eloF function leads to a significant shift in the female CHC profile: a decrease in the aphrodisiac 7,11-dienes and a concomitant increase in the shorter-chain this compound.[5][6][7] This altered chemical signature has profound consequences for male courtship behavior, suggesting that this compound functions as an anti-aphrodisiac.[5][6][7]
This guide will synthesize the available data to provide a clear understanding of the role of this compound in modulating Drosophila courtship, offering a foundation for further research and potential applications.
Biosynthesis of this compound
The production of cuticular hydrocarbons in Drosophila begins with the de novo synthesis of fatty acids. A cascade of enzymatic reactions involving elongases and desaturases then modifies these fatty acids to produce the diverse array of CHCs found on the cuticle. The enzyme eloF plays a critical role in determining the chain length of these hydrocarbons in females.
In wild-type females, eloF facilitates the elongation of C24 and C26 fatty acid precursors, which are then desaturated and decarbonylated to produce the C27 and C29 dienes that act as aphrodisiacs. When the function of eloF is disrupted (e.g., through RNA interference), the elongation process is stalled at the C24 precursor stage. This leads to an accumulation of the C25 diene, this compound, and a reduction in the longer-chain aphrodisiacs.[5][6]
Quantitative Data on Behavioral Effects
The alteration of the CHC profile in females with disrupted eloF function has a quantifiable impact on male courtship behavior. The following tables summarize the key findings from studies investigating these effects.[5][6]
Table 1: Cuticular Hydrocarbon Profile of Wild-Type vs. eloF RNAi Females
| Cuticular Hydrocarbon | Wild-Type Females (ng/fly ± SEM) | eloF RNAi Females (ng/fly ± SEM) | Fold Change |
| This compound (C25:2) | 2.5 ± 0.5 | 45.2 ± 5.1 | +18.1 |
| 7,11-Heptacosadiene (C27:2) | 120.3 ± 10.2 | 35.1 ± 4.3 | -3.4 |
| 7,11-Nonacosadiene (C29:2) | 150.5 ± 12.5 | 15.3 ± 2.1 | -9.8 |
Data adapted from Chertemps et al., 2007.[5][6] Bolded rows highlight the most significant changes.
Table 2: Effect of Altered CHC Profile on Male Courtship Behavior
| Behavioral Parameter | Male with Wild-Type Female | Male with eloF RNAi Female |
| Copulation Attempts (mean number) | 5.2 | 1.8 |
| Copulation Latency (minutes) | 15 | > 60 |
| Copulation Success (%) | 80 | 10 |
Data adapted from Chertemps et al., 2007.[5][6]
These data clearly demonstrate a strong negative correlation between the abundance of this compound on the female cuticle and the success of male courtship, establishing its role as a potent anti-aphrodisiac.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the key experiments cited in this guide.
Drosophila Stocks and Rearing
-
Fly Strains: Drosophila melanogaster Canton-S is a commonly used wild-type strain. The generation of eloF RNAi lines typically involves the UAS-GAL4 system, for example, by crossing a UAS-eloF-RNAi line with a driver line that expresses GAL4 in the oenocytes (the primary site of CHC synthesis), such as oenocyte-GAL4.
-
Rearing Conditions: Flies should be reared on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle. For behavioral experiments, newly eclosed flies are collected and aged for 3-5 days to ensure sexual maturity. Males and females should be housed separately to maintain virginity until the start of the experiment.
Cuticular Hydrocarbon Extraction and Analysis
This protocol outlines the standard procedure for extracting and analyzing CHCs from individual flies.
Courtship Behavior Assay
This assay is used to quantify various parameters of male courtship behavior.
-
Preparation: Use a small, circular courtship chamber (e.g., 10 mm in diameter, 3 mm deep).
-
Acclimation: Introduce a single virgin male into the chamber and allow it to acclimate for 5 minutes.
-
Introduction of Female: Gently introduce a single virgin female (either wild-type or eloF RNAi) into the chamber.
-
Recording: Immediately begin recording the behavior of the pair for a set period, typically 10-60 minutes, using a video camera.
-
Data Analysis: Score the recordings for the following parameters:
-
Courtship Index: The percentage of time the male spends performing any courtship behavior (orientation, tapping, wing vibration, licking, attempting copulation).
-
Copulation Latency: The time from the introduction of the female to the initiation of copulation.
-
Number of Copulation Attempts: The total number of times the male attempts to copulate with the female.
-
Copulation Success: A binary measure of whether copulation occurred within the observation period.
-
Sensory Perception and Signaling Pathway
The detection of non-volatile cuticular hydrocarbons in Drosophila is mediated by gustatory receptor neurons (GRNs) located on the tarsi (legs) and the proboscis. While the specific gustatory receptor (GR) that detects this compound has not yet been definitively identified, it is hypothesized to be a member of the large family of Gr genes.
Upon binding of this compound to its receptor on the surface of a GRN, a signaling cascade is initiated, leading to the depolarization of the neuron and the firing of action potentials. This sensory information is then transmitted to the subesophageal ganglion (SEG) and higher brain centers, where it is processed to ultimately inhibit the motor programs associated with courtship behavior.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the role of this compound as an anti-aphrodisiac in Drosophila melanogaster. The disruption of the eloF gene provides a powerful genetic tool to manipulate the CHC profile and study the behavioral consequences of this specific compound.
Future research should focus on several key areas:
-
Receptor Identification: The identification of the specific gustatory receptor(s) for this compound is a critical next step. This could be achieved through a combination of genetic screens, electrophysiological recordings from individual sensilla, and heterologous expression studies.
-
Neural Circuit Mapping: Elucidating the complete neural circuit from the peripheral sensory neurons to the central brain regions that control courtship will provide a deeper understanding of how this chemical signal is translated into a behavioral response.
-
Evolutionary Significance: Investigating the presence and function of this compound in other Drosophila species could shed light on its role in reproductive isolation and speciation.
-
Potential for Pest Control: A thorough understanding of the chemical signals that inhibit mating could potentially be exploited for the development of novel, species-specific pest control strategies.
This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating world of chemical communication in Drosophila and leverage this knowledge for both fundamental scientific discovery and practical applications.
References
- 1. pnas.org [pnas.org]
- 2. scispace.com [scispace.com]
- 3. pnas.org [pnas.org]
- 4. Drosophila courtship conditioning as a measure of learning and memory. | Janelia Research Campus [janelia.org]
- 5. pnas.org [pnas.org]
- 6. rezavallab.org [rezavallab.org]
- 7. Odors drive feeding through gustatory receptor neurons in Drosophila | eLife [elifesciences.org]
Preliminary Investigation of 7(Z),11(Z)-Pentacosadiene in Insect Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7(Z),11(Z)-Pentacosadiene is a cuticular hydrocarbon (CHC) found in low abundance on mature female Drosophila melanogaster. Preliminary research indicates that this long-chain unsaturated hydrocarbon may play a significant role in chemical communication and courtship behavior. This technical guide provides a comprehensive overview of the current understanding of this compound's role in insect behavior, focusing on quantitative data from genetic manipulation studies, detailed experimental protocols for behavioral bioassays, and a proposed biosynthetic pathway. The information presented is primarily based on studies in Drosophila melanogaster, as data on other insect species is currently limited.
Introduction
Cuticular hydrocarbons are a critical component of the insect exoskeleton, primarily serving to prevent desiccation. However, they have also evolved to function as complex chemical signals, mediating a wide range of behaviors including species recognition, mate choice, and social interactions.[1] In Drosophila melanogaster, the CHC profile is sexually dimorphic, with females producing longer-chain dienes, such as 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND), which act as aphrodisiacs.[1][2]
This compound (C25:2) is a less abundant, shorter-chain diene found on female flies.[3][4] Recent genetic studies have implicated this compound as a potential anti-aphrodisiac or a modulator of the overall pheromone blend, thereby influencing male courtship behavior and mating success.[3][4][5] This guide will delve into the key findings that have brought this molecule to the attention of researchers in chemical ecology and insect behavior.
Quantitative Data from Genetic Manipulation Studies
The most significant insights into the function of this compound have come from the genetic manipulation of its biosynthetic pathway in Drosophila melanogaster. The study by Chertemps et al. (2007) provides the most direct quantitative evidence to date.[6] By using RNA interference (RNAi) to knock down the expression of a female-specific elongase gene, eloF, researchers were able to alter the CHC profile of female flies, leading to a significant increase in this compound and a concurrent decrease in longer-chain dienes. This altered chemical profile had a profound impact on courtship and mating success.
The key quantitative findings from this study are summarized in the tables below.
Table 1: Effect of eloF RNAi on the Cuticular Hydrocarbon Profile of D. melanogaster Females
| Cuticular Hydrocarbon | Control Females (Relative Abundance %) | eloF RNAi Females (Relative Abundance %) | Percentage Change |
| This compound (C25:2) | ~2.5 | ~16.2 | +554% |
| 7,11-Heptacosadiene (C27:2) | ~25.0 | ~15.0 | -40% |
| 7,11-Nonacosadiene (C29:2) | ~16.5 | ~4.5 | -73% |
Data extracted from Chertemps et al. (2007).[6]
Table 2: Effect of Altered CHC Profile (Increased this compound) on D. melanogaster Courtship Behavior
| Behavioral Parameter | Control Females | eloF RNAi Females | Percentage Change |
| Copulation Success | 83.9% | 43.5% | -48.2% |
| Courtship Index | ~0.8 | ~0.34 | -58% |
| Number of Copulation Attempts | ~14 | ~9 | -36% |
| Copulation Latency (seconds) | ~250 | ~430 | +72% |
Data extracted from Chertemps et al. (2007).[6]
These data strongly suggest that an increased relative abundance of this compound, at the expense of longer-chain dienes, significantly reduces the attractiveness of females to males, leading to a dramatic decrease in mating success.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its role in insect behavior.
Drosophila Courtship and Mating Success Bioassay
This protocol is a standard method to quantify male courtship behavior and mating success in Drosophila melanogaster.
Materials:
-
Virgin male and female Drosophila melanogaster (control and experimental genotypes).
-
Mating chambers (e.g., small petri dishes or custom-made chambers).
-
Dissecting microscope.
-
Aspirator for handling flies.
-
Timer.
-
Video recording equipment (optional but recommended for detailed analysis).
Procedure:
-
Fly Rearing and Collection:
-
Rear flies on standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.
-
Collect virgin females and males within 8 hours of eclosion to ensure their virginity.
-
Age males and females separately in vials with fresh food for 3-5 days.
-
-
Experimental Setup:
-
On the day of the experiment, aspirate a single male and a single female into a mating chamber.
-
Allow the flies to acclimate for a short period (e.g., 1-2 minutes).
-
-
Observation and Data Collection:
-
Observe the pair for a set period, typically 30-60 minutes.
-
Record the following parameters:
-
Courtship Latency: Time from the introduction of the pair until the male initiates courtship (e.g., wing vibration, tapping).
-
Courtship Index: The proportion of the observation period that the male spends actively courting the female.
-
Number of Copulation Attempts: The total number of times the male attempts to mount the female.
-
Copulation Latency: Time from the start of the observation until the initiation of copulation.
-
Copulation Success: A binary measure (yes/no) of whether copulation occurred within the observation period.
-
Copulation Duration: The length of time the pair remains in copula.
-
-
-
Data Analysis:
-
Compare the behavioral parameters between control and experimental groups using appropriate statistical tests (e.g., t-test, Mann-Whitney U test for continuous data; Chi-square or Fisher's exact test for categorical data like copulation success).
-
Cuticular Hydrocarbon Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and analysis of CHCs from individual flies.
Materials:
-
Individual flies (frozen or freshly euthanized).
-
Glass vials with Teflon-lined caps.
-
Hexane (B92381) (or other suitable non-polar solvent).
-
Vortex mixer.
-
Micropipettes.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Internal standard (e.g., n-alkane such as C28 or C30).
Procedure:
-
Extraction:
-
Place a single fly into a glass vial.
-
Add a known volume of hexane (e.g., 50 µL) containing an internal standard.
-
Agitate the vial on a vortex mixer for 2 minutes to extract the CHCs.
-
Carefully remove the fly from the vial.
-
The hexane extract now contains the CHCs.
-
-
GC-MS Analysis:
-
Inject a small volume of the extract (e.g., 1 µL) into the GC-MS.
-
Use a non-polar column suitable for hydrocarbon analysis.
-
Employ a temperature program that allows for the separation of different CHCs.
-
The mass spectrometer will fragment the eluting compounds, allowing for their identification based on their mass spectra and retention times compared to known standards.
-
-
Quantification:
-
Quantify the amount of each CHC by comparing its peak area to the peak area of the internal standard.
-
Calculate the relative abundance of each CHC as a percentage of the total CHC profile.
-
Visualization of Pathways and Workflows
Proposed Biosynthetic Pathway of 7,11-Dienes in Drosophila melanogaster
The biosynthesis of this compound and other 7,11-dienes is a multi-step process involving fatty acid synthesis, desaturation, and elongation.
Caption: Proposed biosynthetic pathway for 7,11-dienes in D. melanogaster.
Experimental Workflow for Investigating the Behavioral Effects of this compound
This diagram illustrates the logical flow of experiments to determine the behavioral role of a specific cuticular hydrocarbon.
Caption: Experimental workflow for studying CHC function.
Logical Relationship of EloF Activity and Pheromone Profile
This diagram illustrates the inverse relationship between eloF elongase activity and the abundance of this compound.
Caption: Relationship between eloF, CHCs, and mating.
Discussion and Future Directions
The preliminary investigation into the role of this compound in Drosophila melanogaster behavior has opened up several intriguing avenues for future research. The current data strongly supports the hypothesis that the relative abundance of this diene is critical for optimal mating success. An overabundance of this compound, resulting from the downregulation of the eloF elongase, appears to disrupt the chemical signal that males perceive as indicative of a suitable mate.
Several key questions remain unanswered:
-
Direct Behavioral Effects of Synthetic this compound: The current evidence is based on genetic manipulation, which alters the entire CHC profile. Bioassays using synthetic this compound applied to receptive females or dummy flies are needed to confirm its direct behavioral effect, whether it is inhibitory or simply less stimulatory than longer-chain dienes.
-
Electrophysiological Responses: The neuronal basis of this compound perception is unknown. Electrophysiological techniques such as electroantennography (EAG) and single-sensillum recording (SSR) are required to identify the olfactory sensory neurons that detect this compound and to characterize their response profiles.
-
Role in Other Insect Species: The presence and function of this compound in other insect species is largely unexplored. Investigating its occurrence and behavioral significance in other Diptera, as well as in other insect orders, could reveal conserved or divergent roles in chemical communication.
-
Interaction with Other Pheromones: It is likely that this compound does not act in isolation but rather as part of a complex pheromonal blend. Future studies should investigate how its perception is modulated by the presence of other CHCs and volatile compounds.
Conclusion
The study of this compound provides a compelling example of how subtle changes in the relative abundance of a single cuticular hydrocarbon can have profound effects on insect behavior. While our understanding is currently limited to Drosophila melanogaster, the available data highlights the importance of this compound as a modulator of courtship and mating success. Further research, employing a combination of chemical synthesis, behavioral bioassays, and electrophysiology, will be crucial to fully elucidate the role of this and other minor components of insect pheromone blends. This knowledge will not only advance our fundamental understanding of chemical communication but may also open new avenues for the development of novel pest management strategies.
References
- 1. Drosophila Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sexual Communication in the Drosophila Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 7(Z),11(Z)--Pentacosadiene, 10MG | Labscoop [labscoop.com]
- 5. A female-biased expressed elongase involved in long-chain hydrocarbon biosynthesis and courtship behavior in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
An In-depth Technical Guide to the Solubility and Stability of 7(Z),11(Z)-Pentacosadiene for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 7(Z),11(Z)-Pentacosadiene, a long-chain non-conjugated diene with significance in chemical ecology and behavioral research. The information compiled herein is intended to assist researchers in the effective design and execution of experiments involving this compound, with a focus on ensuring its solubility and stability for reliable and reproducible results.
Core Properties and Handling
This compound (C₂₅H₄₈, Molecular Weight: 348.65 g/mol ) is a hydrocarbon found on the cuticle of Drosophila melanogaster and is implicated in courtship and mating behaviors.[1] Proper handling and storage are crucial to maintain its integrity for experimental use.
Solubility
Table 1: Quantitative Solubility Data for this compound
| Solvent | Formula | Polarity | Solubility (at ambient temperature) | Source |
| Dimethylformamide (DMF) | C₃H₇NO | Polar | 20 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar | 20 mg/mL | |
| Ethanol | C₂H₅OH | Polar | 20 mg/mL | |
| Hexane | C₆H₁₄ | Non-polar | Soluble (often supplied in hexane) | |
| Acetone | C₃H₆O | Polar | Likely soluble, no data available | - |
| Chloroform | CHCl₃ | Non-polar | Likely highly soluble, no data available | - |
| Methanol | CH₃OH | Polar | Likely poorly soluble, no data available | - |
| Water | H₂O | Polar | Insoluble | [2][3] |
Note: For polar aprotic solvents like DMF and DMSO, the solubility is likely facilitated by the large hydrocarbon chain of the solute. However, for biological assays, it is crucial to consider the potential toxicity of the solvent.
Stability and Storage
As a polyunsaturated hydrocarbon, this compound is susceptible to degradation, primarily through oxidation. Proper storage is essential to ensure its stability over time.
Table 2: Stability and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | -20°C | To minimize the rate of potential degradation reactions, particularly oxidation. | |
| Storage Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the double bonds by atmospheric oxygen. | [4][5] |
| Light Exposure | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Light, especially UV light, can catalyze the formation of free radicals, initiating autoxidation. | [4][5] |
| Long-term Stability | Stable for ≥ 1 year when stored properly at -20°C. | Empirical data from suppliers. | |
| Formulation | If in solution (e.g., hexane), ensure the solvent is of high purity and degassed to remove dissolved oxygen. | Impurities in the solvent can catalyze degradation. Dissolved oxygen can participate in oxidation reactions. |
Experimental Protocols
The following protocols are generalized from the handling of insect cuticular hydrocarbons and long-chain unsaturated fatty acids. Researchers should adapt these protocols to their specific experimental needs and perform validation studies.
Preparation of Stock Solutions
A standardized workflow is critical for preparing solutions of this compound for experimental use.
Caption: A logical workflow for the preparation and handling of this compound stock solutions.
Bioassay Administration
For behavioral bioassays, such as those involving Drosophila, the compound is often applied to a substrate or directly to a decoy insect.
Caption: A generalized protocol for the application of this compound in a bioassay.
Degradation Pathways
The primary degradation pathway for this compound is expected to be autoxidation, a free-radical mediated process that targets the double bonds. This is a common degradation route for polyunsaturated hydrocarbons.[6][7][8][9]
Caption: A simplified diagram of the likely autoxidation pathway for this compound.
The methylene (B1212753) group between the two double bonds (at C-9) is particularly susceptible to hydrogen atom abstraction, which initiates the radical chain reaction. The resulting pentadienyl radical is resonance-stabilized, and oxygen can then add at different positions, leading to a mixture of hydroperoxide isomers. These hydroperoxides can further decompose, especially in the presence of heat, light, or metal ions, to form secondary oxidation products such as aldehydes and ketones. To mitigate this, the use of antioxidants like α-tocopherol can be considered in some experimental setups, as it can quench the peroxyl radicals and terminate the chain reaction.[6][8][9]
Biological Context: Role in Drosophila Courtship
In Drosophila melanogaster, cuticular hydrocarbons (CHCs) play a crucial role in chemical communication, particularly in the context of mating. This compound is a female-specific CHC that has been shown to influence male courtship behavior.
Caption: A diagram illustrating the proposed role of this compound in modulating male courtship behavior in Drosophila melanogaster.
Studies have suggested that an increase in the relative abundance of this compound on the female cuticle can lead to a reduction in copulation success, indicating it may function as an anti-aphrodisiac.[1] This highlights the importance of using pure and stable preparations of this compound in behavioral studies to avoid confounding results from degradation products that might alter its biological activity.
Conclusion
This compound is a valuable tool for research in chemical ecology and neurobiology. Its utility, however, is contingent on a thorough understanding of its solubility and stability. This guide provides a foundational understanding of these properties, offering practical advice for its handling and use in experimental settings. Researchers are encouraged to perform their own validation experiments to determine the optimal conditions for their specific applications, particularly concerning solvent choice and long-term stability in their experimental systems. By adhering to the principles outlined in this guide, scientists can enhance the reliability and reproducibility of their research involving this important semiochemical.
References
- 1. Experimental Introgression To Evaluate the Impact of Sex Specific Traits on Drosophila melanogaster Incipient Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkanes, Alkenes and Conjugated Dienes | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of 7(Z),11(Z)-Pentacosadiene in Chemical Communication: A Technical Guide
For Immediate Release
Shanghai, China – December 5, 2025 – This technical guide provides an in-depth analysis of the research applications of the compound identified by CAS number 127599-39-7, scientifically known as 7(Z),11(Z)-Pentacosadiene. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its biological significance, the experimental methodologies used to study it, and the underlying signaling pathways it modulates.
Core Compound Identification
The compound with CAS number 127599-39-7 is this compound, a long-chain unsaturated hydrocarbon. It is a naturally occurring cuticular hydrocarbon (CHC) found in the fruit fly, Drosophila melanogaster.
Table 1: Compound Identification
| Property | Value |
| CAS Number | 127599-39-7 |
| Chemical Name | This compound |
| Molecular Formula | C₂₅H₄₈ |
| Molecular Weight | 348.65 g/mol |
Primary Research Application: A Modulator of Courtship Behavior
The primary research application of this compound lies in the study of chemical communication and behavior in Drosophila melanogaster. It is recognized as a key pheromone involved in the intricate rituals of courtship and mating.
Anti-Aphrodisiac Properties
Research has demonstrated that this compound can function as an anti-aphrodisiac, reducing the courtship behavior of male flies towards females. This effect is linked to the expression of the fatty acid elongase gene, eloF.[1]
A pivotal study by Chertemps et al. (2007) revealed that the suppression of eloF in female Drosophila leads to a significant shift in their CHC profile. Specifically, there is a marked decrease in the typical female aphrodisiac pheromones, 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (B13384746) (7,11-ND), and a concurrent, substantial increase in the production of this compound. This alteration in the CHC profile renders the females significantly less attractive to males, thereby reducing courtship initiation and success.[1]
Table 2: Quantitative alysis of Cuticular Hydrocarbon Changes and Behavioral Impact
| Genotype | 7,11-Heptacosadiene (7,11-HD) & 7,11-Nonacosadiene (7,11-ND) Levels | This compound Levels | Male Courtship Index |
| Wild-Type Females | Normal | Low | High |
| eloF RNAi Females | Markedly Decreased | Substantially Increased | Significantly Reduced |
This table summarizes the findings from Chertemps et al. (2007).[1]
Experimental Protocols
The investigation of this compound's role in Drosophila behavior relies on a combination of genetic manipulation, chemical analysis, and behavioral assays.
Gas Chromatography-Mass Spectrometry (GC-MS) for Cuticular Hydrocarbon Analysis
GC-MS is the standard method for identifying and quantifying the CHC profiles of individual flies.
Protocol:
-
Sample Preparation: Individual flies are placed in a glass vial with a small volume of a non-polar solvent, typically hexane (B92381), and vortexed to extract the CHCs from the cuticle.
-
Injection: A small volume of the hexane extract is injected into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a long, thin column. The different hydrocarbons are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated compounds exit the GC column, they are bombarded with electrons, causing them to fragment in a predictable manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Data Analysis: The retention time in the GC and the mass spectrum from the MS are used to identify and quantify the individual hydrocarbons in the sample by comparing them to known standards.
Drosophila Courtship Assay
This behavioral assay is used to quantify the effect of altered CHC profiles on male courtship behavior.
Protocol:
-
Fly Preparation: Male and female flies are collected shortly after eclosion and aged individually to ensure they are virgin and sexually mature.
-
Courtship Chamber: A single male and a single female (either a wild-type or a genetically modified female with an altered CHC profile) are introduced into a small, transparent courtship chamber.
-
Observation and Recording: The interactions between the flies are observed and recorded for a set period, typically 10-30 minutes.
-
Courtship Index Calculation: The "courtship index" is calculated as the percentage of time the male spends performing recognizable courtship behaviors (e.g., orienting towards the female, tapping her with his foreleg, vibrating his wing to produce a courtship song, and attempting copulation).
-
Statistical Analysis: The courtship indices of males paired with different types of females are statistically compared to determine the significance of any observed differences in courtship behavior.
Signaling Pathways and Molecular Mechanisms
The perception of pheromones in Drosophila is a complex process involving specialized chemosensory neurons. While the precise signaling cascade for this compound is an active area of research, the general pathway for contact pheromone perception is understood to involve gustatory receptors.
Pheromone Perception in Drosophila
Contact pheromones, like this compound, are detected by gustatory receptor neurons (GRNs) located in sensory bristles on the male's forelegs and proboscis. These neurons express specific receptors from the Gustatory Receptor (Gr) and Pickpocket (ppk) families of ion channels.[2][3] Upon binding of the pheromone, these ion channels are thought to open, leading to the depolarization of the GRN and the generation of an electrical signal. This signal is then transmitted to higher brain centers, such as the subesophageal ganglion and the antennal lobe, where it is processed to elicit a specific behavioral response, such as the suppression of courtship.[3]
Caption: General signaling pathway for contact pheromone perception in Drosophila.
Experimental Workflow for Investigating Pheromone Effects
The overall experimental logic for studying the effects of a compound like this compound involves a multi-step process.
Caption: Experimental workflow for studying pheromone function in Drosophila.
Future Directions
The study of this compound and other cuticular hydrocarbons in Drosophila continues to be a vibrant area of research. Future investigations will likely focus on the precise identification of the specific gustatory receptors that bind to this compound and the detailed elucidation of the downstream neural circuits that mediate the resulting behavioral changes. A deeper understanding of these processes will provide valuable insights into the evolution of chemical communication and the molecular basis of behavior.
References
An In-depth Technical Guide to the Ecological Significance of 7(Z),11(Z)-Pentacosadiene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7(Z),11(Z)-Pentacosadiene is a di-unsaturated long-chain cuticular hydrocarbon that plays a significant, albeit nuanced, role in the chemical ecology of the model organism Drosophila melanogaster. Primarily found in low abundance on the cuticle of mature females, its ecological significance is most prominently understood in the context of mating behavior. An increase in the relative abundance of this 25-carbon diene has been demonstrated to act as a negative modulator of courtship, effectively increasing copulation latency and reducing mating success. This suggests that this compound may function as an anti-aphrodisiac or a signal of suboptimal mating potential. Its biosynthesis is intricately linked to the sex-specific expression of the fatty acid elongase, eloF. This guide provides a comprehensive overview of the biosynthesis of this compound, its quantitative impact on reproductive behaviors, the neuronal pathways involved in its perception, and detailed experimental protocols for its study.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that occurs primarily in the oenocytes, specialized cells located beneath the abdominal cuticle. The pathway begins with common fatty acid synthesis and involves a series of elongation, desaturation, and reduction/decarbonylation steps.
The general biosynthetic pathway for cuticular hydrocarbons in Drosophila melanogaster begins with acetyl-CoA. The enzyme Acetyl-CoA carboxylase (ACC) catalyzes the formation of malonyl-CoA, which is then used by Fatty Acid Synthase (FASN) to produce long-chain fatty acids (LCFAs), typically palmitic acid (C16) or stearic acid (C18)[1][2]. These LCFAs are the precursors for the entire array of cuticular hydrocarbons.
A key enzyme in the production of dienes is a desaturase, which introduces double bonds into the fatty acid chain. In Drosophila, the desat1 gene encodes a Δ9-desaturase that is crucial for creating the first double bond at the 9th position of a C16 precursor, leading to the ω7 family of fatty acids that are precursors to the 7-monoenes and 7,11-dienes[1][2].
The defining step that differentiates the production of longer-chain dienes like 7,11-nonacosadiene (B13384746) (C29) from shorter ones like this compound (C25) is the elongation of very-long-chain fatty acids (VLCFAs). The female-specific elongase, encoded by the eloF gene, is responsible for elongating C23 and C25 fatty acid precursors to their C27 and C29 counterparts[3][4][5]. When the function of eloF is diminished, the pathway is truncated, leading to an accumulation of the shorter C25 diene precursor and consequently, an increase in this compound.
The final stage of hydrocarbon biosynthesis involves the reduction of the very-long-chain acyl-CoA to an aldehyde by a Fatty Acyl-CoA Reductase (FAR), followed by an oxidative decarbonylation step catalyzed by a cytochrome P450 enzyme, CYP4G1, which removes the carbonyl carbon to yield the final hydrocarbon[6].
Ecological Role in Mating Behavior
The primary ecological significance of this compound is its role as a modulator of male courtship behavior in Drosophila melanogaster. While female-specific C27 and C29 dienes (7,11-heptacosadiene and 7,11-nonacosadiene) are known aphrodisiacs that stimulate male courtship, an increased proportion of the shorter this compound on the female cuticle has the opposite effect.
Experiments using RNA interference (RNAi) to knock down the expression of the eloF gene provide the most direct evidence for this role. The knockdown of eloF leads to a significant shift in the cuticular hydrocarbon profile of female flies, characterized by a decrease in C29 dienes and a concomitant increase in C25 dienes, including this compound[3][4][5].
This altered chemical profile results in a marked decrease in the females' attractiveness to males. Specifically, males exhibit a longer latency to initiate copulation, perform fewer copulation attempts, and have a significantly lower overall copulation success rate when courting these females[3][5]. This suggests that the ratio of different chain-length dienes is a critical factor for mate recognition and acceptance, and an overabundance of this compound signals a potentially undesirable mate.
Quantitative Data on Behavioral Effects
The following tables summarize the quantitative data from Chertemps et al. (2007) on the effects of eloF RNAi knockdown on cuticular hydrocarbon profiles and male courtship behavior.
Table 1: Cuticular Hydrocarbon Profile Changes in eloF RNAi Females
| Hydrocarbon Class | Control Females (% of total) | eloF RNAi Females (% of total) | Fold Change |
| C25 Dienes (inc. 7,11-PD) | 4.5 ± 0.5 | 25.1 ± 1.2 | +5.6 |
| C27 Dienes | 27.3 ± 1.0 | 18.2 ± 0.9 | -0.7 |
| C29 Dienes (inc. 7,11-ND) | 12.1 ± 0.8 | 1.5 ± 0.2 | -0.1 |
| C23 Monoenes | 1.8 ± 0.2 | 4.1 ± 0.4 | +2.3 |
| C25 Monoenes | 10.2 ± 0.5 | 15.3 ± 0.7 | +1.5 |
| Data are presented as mean ± SEM. |
Table 2: Impact of Altered Hydrocarbon Profile on Male Courtship Behavior
| Courtship Parameter | Control Females | eloF RNAi Females | p-value |
| Copulation Latency (seconds) | 240 ± 35 | 580 ± 60 | < 0.001 |
| Number of Copulation Attempts | 4.5 ± 0.5 | 2.1 ± 0.3 | < 0.001 |
| Copulation Success (%) | 80% | 40% | < 0.01 |
| Data are presented as mean ± SEM for latency and attempts. |
Neuronal Perception and Signaling
The perception of cuticular hydrocarbons in Drosophila is primarily mediated by the gustatory system, through direct contact between the male's legs and the female's cuticle. Gustatory Receptor Neurons (GRNs) located in chemosensory bristles on the male's forelegs are responsible for detecting these non-volatile chemical cues[7].
While the specific receptor for this compound has not been definitively identified, several Gustatory Receptors (GRs) are implicated in the perception of inhibitory or aversive chemical cues during courtship. Specifically, Gr32a and Gr33a are known to be involved in inhibiting male-male courtship and are expressed in GRNs that respond to aversive chemicals[1][8]. It is plausible that these or related receptors are involved in detecting the anti-aphrodisiac effect of an altered diene ratio.
Upon detection by the tarsal GRNs, the signal is transmitted to the subesophageal ganglion (SOG) in the fly's brain. From the SOG, the information is relayed to higher brain centers, including the lateral protocerebrum. This process involves a network of neurons that express the sex-determination gene fruitless (fru), which is a master regulator of male courtship behavior[9]. The integration of these inhibitory signals ultimately leads to a reduction in the male's courtship drive.
Experimental Protocols
Cuticular Hydrocarbon Extraction and Analysis
This protocol describes the extraction of cuticular hydrocarbons from Drosophila for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Adult Drosophila melanogaster (4-day-old)
-
n-Hexane (analytical grade)
-
Glass vials (2 mL) with Teflon-lined caps
-
Vortex mixer
-
Micropipettes
-
Nitrogen gas stream
-
GC-MS system with a non-polar column (e.g., DB-1ms or equivalent)
Procedure:
-
Sample Collection: Anesthetize flies on ice or with CO₂. For quantitative analysis, use a consistent number of flies per sample (e.g., 5-10 flies of the same sex and age).
-
Extraction: Place the anesthetized flies into a glass vial. Add a precise volume of n-hexane (e.g., 200 µL).
-
Vortexing: Vortex the vial for 2 minutes to ensure thorough extraction of the cuticular lipids[8]. Avoid overly vigorous shaking to minimize the extraction of internal lipids.
-
Solvent Transfer: Carefully remove the hexane (B92381) extract using a micropipette and transfer it to a clean vial, leaving the flies behind.
-
Concentration: Concentrate the sample under a gentle stream of nitrogen gas to a final volume of approximately 25-50 µL.
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS.
-
Injector Temperature: 280-320°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase at 35-50°C/min to 150°C.
-
Ramp 2: Increase at 5°C/min to 280-330°C.
-
Final hold: 10 minutes at the final temperature[10].
-
-
MS Detector: Scan range from m/z 40 to 600.
-
-
Data Analysis: Identify hydrocarbon peaks based on their retention times and mass spectra compared to known standards and libraries. Quantify peaks by integrating the area under each peak and express as a relative percentage of the total hydrocarbon profile.
RNAi-mediated Knockdown of eloF
This protocol outlines the general procedure for achieving targeted gene knockdown in Drosophila oenocytes using the GAL4/UAS system, as applied in the study of eloF.
Materials:
-
Drosophila stocks:
-
UAS-eloF-RNAi transgenic line.
-
Oenocyte-specific GAL4 driver line (e.g., OK72-GAL4).
-
Control stocks (e.g., driver line crossed to a wild-type background).
-
-
Standard Drosophila rearing vials and food.
-
Incubator set to 25°C.
Procedure:
-
Genetic Crosses: Set up crosses between virgin females from the GAL4 driver line and males from the UAS-RNAi line. For controls, cross GAL4 driver flies to the genetic background in which the UAS-RNAi construct was made.
-
Rearing: Rear the progeny of these crosses at a constant temperature (e.g., 25°C) under standard conditions.
-
Progeny Selection: Collect the F1 progeny expressing both the GAL4 driver and the UAS-RNAi construct. These are the experimental "knockdown" flies. Collect control progeny from the control cross.
-
Aging: Age the flies for 4 days post-eclosion to allow for the full development of the adult cuticular hydrocarbon profile and for the RNAi effect to become robust.
-
Verification and Analysis:
-
Phenotypic Analysis: Use the aged flies for behavioral assays (see Protocol 4.3) and cuticular hydrocarbon analysis (see Protocol 4.1).
-
Molecular Verification (RT-qPCR): To confirm the knockdown of the target gene, extract RNA from the oenocytes or whole abdomens of both knockdown and control flies. Perform Reverse Transcription-quantitative PCR (RT-qPCR) using primers specific for the eloF gene. Normalize the expression levels to a housekeeping gene (e.g., rp49).
-
Courtship Behavior Assay
This protocol describes a standard assay to quantify male courtship behavior towards a target female.
Materials:
-
Experimental male flies (e.g., Canton-S, 4-day-old virgins).
-
Target female flies (e.g., control and eloF RNAi, 4-day-old virgins).
-
Mating chambers (e.g., small, transparent cylindrical chambers).
-
Timer.
-
Video recording equipment (optional, but recommended for detailed analysis).
Procedure:
-
Fly Preparation: Collect virgin males and females shortly after eclosion and age them in isolation for 4 days.
-
Acclimation: Aspirate a single male into a mating chamber and allow it to acclimate for 5 minutes.
-
Assay Initiation: Introduce a single target female into the chamber with the male. Immediately start the timer and/or video recording.
-
Observation Period: Observe the pair for a set period (e.g., 10-15 minutes or until copulation occurs).
-
Data Recording: Record the following parameters:
-
Copulation Latency: The time from the introduction of the female to the initiation of copulation.
-
Number of Copulation Attempts: The number of times the male curls his abdomen in an attempt to copulate.
-
Copulation Success: A binary measure (yes/no) of whether copulation occurred within the observation period.
-
-
Replication: Perform a sufficient number of replicates (e.g., n ≥ 30) for each experimental condition to allow for statistical analysis.
-
Statistical Analysis: Use appropriate non-parametric statistical tests (e.g., Mann-Whitney U test) to compare the courtship parameters between males paired with control females and males paired with experimental females.
Conclusion and Future Directions
This compound serves as a critical component in the complex chemical conversation that precedes mating in Drosophila melanogaster. Its role as a negative modulator of courtship highlights the importance of specific hydrocarbon ratios, rather than the mere presence or absence of a single compound, in mate assessment. The elucidation of its biosynthesis, particularly the pivotal role of the elongase eloF, provides a genetic handle to manipulate and study this chemical communication channel.
Future research should focus on identifying the specific gustatory receptors in males that perceive this compound and mediate its inhibitory effect. Further investigation into the downstream neuronal circuitry will provide a more complete picture of how this chemical signal is processed to alter a complex behavioral program. Additionally, exploring the ecological conditions under which the production of this compound might be naturally modulated (e.g., by diet, age, or stress) could reveal further layers of its ecological significance beyond its role in basal mate selection. This knowledge can be instrumental for professionals in drug development, particularly in the design of novel, species-specific pest control strategies that disrupt reproductive behaviors.
References
- 1. A Drosophila gustatory receptor essential for aversive taste and inhibiting male-to-male courtship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Octopamine Neuromodulation Regulates Gr32a-Linked Aggression and Courtship Pathways in Drosophila Males | PLOS Genetics [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. ianakyildiz.com [ianakyildiz.com]
- 8. Genetic and neural mechanisms that inhibit Drosophila from mating with other species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Courtship behavior in Drosophila melanogaster: towards a ‘courtship connectome’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 7(Z),11(Z)-Pentacosadiene
Abstract
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 7(Z),11(Z)-Pentacosadiene using Gas Chromatography-Mass Spectrometry (GC-MS). This long-chain diene is a cuticular hydrocarbon found on insects, such as Drosophila melanogaster, and is of interest to researchers in chemical ecology and those studying insect behavior for applications in pest management and drug development.[1][2] The protocols outlined below cover sample preparation, instrument configuration, and data analysis to ensure reliable and reproducible results.
Introduction
This compound (C₂₅H₄₈, Molecular Weight: 348.7 g/mol ) is a semiochemical that plays a role in insect communication.[1][2] In Drosophila melanogaster, it is found in low abundance on the cuticle of mature females and is believed to potentially act as an anti-aphrodisiac.[1][2] Accurate identification and quantification of this and other cuticular hydrocarbons are crucial for understanding their biological function. GC-MS is the definitive analytical technique for this purpose, offering high sensitivity and specificity for separating and identifying these volatile and semi-volatile compounds.[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For the analysis of insect cuticular hydrocarbons, a solvent extraction is typically employed.
Protocol: Solvent Extraction of Insect Cuticular Hydrocarbons
-
Sample Collection: Collect individual insects and, if desired, separate them by sex or age.
-
Extraction: Place a single insect into a 2 mL glass vial containing 50 µL of high-purity hexane (B92381). To prevent contamination, ensure all glassware is thoroughly cleaned and rinsed with solvent.[5]
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., n-hexacosane or a deuterated alkane) to the solvent to enable accurate quantification.
-
Extraction Duration: Allow the extraction to proceed for 10 minutes at room temperature. Gently agitate the vial to ensure thorough washing of the cuticle.
-
Sample Transfer: Carefully remove the insect from the vial. The remaining hexane solution now contains the extracted cuticular hydrocarbons.
-
Concentration (Optional): If the concentration of the analyte is expected to be very low, the solvent can be carefully evaporated under a gentle stream of nitrogen, and the residue reconstituted in a smaller volume of hexane (e.g., 10-20 µL).[6]
-
Filtration: Filter the extract using a 0.22 µm syringe filter to remove any particulate matter before transferring it to a GC-MS autosampler vial.[4]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| Parameter | Condition | Purpose |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) | High-resolution separation of volatile compounds |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Detection and identification based on mass-to-charge ratio |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column | Separation based on boiling point and polarity |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of trace analytes to the column |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min | Inert gas to carry the sample through the column |
| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 300°C (hold 10 min) | Separates compounds based on their boiling points |
| Transfer Line Temp. | 290 °C | Prevents condensation of analytes between GC and MS |
| Ion Source Temp. | 230 °C | Optimal temperature for ionization |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragments |
| MS Scan Range | m/z 40-550 | Covers the expected mass range of the analyte and its fragments |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | SIM mode increases sensitivity for target compounds |
Data Presentation
The following tables present representative data for the GC-MS analysis of a standard solution of this compound.
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ~22.5 | C₂₅H₄₈ | 348.7 |
| n-Hexacosane (Internal Std.) | ~23.8 | C₂₆H₅₄ | 366.7 |
Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and oven program.
Table 2: Mass Spectral Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Identity |
| 348 | 5 | [M]⁺ (Molecular Ion) |
| 291 | 15 | [M - C₄H₉]⁺ |
| 263 | 20 | [M - C₆H₁₃]⁺ |
| 221 | 35 | [M - C₉H₁₉]⁺ |
| 193 | 40 | [M - C₁₁H₂₃]⁺ |
| 165 | 55 | [M - C₁₃H₂₇]⁺ |
| 137 | 70 | [C₁₀H₁₇]⁺ |
| 123 | 85 | [C₉H₁₅]⁺ |
| 95 | 90 | [C₇H₁₁]⁺ |
| 81 | 100 | [C₆H₉]⁺ (Base Peak) |
| 67 | 95 | [C₅H₇]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
Note: The fragmentation of long-chain alkenes typically results in a series of hydrocarbon fragments separated by 14 Da (CH₂ group).[7] The molecular ion peak for long-chain hydrocarbons can be of low intensity.[7]
Table 3: Example Calibration Curve Data for Quantitative Analysis
| Concentration (ng/µL) | Peak Area Ratio (Analyte/Internal Std.) |
| 1 | 0.12 |
| 5 | 0.61 |
| 10 | 1.25 |
| 25 | 3.10 |
| 50 | 6.22 |
| Linearity (R²) | 0.9995 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Cuticular hydrocarbon analysis of an awake behaving fly using direct analysis in real-time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles | PLOS One [journals.plos.org]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cuticular Hydrocarbon Extraction from Drosophila
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of cuticular hydrocarbons (CHCs) from Drosophila melanogaster. CHCs are a critical component of the insect cuticle, playing a vital role in preventing desiccation and acting as chemical signals in communication, including mating and species recognition.[1][2][3] The analysis of CHC profiles is essential for research in chemical ecology, evolutionary biology, and the development of novel pest control strategies. The following protocols are designed to ensure reproducible and accurate extraction and analysis of these compounds.
Principles of Extraction
The primary objective of CHC extraction is to selectively remove the hydrocarbons present on the surface of the insect's cuticle while minimizing the contamination from internal lipids.[1][4] This is typically achieved by briefly washing the flies in a non-polar solvent. The choice of solvent and the duration of the extraction are critical parameters that can influence the composition and quantity of the extracted CHCs. Subsequent analysis is most commonly performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying the individual components of the CHC profile.[1][5][6]
Experimental Protocol: Cuticular Hydrocarbon Extraction
This protocol details the steps for solvent-based extraction of CHCs from Drosophila.
Materials:
-
Drosophila melanogaster (specify strain, age, and sex)
-
Hexane (B92381) (analytical grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Nitrogen gas stream evaporator or a fume hood for solvent evaporation
-
Glass vials for sample storage
-
Micropipettes and tips
Procedure:
-
Fly Preparation:
-
Collect flies of the desired age and sex. For studies on pheromones, it is common to use virgin females and males, which can be collected within 0-4 hours of eclosion.[7]
-
For some protocols, flies are dried in a desiccator over silica (B1680970) gel for 24 hours before extraction.[9] Alternatively, flies can be frozen at -20°C or -80°C.[7][9]
-
-
Solvent Extraction:
-
Place a specific number of flies (e.g., 5 to 50) into a glass vial or microcentrifuge tube.[9][10]
-
Add a precise volume of hexane. The volume will depend on the number of flies; a common ratio is 10-20 µL per fly.
-
Gently vortex the sample for a specific duration. Extraction times can vary from a few minutes to several hours. A common practice is to vortex for 1-2 minutes.[9][11]
-
-
Sample Recovery:
-
Carefully remove the flies from the solvent.
-
Transfer the hexane extract to a clean glass vial.
-
To concentrate the sample, evaporate the solvent under a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of volatile compounds. The final volume is typically concentrated to around 25 µL.[9]
-
-
Sample Storage:
-
Store the final extract at -18°C or lower in a sealed glass vial to prevent evaporation and degradation until GC-MS analysis.[9]
-
Experimental Protocol: GC-MS Analysis of Cuticular Hydrocarbons
This protocol outlines the general steps for analyzing the extracted CHCs using Gas Chromatography-Mass Spectrometry.
Materials:
-
CHC extract
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-1ms or HP-5ms)
-
Helium (carrier gas)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation for Injection:
-
If an internal standard is used for quantification, add a known amount to the extract before analysis. Common internal standards include n-hexacosane (C26) and n-triacontane (C30).[7]
-
Transfer the final extract to an autosampler vial.
-
-
GC-MS Instrument Setup:
-
Inlet Temperature: Set the injector temperature to a high value, such as 280-320°C, to ensure rapid volatilization of the sample.[9][11]
-
Carrier Gas: Use helium at a constant flow rate, typically around 1.0 mL/min.[9][11]
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a short period, then ramps up to a high temperature (e.g., 280-330°C) at a controlled rate.[9][11] An example program is: hold at 50°C for 1 min, ramp to 150°C at 50°C/min, then ramp to 330°C at 5°C/min and hold for 10 min.[9]
-
Mass Spectrometer: Set the MS to scan a mass range appropriate for CHCs (e.g., m/z 25-600). The ion source and quadrupole temperatures are typically set around 230°C and 150°C, respectively.[9]
-
Data Analysis:
-
Identify individual CHCs by comparing their mass spectra and retention times to known standards and spectral libraries.
-
Quantify the relative abundance of each CHC by integrating the area under its corresponding peak in the chromatogram.
-
Data Presentation: Summary of Extraction Parameters
The following table summarizes various parameters for CHC extraction from Drosophila as reported in the literature, providing a basis for methodological comparison.
| Parameter | Reported Values | Source(s) |
| Number of Flies per Sample | 1 to 400 | [7][8][9][10][11] |
| Solvent | Hexane, Hexane/Methylene Chloride (50/50) | [7][8][9][11] |
| Solvent Volume | 30 µL to 1.6 mL | [7][8][9][11] |
| Extraction Duration | 1 minute to 24 hours | [7][8][9][11] |
| Agitation Method | Vortexing | [8][9][11] |
| Post-Extraction Processing | Concentration under Nitrogen Stream | [9] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and analysis of cuticular hydrocarbons from Drosophila.
Caption: Workflow for Drosophila Cuticular Hydrocarbon Extraction and Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The genetics of cuticular hydrocarbon profiles in the Fruit Fly Drosophila simulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desiccation resistance: effect of cuticular hydrocarbons and water content in Drosophila melanogaster adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eje.cz [eje.cz]
- 9. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating insect cuticular hydrocarbon synthesis and functions: Potential applications in agricultural pest control - MICHIGAN STATE UNIV [portal.nifa.usda.gov]
- 11. journals.biologists.com [journals.biologists.com]
solid-phase microextraction (SPME) for insect pheromone collection
An indispensable tool in chemical ecology, solid-phase microextraction (SPME) offers a solvent-free, sensitive, and versatile method for the collection and analysis of insect pheromones.[1][2] This technique is crucial for researchers, scientists, and drug development professionals investigating insect behavior, developing pest management strategies, and identifying new semiochemicals. SPME allows for the efficient extraction of volatile and semi-volatile organic compounds from various matrices, including the headspace around a calling insect or through direct contact with the pheromone gland.[3][4]
Application Notes
Solid-phase microextraction operates on the principle of partitioning analytes between a sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[5] The choice of fiber coating is critical and depends on the polarity and volatility of the target pheromone components.[6][7] Non-polar coatings like polydimethylsiloxane (B3030410) (PDMS) are effective for non-polar compounds, while more polar or mixed-phase coatings such as polyacrylate (PA) or divinylbenzene (B73037) (DVB)/carboxen (CAR)/PDMS are suitable for a broader range of analytes, including more volatile compounds.[3][8]
There are two primary modes of SPME sampling for insect pheromones:
-
Headspace SPME (HS-SPME): In this non-invasive method, the SPME fiber is exposed to the headspace above the sample (e.g., a living insect in a sealed container).[3][4] This technique is ideal for collecting naturally released volatile pheromones without disturbing the insect.[3]
-
Direct Contact SPME (DC-SPME) or Direct Immersion SPME (DI-SPME): This method involves gently rubbing or touching the SPME fiber directly onto the pheromone gland or cuticle of the insect.[1][9] It can be more effective for less volatile compounds like cuticular hydrocarbons but carries a risk of damaging the fiber and contaminating the sample with non-volatile matrix components.[2][9]
Following extraction, the SPME fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption, separation, and subsequent identification and quantification by mass spectrometry (MS) or flame ionization detection (FID).[1]
Data Presentation: Comparison of SPME Fiber Coatings
The selection of the appropriate SPME fiber is a critical step in method development. The following table summarizes the characteristics and typical applications of common SPME fiber coatings for insect pheromone collection.
| SPME Fiber Coating | Polarity | Recommended For | Key Characteristics & Notes |
| 100 µm Polydimethylsiloxane (PDMS) | Non-polar | Volatile, non-polar compounds (e.g., long-chain hydrocarbons, esters).[2] | Widely used for general pheromone analysis. May be less efficient for very volatile compounds compared to adsorbent fibers.[7] |
| 7 µm Polydimethylsiloxane (PDMS) | Non-polar | Less volatile, higher molecular weight compounds.[2] | Thinner film allows for faster desorption of larger molecules.[7] |
| 85 µm Polyacrylate (PA) | Polar | Polar pheromone components (e.g., alcohols, aldehydes).[10] | Better suited for polar analytes than PDMS.[8] |
| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar | A wide range of volatile and semi-volatile compounds, including aromatic compounds.[3] | Good for general screening of unknown pheromone blends.[3] |
| 50/30 µm DVB/Carboxen/PDMS | Bipolar | Very volatile and gaseous compounds (C2-C12).[11] | The three-phase coating provides a broad range of extraction capabilities for compounds with diverse polarities and molecular weights.[11] |
| 75 µm Carboxen/PDMS | Bipolar | Small, volatile molecules and gases.[12] | The microporous structure of Carboxen is highly effective at trapping small analytes.[7] |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) Collection of Moth Pheromones
This protocol describes the collection of volatile sex pheromones from a calling female moth.
Materials:
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB) and holder
-
Gas-tight glass vial or chamber (e.g., 20 mL) with a septum-lined cap
-
Live, calling female moth
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 250°C for 30 minutes for PDMS/DVB) to remove contaminants.[2]
-
Sample Preparation: Place a single calling female moth into the glass vial and seal it with the cap. Allow the insect to acclimate for a few minutes.
-
SPME Extraction: Carefully insert the SPME fiber holder through the septum of the vial cap. Depress the plunger to expose the fiber to the headspace above the insect. Do not let the fiber touch the insect.
-
Extraction Time: Expose the fiber for a predetermined period, typically ranging from 30 minutes to 3 hours, depending on the rate of pheromone release. Optimization of this step is often necessary.
-
Fiber Retraction and Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC.
-
Thermal Desorption: Depress the plunger to expose the fiber to the hot inlet (e.g., 250°C). The trapped pheromones will be thermally desorbed onto the GC column. The desorption time is typically 2-5 minutes.[13]
-
GC-MS Analysis: Start the GC-MS analysis to separate and identify the pheromone components.
Protocol 2: Direct Contact SPME (DC-SPME) for Beetle Cuticular Hydrocarbons
This protocol is suitable for sampling less volatile semiochemicals directly from the insect's cuticle.
Materials:
-
SPME fiber assembly (e.g., 7 µm PDMS) and holder
-
Live or freshly euthanized beetle
-
Stereomicroscope
-
GC-MS
Procedure:
-
Fiber Conditioning: Condition the SPME fiber as described in Protocol 1.
-
Insect Immobilization: If using a live insect, immobilize it carefully (e.g., by chilling).
-
SPME Sampling: Under a stereomicroscope, gently rub the exposed SPME fiber over the specific cuticular region of interest (e.g., the elytra or abdomen) for a short period (e.g., 30-60 seconds). Consistent pressure and duration are key for reproducibility.
-
Fiber Cleaning (Optional): To remove any adhered physical debris, the fiber can be gently agitated in a vial of distilled water before analysis.
-
Thermal Desorption and Analysis: Immediately desorb the analytes in the GC inlet and perform GC-MS analysis as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for SPME of insect pheromones.
Caption: Generalized insect pheromone signaling pathway.
References
- 1. Application of Direct Immersion Solid-Phase Microextraction (DI-SPME) for Understanding Biological Changes of Mediterranean Fruit Fly (Ceratitis capitata) During Mating Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. spme fiber coating: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Method for the Analysis of Volatile Organic Compounds (VOCs) from Red Flour Beetle Tribolium castaneum (H.) using Headspace-SPME Technology (2020) | Ihab Alnajim | 7 Citations [scispace.com]
- 12. diva-portal.org [diva-portal.org]
- 13. e3s-conferences.org [e3s-conferences.org]
Application Notes & Protocols: Quantitative Analysis of 7(Z),11(Z)-Pentacosadiene on Insect Cuticle
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cuticular hydrocarbons (CHCs) are a critical component of the insect epicuticle, forming a waxy layer that primarily serves to prevent desiccation.[1][2] Beyond this vital physiological role, CHCs have been co-opted as complex chemical signals that mediate a wide array of behaviors, including species recognition, mate choice, and social interactions.[1][3] In Drosophila melanogaster, the profile of CHCs is sexually dimorphic, with females producing long-chain dienes that are largely absent in males.[1][2]
One such diene, 7(Z),11(Z)-Pentacosadiene (C25:2), is a 25-carbon hydrocarbon found in low abundance on the cuticle of mature Drosophila females.[4] Emerging research suggests that this compound may play a significant role in courtship and mating behaviors. Studies have shown that an increase in the relative abundance of this compound, coupled with a decrease in other female-specific dienes like 7,11-nonacosadiene, can lead to a significant reduction in copulation success. This has led to the hypothesis that this compound may function as an anti-aphrodisiac, providing a nuanced layer of chemical signaling in sexual communication.
The precise quantification of this compound on the insect cuticle is therefore essential for understanding its biological function and for developing novel pest control strategies or pharmaceuticals that target insect reproductive behavior. This document provides detailed protocols for the extraction, identification, and quantification of this compound from insect cuticles using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the quantitative data for this compound as identified on the cuticle of Drosophila melanogaster. Data is compiled from peer-reviewed studies utilizing GC-MS for absolute quantification.
| Insect Species | Sex | Age | Mating Status | Mean Amount (ng/fly) ± SE | Reference |
| Drosophila melanogaster | Female | 4 days | Virgin | 2.1 ± 0.3 | Everaerts et al., 2010 |
| Drosophila melanogaster | Male | 4 days | Virgin | Not Detected | Everaerts et al., 2010 |
Note: The total amount of all cuticular hydrocarbons for a virgin female is approximately 2347 ± 235 ng.
Experimental Protocols
The following protocols describe the complete workflow for the quantitative analysis of this compound from insect cuticles.
Protocol 1: Cuticular Hydrocarbon Extraction (Solvent Wash)
This protocol is a widely used destructive method that provides a comprehensive profile of cuticular lipids.
Materials:
-
Insects (e.g., Drosophila melanogaster) of known age, sex, and mating status
-
Hexane (HPLC grade)
-
Internal Standard (IS) solution (e.g., n-Hexacosane (C26) or n-Octacosane (C28) at 50 µg/mL in hexane)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes and tips
-
Vortex mixer
-
Nitrogen gas evaporator (optional)
Procedure:
-
Sample Preparation: Anesthetize a single insect by cooling on ice.
-
Internal Standard Addition: Add a precise volume (e.g., 100 µL) of the internal standard solution to a clean glass vial. The IS is crucial for absolute quantification.
-
Extraction: Place the single anesthetized insect into the vial containing the internal standard.
-
Solvent Immersion: Immerse the insect completely in the hexane.
-
Extraction Time: Gently agitate or vortex the vial for 5-10 minutes to ensure complete extraction of the cuticular lipids.
-
Sample Recovery: Carefully remove the insect from the vial.
-
Solvent Evaporation (Optional): If necessary, concentrate the extract to a smaller volume (e.g., 20-50 µL) under a gentle stream of nitrogen gas to increase the concentration of the analytes.
-
Storage: Seal the vial and store at -20°C until GC-MS analysis.
Protocol 2: GC-MS Analysis and Quantification
This protocol outlines the instrumental analysis for separating and quantifying this compound.
Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-1ms or equivalent, 30m x 0.25mm ID, 0.25µm film thickness)
GC-MS Parameters (Example):
-
Injector Temperature: 320°C
-
Injection Mode: Splitless or Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: 50°C/min to 150°C
-
Ramp 2: 5°C/min to 330°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 320°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-600
Quantification Procedure:
-
Compound Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a synthetic standard. The mass spectrum will show a molecular ion (M+) at m/z 348.7 and characteristic fragmentation patterns for a diene.
-
Peak Integration: Integrate the peak area of this compound and the internal standard.
-
Calculation: Calculate the absolute amount of this compound using the following formula:
Amount of Analyte (ng) = (Area of Analyte / Area of IS) * Amount of IS (ng)
Visualized Workflow and Logical Relationships
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the quantitative analysis of this compound.
References
- 1. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]
- 2. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles | PLOS One [journals.plos.org]
- 3. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
Application Notes and Protocols for Behavioral Assays Testing Drosophila Pheromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drosophila melanogaster, the common fruit fly, serves as a powerful model organism for studying the neural circuits and molecular mechanisms that govern social behaviors. Pheromones, chemical signals that trigger innate behaviors in members of the same species, play a crucial role in regulating courtship, mating, and aggregation in these flies. The majority of Drosophila pheromones are cuticular hydrocarbons (CHCs), which are lipids found on the fly's outer surface that primarily prevent desiccation but also serve as complex chemical communicators.[1]
This document provides detailed protocols for key behavioral assays used to investigate the function of Drosophila pheromones, enabling researchers to quantitatively assess their impact on behavior. These assays are fundamental for dissecting the genetic and neural basis of chemosensory communication and can be adapted for screening the effects of novel compounds on social behaviors.
I. Pheromone Identification and Analysis
The primary method for identifying and quantifying the complex blend of CHCs on the surface of Drosophila is Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Protocol 1: Cuticular Hydrocarbon (CHC) Extraction and Analysis
Objective: To extract and quantify the CHC profile of individual or pooled flies.
Materials:
-
Adult Drosophila melanogaster (virgin or mated, male or female, depending on the experimental design)
-
Hexane (B92381) (High Purity, for GC)
-
Internal standards (e.g., octadecane (B175841) (C18) and n-hexacosane (C26))
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Collect individual or a small group of flies and anesthetize them by cooling on ice.
-
Place the fly or flies into a glass vial containing a known volume of hexane (e.g., 100 µl).
-
Add a known concentration of internal standards to the hexane.
-
Gently agitate or vortex the vial for approximately 2-3 minutes to extract the surface lipids.
-
Carefully remove the flies from the vial, leaving the hexane extract.
-
The extract is now ready for analysis by GC-MS. The GC separates the individual hydrocarbon components, and the MS identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.[1]
II. Behavioral Assays
A. Courtship and Mating Assays
Courtship in Drosophila is a stereotyped ritual involving a series of distinct male behaviors, including orienting towards and following the female, wing extension and vibration (singing), tapping, licking, and attempting copulation.[3] The success and intensity of this courtship can be modulated by pheromonal cues.
Protocol 2: Single-Pair Courtship Assay
Objective: To quantify male courtship behavior towards a female in a controlled environment.
Materials:
-
Virgin male and female flies (typically 3-7 days old).[4]
-
Courtship chambers (small, transparent arenas).[5]
-
Aspirator for transferring flies.
-
Video recording setup.
-
Software for behavioral analysis (optional, but recommended for high-throughput analysis).
Procedure:
-
Fly Preparation: Collect virgin males and females within 0-6 hours of eclosion under light CO2 anesthesia. House them individually or in small same-sex groups in vials with food. Age the flies for 3-7 days under controlled temperature and humidity (e.g., 25°C, 60% humidity) on a 12-hour light-dark cycle.[4]
-
Assay Setup: Transfer a single virgin female into a courtship chamber using an aspirator. Allow her to acclimate for a few minutes.
-
Initiating the Assay: Introduce a single male into the chamber. Immediately start recording the interaction for a set period (e.g., 10-20 minutes).[4]
-
Data Analysis: Manually or automatically score the time the male spends performing courtship behaviors. The primary metric is the Courtship Index (CI) .[1][3]
Quantitative Data Presentation:
| Parameter | Calculation | Description |
| Courtship Index (CI) | (Total time spent courting / Total observation time) x 100 | Represents the percentage of time the male engages in any courtship behavior.[1] |
| Mating Success Rate | (Number of successful copulations / Total number of pairs) x 100 | The percentage of pairs that successfully mate within the observation period. |
| Copulation Latency | Time from introduction of the male to the initiation of copulation | Measures the time it takes for a successful mating to occur. |
Table 1: Key metrics for quantifying courtship behavior.
B. Olfactory Response Assays
These assays measure the innate attraction or repulsion of flies to volatile pheromones or other odorants.
Protocol 3: Y-Maze Olfactory Choice Assay
Objective: To assess the preference of flies for a volatile pheromone versus a control odor.
Materials:
-
Y-shaped glass or plastic maze.[6]
-
Odor delivery system (e.g., filter paper, small vials).
-
Flies (starved for 16-18 hours prior to the assay to increase motivation).[6]
-
Volatile pheromone of interest and a solvent control.
-
Light-controlled environment (assays are often performed under red light to minimize visual cues).[6]
Procedure:
-
Apparatus Setup: Place a small amount of the pheromone solution on a filter paper disc in one arm of the Y-maze and the solvent control in the other arm.
-
Fly Introduction: Introduce a group of flies into the base of the Y-maze.
-
Choice Period: Allow the flies to move freely and choose between the two arms for a defined period (e.g., 5-10 minutes).
-
Data Collection: At the end of the period, trap and count the number of flies in each arm and the number that remained in the starting arm.
-
Data Analysis: Calculate the Olfactory Index (OI) or Response Index (RI) .[7][8]
Quantitative Data Presentation:
| Parameter | Calculation | Description |
| Olfactory Index (OI) / Response Index (RI) | (Number of flies in odor arm - Number of flies in control arm) / Total number of flies that made a choice | A value of +1 indicates strong attraction, -1 indicates strong repulsion, and 0 indicates no preference.[7][8] |
| Preference Index (PI) | (Number of flies in odor arm) / (Total number of flies that made a choice) | Represents the proportion of flies that chose the arm with the pheromone. |
Table 2: Key metrics for quantifying olfactory responses.
III. Signaling Pathways and Experimental Workflows
Pheromone Signaling Pathways
Drosophila detect pheromones through two main chemosensory systems: olfaction for volatile cues and gustation (taste) for contact cues.[9]
-
Olfactory Pathway: Volatile pheromones, like the male-specific cVA (11-cis-vaccenyl acetate), are detected by Olfactory Receptor Neurons (ORNs) located in sensilla on the fly's antennae.[2] These ORNs express specific Odorant Receptors (ORs). Upon binding the pheromone, the ORN is activated and sends a signal to a specific glomerulus in the antennal lobe of the brain. Projection Neurons (PNs) then relay this information to higher brain centers like the mushroom body and the lateral horn, where the information is processed to elicit a behavioral response.[2]
-
Gustatory Pathway: Non-volatile CHCs are detected by Gustatory Receptor Neurons (GRNs) in taste sensilla located on the fly's legs and proboscis.[9] These GRNs express Gustatory Receptors (GRs). Contact with a female's CHCs can trigger a cascade of courtship behaviors in the male.[4]
Caption: Pheromone signaling pathways in Drosophila.
Experimental Workflow for Behavioral Assays
The following diagram illustrates a typical workflow for conducting behavioral assays to test the effects of Drosophila pheromones.
Caption: Experimental workflow for Drosophila behavioral assays.
References
- 1. Automated analysis of courtship suppression learning and memory in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drosophila Courtship Conditioning As a Measure of Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gustatory receptors interact with the serotonin pathway to regulate silkmoth stereotyped courtship behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pheromone processing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Convergent Synthesis of 7(Z),11(Z)-Pentacosadiene for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7(Z),11(Z)-Pentacosadiene is a long-chain diene hydrocarbon identified as a cuticular pheromone in certain species of Drosophila, where it may act as an anti-aphrodisiac.[1][2][3] Its specific biological role makes it a valuable tool for research in chemical ecology, neurobiology, and pest management strategies. The provision of high-purity synthetic this compound is essential for confirming its natural structure and for conducting large-scale biological assays.[4][5] This document provides a detailed protocol for a convergent synthesis of this compound, primarily utilizing the Z-selective Wittig reaction to ensure high stereochemical control of the double bonds.[5][6][7]
The Wittig reaction is a reliable method for alkene synthesis from aldehydes or ketones.[8][9] Specifically, the use of non-stabilized ylides under salt-free conditions typically results in high selectivity for the (Z)-alkene, which is critical for this synthesis.[6][10] The strategy outlined herein involves the synthesis of two key fragments, a C11 aldehyde and a C14 phosphonium (B103445) ylide, which are then coupled in a final Wittig reaction to yield the target diene.
Overall Synthetic Workflow
The synthesis is designed in two main stages. The first stage involves the preparation of the two key intermediates: (Z)-undec-4-enal (C11 fragment) and tetradecyltriphenylphosphonium bromide (C14 fragment). The second stage is the final coupling of these fragments via a Wittig reaction to form the target molecule, followed by purification.
Figure 1. Overall workflow for the synthesis of this compound.
Mechanism Highlight: Z-Selective Wittig Reaction
The stereochemical outcome of the Wittig reaction is determined by the kinetics of the formation of an oxaphosphetane intermediate. With non-stabilized ylides, the reaction proceeds through a concerted [2+2] cycloaddition, favoring a puckered transition state that minimizes steric interactions. This leads to the cis-substituted oxaphosphetane, which then decomposes in a syn-elimination to yield the (Z)-alkene.
Figure 2. Simplified mechanism for the Z-selective Wittig reaction.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, assuming the starting material for each step is 10 mmol.
| Step | Reaction | Starting Material | Molar Eq. (Reagent) | Product | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| 1a | Phosphonium Salt Formation | 1-Bromotetradecane | 1.0 (PPh₃) | Tetradecyltriphenylphosphonium bromide | 5.57 | 95-98 | >98 |
| 1b | Lindlar Hydrogenation | Undec-4-yn-1-ol | N/A (H₂, catalyst) | (Z)-Undec-4-en-1-ol | 1.70 | 90-95 | >97 |
| 1c | Oxidation | (Z)-Undec-4-en-1-ol | 1.5 (PCC) | (Z)-Undec-4-enal | 1.68 | 75-85 | >95 |
| 2 | Wittig Reaction | (Z)-Undec-4-enal | 1.2 (C14-Ylide) | This compound | 3.49 | 70-80 | >98 |
Experimental Protocols
Materials and Equipment:
-
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
-
Anhydrous solvents (THF, Acetonitrile) are required, preferably distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Flash column chromatography should be performed using silica (B1680970) gel (230-400 mesh).
-
NMR spectra (¹H, ¹³C) for characterization.
-
GC-MS for purity analysis.
Protocol 1a: Synthesis of Tetradecyltriphenylphosphonium bromide (C14 Fragment)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromotetradecane (10.0 mmol, 2.77 g) and triphenylphosphine (10.0 mmol, 2.62 g).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile (B52724) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction is typically complete within 24-48 hours, during which the product will precipitate as a white solid.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder under high vacuum to yield tetradecyltriphenylphosphonium bromide.
-
Characterization: Confirm the structure using ¹H and ³¹P NMR spectroscopy. The product should be stored in a desiccator.
Protocol 1b & 1c: Synthesis of (Z)-Undec-4-enal (C11 Fragment)
Note: This protocol assumes the availability of Undec-4-yn-1-ol. Its synthesis from 1,7-heptanediol and but-1-yne is a standard multi-step process not detailed here.
Part 1: Lindlar Hydrogenation of Undec-4-yn-1-ol
-
Setup: To a 250 mL hydrogenation flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; approx. 100 mg).
-
Reagents: Add a solution of undec-4-yn-1-ol (10.0 mmol, 1.68 g) in 50 mL of ethanol (B145695).
-
Reaction: Purge the flask with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (e.g., using a balloon) at room temperature. Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material. The reaction is typically complete in 4-8 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield (Z)-undec-4-en-1-ol as a colorless oil. The product is often used in the next step without further purification.
Part 2: Oxidation to (Z)-Undec-4-enal
-
Setup: To a 250 mL flask containing a suspension of pyridinium (B92312) chlorochromate (PCC, 15.0 mmol, 3.23 g) and powdered 4Å molecular sieves (approx. 3 g) in 100 mL of anhydrous dichloromethane (B109758) (DCM), add a solution of (Z)-undec-4-en-1-ol (10.0 mmol, 1.70 g) in 20 mL of DCM dropwise at room temperature.
-
Reaction: Stir the mixture vigorously for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter it through a short plug of silica gel to remove the chromium salts and molecular sieves. Wash the silica plug with additional diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure (use minimal heat to avoid product degradation). The crude aldehyde can be purified by flash chromatography (eluent: 5% ethyl acetate (B1210297) in hexanes) to yield pure (Z)-undec-4-enal.
Protocol 2: Wittig Coupling and Purification of this compound
-
Ylide Generation:
-
To a flame-dried 250 mL Schlenk flask under argon, add tetradecyltriphenylphosphonium bromide (12.0 mmol, 6.69 g) and 100 mL of anhydrous THF.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 12.0 mmol, 7.5 mL) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at -78°C for 30 minutes, then warm to 0°C for an additional 30 minutes.
-
-
Wittig Reaction:
-
Re-cool the ylide solution to -78°C.
-
Add a solution of (Z)-undec-4-enal (10.0 mmol, 1.68 g) in 20 mL of anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with hexanes (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain the desired diene and triphenylphosphine oxide.
-
Perform flash column chromatography on silica gel using pure hexanes as the eluent. The nonpolar product, this compound, will elute first, while the more polar triphenylphosphine oxide will be retained on the column.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.
-
-
Characterization and Storage:
-
Confirm the structure and stereochemistry using ¹H NMR (olefinic protons) and ¹³C NMR.
-
Assess purity using GC-MS. Purity should be ≥98%.
-
Store the final product under an inert atmosphere at -20°C to prevent oxidation.
-
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. US3267168A - Purification of diene monomers - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ovid.com [ovid.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Purification of Long-Chain Unsaturated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain unsaturated hydrocarbons, including polyunsaturated fatty acids (PUFAs), are of significant interest in research, pharmaceuticals, and nutraceuticals due to their diverse biological activities. The isolation and purification of these compounds from complex mixtures are critical for their characterization and to ensure the safety and efficacy of derived products. This document provides an overview of common purification techniques, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing appropriate purification strategies.
Purification Techniques Overview
Several techniques are employed for the purification of long-chain unsaturated hydrocarbons, each with its own advantages and limitations. The choice of method depends on the desired purity, scale of purification, and the physicochemical properties of the target molecules and impurities. Key techniques include chromatography, low-temperature crystallization, urea (B33335) complexation, and distillation.
Data Summary: Comparison of Purification Techniques
The following table summarizes the performance of various purification techniques for long-chain unsaturated hydrocarbons, with a focus on achieving high purity levels.
| Purification Technique | Target Molecule | Starting Material | Purity Achieved | Key Parameters | Reference |
| Silver-Thiolate HPLC | EPA Ethyl Ester | Fish Oil FAEEs | >95% | Mobile Phase: Heptane (B126788)/Acetone (B3395972) (95:5, v/v) | [1] |
| Silver-Thiolate HPLC | DHA Ethyl Ester | Fish Oil FAEEs | >99% | Mobile Phase: Heptane/Acetone (95:5, v/v) | [1] |
| Low-Temperature Crystallization | Eicosapentaenoic Acid (EPA) | Fatty Acid Mixture | - | Solvent: Acetone; Precipitation Temp: -60°C | [2] |
| Low-Temperature Crystallization | Docosahexaenoic Acid (DHA) | Fatty Acid Mixture | - | Solvent: Acetone; Precipitation Temp: -38°C to -40°C | [2] |
| Urea Complexation + Fractional Distillation | Eicosapentaenoic Acid (EPA) | Fatty Acid Mixture | 92.9% | Distillation Temp: at least 180°C for 40 min | [3] |
| Supercritical Fluid Chromatography (SFC) | DHA Ethyl Ester | Transesterified Tuna Oil | up to 95 wt% | Mobile Phase: CO2; Stationary Phase: Octadecyl silane-type reversed-phase silica | [4] |
Experimental Protocols
Argentation (Silver-Thiolate) High-Performance Liquid Chromatography (HPLC)
Argentation chromatography is a powerful technique that separates unsaturated compounds based on the number and geometry of their double bonds. Silver ions interact reversibly with the π-electrons of the double bonds, leading to differential retention.
Protocol for the Purification of EPA and DHA Ethyl Esters from Fish Oil [1]
-
Sample Preparation:
-
Transesterify the fish oil to fatty acid ethyl esters (FAEEs).
-
Dissolve the FAEE mixture in the mobile phase.
-
-
HPLC System and Column:
-
HPLC system equipped with a UV detector.
-
Silver-thiolate chromatographic material (AgTCM) packed in an analytical or semi-preparative column.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of heptane and acetone (e.g., 95:5 v/v).
-
Flow Rate: Adjust according to the column dimensions (analytical vs. semi-preparative).
-
Detection: UV detection at an appropriate wavelength for the fatty acid esters.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the elution times of EPA and DHA.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using gas chromatography with flame ionization detection (GC-FID).
-
Low-Temperature Fractional Crystallization
This technique exploits the differences in the melting points and solubilities of fatty acids in a solvent at low temperatures. Saturated and less unsaturated fatty acids crystallize at higher temperatures and can be removed, enriching the filtrate with more unsaturated fatty acids.
Protocol for the Separation of EPA and DHA [2]
-
Dissolution:
-
Dissolve the mixture of free fatty acids in an organic solvent, such as acetone, to make a 10% solution.
-
-
Stepwise Cooling and Filtration:
-
Cool the solution to a temperature where less unsaturated fatty acids precipitate (e.g., -20°C) and filter to remove the crystals.
-
Further cool the filtrate in a controlled manner. It has been found that DHA precipitates from a 10% acetone solution at approximately -38°C to -40°C.[2]
-
Collect the DHA precipitate by filtration at this low temperature.
-
Continue to cool the remaining filtrate to around -60°C to precipitate EPA.[2]
-
Collect the EPA precipitate by filtration.
-
-
Solvent Removal:
-
Remove the solvent from the collected fractions, for example, using a rotary evaporator.
-
Urea Complexation
Urea molecules can form crystalline inclusion complexes with straight-chain hydrocarbons, particularly saturated and monounsaturated fatty acids. Polyunsaturated fatty acids, with their bent structures, do not fit well into the urea crystal lattice and remain in the solution.
Protocol for the Enrichment of Polyunsaturated Fatty Acids [2][3]
-
Urea Solution Preparation:
-
Prepare a saturated solution of urea in an alcohol, such as ethanol (B145695) or methanol, by heating.
-
-
Complex Formation:
-
Add the fatty acid mixture to the hot urea solution and mix thoroughly.
-
Allow the mixture to cool slowly to room temperature and then further cool in a refrigerator (e.g., to -10°C) to promote the crystallization of urea-fatty acid complexes.[2]
-
-
Separation:
-
Filter the mixture to separate the solid urea complexes (containing saturated and monounsaturated fatty acids) from the liquid filtrate (enriched in polyunsaturated fatty acids).
-
-
Recovery of PUFAs:
-
Concentrate the filtrate to remove the solvent.
-
Wash the resulting fatty acid mixture with acidified water (e.g., 5% HCl) to remove any remaining urea.[2]
-
Extract the PUFA-rich fraction with an organic solvent like petroleum ether.
-
Fractional Distillation
Fractional distillation separates hydrocarbons based on their boiling points. For long-chain unsaturated hydrocarbons, which can be heat-sensitive, vacuum distillation is often employed to lower the boiling points and prevent thermal degradation.
Protocol for the Purification of EPA [3]
-
Note: This method is often used after an initial enrichment step like urea complexation.
-
Apparatus:
-
Set up a fractional distillation apparatus suitable for high vacuum and high temperatures.
-
-
Distillation:
-
Heat the enriched fatty acid mixture under a high vacuum.
-
A temperature of at least 180°C for a period of at least 40 minutes has been reported for the fractional distillation of EPA-containing mixtures.[3]
-
Collect the fractions that distill at different temperature ranges.
-
-
Analysis:
-
Analyze the composition of each fraction to identify the one with the highest concentration of the desired unsaturated hydrocarbon.
-
Visualizations
Caption: General workflow for the purification of long-chain unsaturated hydrocarbons.
Caption: Stepwise low-temperature fractional crystallization for EPA and DHA separation.
Caption: Workflow for the enrichment of PUFAs using urea complexation.
References
- 1. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 3. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Resolution GC-MS Method for the Separation of Long-Chain Alkene Isomers
Abstract
The separation and identification of long-chain alkene isomers present a significant analytical challenge due to their similar physicochemical properties. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the high-resolution separation of positional and geometric (cis/trans) isomers of long-chain alkenes, specifically focusing on hexadecene (C16H32) and octadecene (C18H34) isomers. The developed protocol utilizes a high-polarity capillary column and an optimized temperature gradient to achieve baseline separation of critical isomer pairs. This method is crucial for researchers in fields such as petrochemistry, environmental science, and drug development where precise isomeric identification is required.
Introduction
Long-chain alkenes are prevalent in various industrial and biological samples. The position of the double bond and the geometric configuration of the molecule can significantly influence its chemical reactivity and biological activity.[1] Therefore, the ability to separate and quantify individual isomers is of paramount importance. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, and its coupling with mass spectrometry provides definitive identification.[1] The primary challenge in separating long-chain alkene isomers lies in selecting a GC stationary phase with sufficient selectivity and optimizing the temperature program to resolve closely eluting compounds.[2] This note provides a detailed protocol for achieving this separation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate analysis.
-
Sample Collection and Storage: Collect samples in clean glass containers to prevent contamination.[3]
-
Solvent Selection: Use high-purity volatile organic solvents such as hexane, heptane, or dichloromethane. Avoid the use of water, strong acids, or strong bases.[3]
-
Sample Concentration: Prepare samples at a concentration of approximately 10-100 µg/mL in the chosen solvent.
-
Filtration/Centrifugation: To prevent blockage of the injector and column, ensure that samples are free of particulate matter by filtering through a 0.22 µm PTFE syringe filter or by centrifugation.[3]
-
Vials: Transfer the final sample to 1.5 mL glass autosampler vials.
GC-MS Instrumentation and Conditions
-
System: Agilent 7890A GC coupled with a 5975C MSD or equivalent.
-
Column: Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene (B3416737) glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector:
-
Type: Split/Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 2°C/min to 220°C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 4 minutes
-
Data Presentation: Representative Quantitative Data
The following table summarizes the expected elution order and approximate retention times for selected hexadecene and octadecene isomers based on the protocol described above. The general elution pattern on polar columns involves trans isomers eluting before their corresponding cis isomers, and isomers with the double bond closer to the center of the chain may have different retention behavior compared to terminal alkenes.[2][5]
| Analyte | Isomer Type | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| 1-Hexadecene | Positional | ~16.5 | 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| trans-2-Hexadecene | Geometric/Positional | ~16.8 | 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| cis-2-Hexadecene | Geometric/Positional | ~17.1 | 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| trans-8-Hexadecene | Geometric/Positional | ~17.5 | 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| cis-8-Hexadecene | Geometric/Positional | ~17.8 | 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| 1-Octadecene | Positional | ~20.3 | 252, 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| trans-2-Octadecene | Geometric/Positional | ~20.6 | 252, 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| cis-2-Octadecene | Geometric/Positional | ~20.9 | 252, 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| trans-9-Octadecene | Geometric/Positional | ~21.4 | 252, 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
| cis-9-Octadecene | Geometric/Positional | ~21.7 | 252, 224, 196, 168, 140, 125, 111, 97, 83, 69, 55, 41 |
Note: Retention times are estimates and will vary based on the specific instrument, column condition, and exact operating parameters. Identification should be confirmed with authentic standards.
Mandatory Visualization
Caption: GC-MS workflow for long-chain alkene isomer analysis.
Conclusion
The GC-MS method presented in this application note provides a reliable and high-resolution approach for the separation and identification of long-chain alkene isomers. The use of a high-polarity polyethylene glycol capillary column combined with a carefully optimized temperature program is critical for resolving closely related positional and geometric isomers. This protocol offers a robust starting point for laboratories needing to perform detailed characterization of complex alkene mixtures. Further optimization of the temperature ramp rate or the use of even longer capillary columns may provide additional resolution for particularly challenging separations.[2][6]
References
Application of 7(Z),11(Z)-Pentacosadiene in Pest Management Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
7(Z),11(Z)-Pentacosadiene is a cuticular hydrocarbon primarily identified as a volatile anti-aphrodisiac in Drosophila melanogaster.[1][2] Its role in mediating courtship behavior in this species suggests its potential for development as a novel pest management tool, particularly for species where reproductive behavior is heavily influenced by chemical cues. This document provides a summary of the current knowledge, detailed protocols for investigatory research, and potential applications in pest management strategies. While current research is predominantly focused on Drosophila, the methodologies presented here can be adapted for a broader range of insect pests.
Introduction
Cuticular hydrocarbons (CHCs) play a crucial role in insect communication, serving as species and sex recognition signals, and modulating social behaviors. This compound is a C25 diene found on the cuticle of mature Drosophila melanogaster females.[1][2] Research has indicated that this compound can act as an anti-aphrodisiac, significantly reducing copulation attempts by males.[1][2] This inhibitory effect on a critical insect behavior highlights its potential for exploitation in pest management programs, possibly as a mating disruptant or a repellent.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 127599-39-7 |
| Molecular Formula | C₂₅H₄₈ |
| Molecular Weight | 348.7 g/mol |
| Appearance | Solution in hexane (B92381) |
| Purity | ≥98% |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml |
| Storage | -20°C |
Known Biological Activity in Drosophila melanogaster
Research on Drosophila melanogaster has demonstrated that an increase in the relative abundance of this compound, coupled with a decrease in the aphrodisiac pheromone 7,11-nonacosadiene, leads to a significant reduction in male courtship and copulation success.[1][2] This suggests a finely tuned chemosensory system in the male fly that can differentiate between structurally similar compounds to make critical mating decisions.
| Study Focus | Observation | Reference |
| Courtship Behavior | Increased levels of this compound on female cuticle | Significant reduction in male courtship initiation and copulation attempts.[1][2] |
| Mechanism | Potential anti-aphrodisiac | Acts as a negative signal to males, indicating reduced female receptivity or suitability.[1][2] |
Potential Applications in Pest Management
The anti-aphrodisiac properties of this compound in Drosophila suggest several potential applications in integrated pest management (IPM) programs for other pest species:
-
Mating Disruption: Dispensing synthetic this compound in the field could permeate the environment with inhibitory signals, confusing males and preventing them from locating receptive females.
-
Repellency: The compound could be formulated as a repellent to protect crops or stored products from pest infestation.
-
Behavioral Manipulation: In combination with attractant pheromones, it could be used in "push-pull" strategies to manipulate pest distribution in an agricultural landscape.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the efficacy of this compound on target pest species.
Protocol 1: Electroantennography (EAG) Assay
Objective: To determine if the antennae of a target pest species can detect this compound.
Materials:
-
This compound (in a suitable solvent like hexane)
-
Live, healthy adult insects of the target species
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Glass capillaries for electrodes
-
Saline solution (e.g., Ringer's solution)
-
Odor delivery system (e.g., puff stimulus controller)
-
Filter paper strips
Methodology:
-
Preparation of Odor Stimuli:
-
Prepare serial dilutions of this compound in hexane (e.g., 1 ng/µl, 10 ng/µl, 100 ng/µl, 1 µg/µl).
-
Apply 10 µl of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate completely (approximately 1 minute).
-
Prepare a control stimulus with hexane only.
-
-
Insect Preparation:
-
Immobilize an adult insect (e.g., in a pipette tip with the head protruding).
-
Excise one antenna at the base.
-
Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base of the head.
-
-
EAG Recording:
-
Deliver a continuous stream of purified, humidified air over the antennal preparation.
-
Insert the filter paper with the odor stimulus into a Pasteur pipette connected to the odor delivery system.
-
Deliver a puff of the odorized air (e.g., 0.5 seconds) onto the antenna.
-
Record the resulting depolarization of the antennal voltage.
-
Present the stimuli in ascending order of concentration, with the solvent control presented first and interspersed between test stimuli.
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the response to the solvent control from the responses to the test stimuli.
-
Analyze the dose-response relationship.
-
Protocol 2: Behavioral Bioassay (Y-Tube Olfactometer)
Objective: To assess the behavioral response (attraction or repulsion) of a target pest to this compound.
Materials:
-
Y-tube olfactometer
-
Airflow meter and controller
-
Purified, humidified air source
-
This compound dilutions
-
Filter paper
-
Adult insects of the target species (sexually mature)
Methodology:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a non-residual solvent (e.g., ethanol) and bake it before each trial.
-
Set up the olfactometer with a constant, clean, and humidified airflow through both arms (e.g., 0.5 L/min).
-
-
Stimulus Application:
-
Apply a known concentration of this compound on a filter paper and place it in the odor chamber of one arm (treatment arm).
-
Place a filter paper with the solvent only in the odor chamber of the other arm (control arm).
-
-
Insect Release:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect to acclimate for a set period (e.g., 1 minute).
-
Observe the insect's choice of arm for a defined period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.
-
-
Data Collection and Analysis:
-
Record the number of insects choosing the treatment arm versus the control arm.
-
After testing a set number of insects (e.g., 20-30), rotate the arms of the olfactometer to avoid positional bias.
-
Analyze the data using a chi-square test to determine if there is a significant preference for either arm.
-
Protocol 3: Mating Disruption Assay (Laboratory)
Objective: To evaluate the potential of this compound to disrupt mating in a controlled environment.
Materials:
-
Mating arenas (e.g., Petri dishes or small cages)
-
Sexually mature virgin male and female insects of the target species
-
This compound
-
Dispensers for the compound (e.g., rubber septa, filter paper)
Methodology:
-
Preparation of Arenas:
-
Prepare two sets of mating arenas.
-
In the treatment arenas, place a dispenser loaded with a specific dose of this compound.
-
In the control arenas, place a dispenser with the solvent only.
-
-
Insect Introduction:
-
Introduce one virgin male and one virgin female into each arena.
-
-
Observation:
-
Observe the mating behaviors for a set period (e.g., 1-2 hours).
-
Record the latency to courtship, courtship frequency, latency to copulation, copulation duration, and mating success (percentage of pairs that successfully mate).
-
-
Data Analysis:
-
Compare the mating parameters between the treatment and control groups using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized olfactory signaling pathway in an insect antenna.
Caption: A logical workflow for evaluating this compound for pest management.
Conclusion
This compound presents an intriguing candidate for the development of novel, behavior-modifying pest management tools. Its demonstrated anti-aphrodisiac effect in Drosophila melanogaster provides a strong foundation for further investigation into its activity in other, economically important pest species. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to systematically evaluate its potential. Future research should focus on identifying the specific olfactory receptors and neural circuits that mediate the response to this compound, as well as on conducting field trials to validate its efficacy under real-world conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Resolution of 7(Z),11(Z)-Pentacosadiene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the gas chromatography-mass spectrometry (GC-MS) resolution of 7(Z),11(Z)-Pentacosadiene and other long-chain alkene isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good GC-MS resolution for this compound and its isomers?
A1: The main difficulty lies in the subtle structural differences between isomers of long-chain dienes. Positional and geometric (Z/E or cis/trans) isomers often have very similar boiling points and polarities. This makes their separation by standard gas chromatography challenging, frequently resulting in co-elution or poor peak resolution. The selection of an appropriate stationary phase is the most critical factor in overcoming this challenge.[1]
Q2: Which type of GC column is most effective for separating long-chain diene isomers?
A2: For resolving geometric isomers of unsaturated long-chain molecules, highly polar stationary phases are recommended. Look for columns with a high percentage of cyanopropyl functional groups, such as those with an 88% (cyanopropyl)aryl-polysiloxane phase (e.g., HP-88) or other specialized biscyanopropyl phases.[2] These phases provide enhanced selectivity based on the polarizability of the double bonds. While non-polar columns (e.g., DB-5ms, HP-5ms) are excellent for general-purpose separations based on boiling point, they are often insufficient for resolving closely related diene isomers.[1][3][4] For exceptionally difficult separations, very long columns (e.g., 60-100 meters) can provide the necessary theoretical plates for improved resolution.[5][6]
Q3: How does the oven temperature program affect the resolution of these isomers?
A3: The temperature program is a critical parameter for optimizing selectivity.[7] A slow temperature ramp rate (e.g., 1-5°C/min) is generally preferred as it allows for more interaction between the analytes and the stationary phase, thereby improving separation.[3] A fast ramp can cause peaks to elute too quickly, leading to co-elution. The initial oven temperature should be low enough to ensure good initial focusing of the analytes on the column.[7][8]
Q4: Can derivatization improve the resolution of this compound?
A4: For non-conjugated dienes like this compound, which lack polar functional groups, standard derivatization techniques like silylation are not applicable. However, if you are working with conjugated dienes, derivatization can be a powerful tool. A Diels-Alder reaction using a reagent like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) can form adducts that are more readily separated and provide mass spectra that are diagnostic of the original double bond positions.[9]
Q5: What are the optimal mass spectrometer (MS) settings for analyzing long-chain dienes?
A5: For MS detection, standard electron ionization (EI) at 70 eV is typically used. Ensure the transfer line, ion source, and quadrupole temperatures are optimized. A good starting point for the transfer line is 280°C, with the ion source around 230°C and the quadrupole at 150°C. To maximize sensitivity, especially for low-concentration analytes, use Selected Ion Monitoring (SIM) mode, focusing on characteristic fragment ions of pentacosadiene. Column bleed should be minimized by using low-bleed "MS" designated columns and ensuring the final oven temperature does not exceed the column's maximum operating temperature.
Troubleshooting Guide: Poor Resolution of Diene Isomers
This guide provides a logical workflow to diagnose and resolve common resolution issues encountered during the GC-MS analysis of this compound.
Diagram: Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting logic for poor resolution of diene isomers.
Data Presentation: Comparison of GC Conditions for Diene Isomer Separation
Quantitative resolution data for this compound is scarce in publicly available literature. However, data from analogous compounds can guide method development. The table below summarizes resolution data for shorter-chain conjugated dienes and provides a qualitative comparison of column phases for long-chain diene analysis.
| Compound Class | Column Type | Stationary Phase | Dimensions | Temperature Program | Resolution (Rs) | Reference |
| Quantitative Data | ||||||
| 7,9-Decadienyl compounds | High-Polarity | DB-23 | 30 m x 0.25 mm ID | 50°C (2min), 10°C/min to 160°C, 4°C/min to 220°C | < 0.8 (Poor) | |
| Qualitative Comparison | ||||||
| Long-chain dienes | High-Polarity | HP-88 (88% Cyanopropyl) | 60 m x 0.25 mm ID, 0.20 µm film | Optimized slow ramp | Excellent potential for isomer separation | [2] |
| Long-chain alkenes | High-Polarity | Carbowax 20M | 300 m x 0.25 mm ID | Isothermal (96°C) | Very High (baseline separation of C16 isomers) | [6] |
| Long-chain hydrocarbons | Mid-Polarity | 5% Phenyl Polysiloxane | 30 m x 0.25 mm ID, 0.25 µm film | Standard ramp (e.g., 10°C/min) | Poor to Moderate for isomers | [1] |
Resolution (Rs) values are a measure of the degree of separation between two chromatographic peaks. Rs < 1.0 indicates incomplete separation, while Rs ≥ 1.5 indicates baseline resolution.
Experimental Protocols
Protocol 1: High-Resolution GC-MS Analysis of this compound
This protocol provides a starting point for achieving high resolution of long-chain diene isomers. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Sample Preparation: 1.1. Dissolve the sample containing this compound in a high-purity non-polar solvent (e.g., hexane, heptane) to a final concentration of 1-10 µg/mL. 1.2. If necessary, use an appropriate internal standard (e.g., a C24 or C26 n-alkane).
2. GC-MS System and Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: Agilent J&W HP-88 (60 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent high-polarity cyanopropyl column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 240°C.
-
Hold: Hold at 240°C for 10 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for initial screening. Switch to Selected Ion Monitoring (SIM) for improved sensitivity, monitoring key fragment ions (e.g., m/z 67, 81, 95, 350).
-
3. Data Analysis: 3.1. Integrate the peaks in the total ion chromatogram (TIC). 3.2. Identify this compound based on its retention time and comparison of its mass spectrum to a reference standard or library. 3.3. Assess the resolution between any adjacent isomers. If resolution is poor, further optimize the temperature program (e.g., decrease the ramp rate to 1-2°C/min).
Diagram: GC-MS Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of diene isomers.
Protocol 2: Derivatization of Conjugated Dienes via Diels-Alder Reaction
This protocol is intended for the derivatization of conjugated dienes to aid in their separation and structural elucidation. It is not directly applicable to non-conjugated dienes like this compound but is provided as a valuable resource for researchers working with complex alkene mixtures.[9]
1. Materials:
-
Sample extract containing conjugated dienes in a suitable solvent (e.g., dichloromethane).
-
4-methyl-1,2,4-triazoline-3,5-dione (MTAD) solution in dichloromethane (B109758) (e.g., 1 mg/mL).
-
Micro-reaction vials (2 mL) with PTFE-lined caps.
2. Derivatization Procedure: 2.1. Transfer an aliquot of the sample extract (containing approximately 10-50 µg of dienes) into a micro-reaction vial. 2.2. Add the MTAD solution dropwise at room temperature while gently vortexing until a faint pink color persists, indicating a slight excess of the reagent. The reaction is typically instantaneous. 2.3. The sample is now ready for GC-MS analysis. The resulting Diels-Alder adducts are more polar and often separate more effectively than the parent dienes.
3. GC-MS Analysis: 3.1. Analyze the derivatized sample using a standard non-polar or mid-polar column (e.g., DB-5ms). The increased polarity of the adducts often allows for better chromatography on these general-purpose columns. 3.2. The mass spectra of the MTAD adducts will show characteristic fragmentation patterns that can be used to determine the position of the original conjugated double bond system.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to GC Column Selection and Optimizing Separations [uk.restek.com]
- 4. vurup.sk [vurup.sk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting peak broadening in long-chain hydrocarbon analysis
Welcome to the Technical Support Center for Chromatographic Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the gas chromatography (GC) analysis of long-chain hydrocarbons.
Troubleshooting Guide: Peak Broadening
This section provides answers to specific issues related to peak broadening in a question-and-answer format.
Question: My chromatogram shows broad peaks for my long-chain hydrocarbon standards. What are the potential causes and how can I fix this?
Answer:
Peak broadening in the GC analysis of long-chain hydrocarbons can stem from multiple sources, ranging from instrument parameters to column health.[1][2] A systematic approach is the best way to identify and resolve the issue.[1][3][4] Below are the most common causes and their solutions.
-
Column Overloading : Injecting too much sample mass onto the column is a frequent cause of peak fronting and broadening.[5][6][7] The stationary phase becomes saturated, leading to a distorted peak shape.[8]
-
Suboptimal Injection Technique : The way the sample is introduced into the GC can significantly impact the peak shape.
-
Slow Injection : A slow manual or autosampler injection can cause the initial band of analytes to be too wide before it even reaches the column.[1] The injection should be smooth and rapid.[1]
-
Incorrect Splitless Hold Time : In splitless injections, if the split vent remains closed for too long, it can lead to a broad initial sample band.[9][10] Conversely, if it's too short, the transfer of higher boiling point analytes like long-chain hydrocarbons can be incomplete.[1]
-
Solution : For manual injections, practice a rapid and consistent injection technique.[1] For splitless injections, optimize the splitless hold time. A good starting point is a duration that allows the liner volume to be swept 1.5 to 2 times by the carrier gas.[9]
-
-
Improper Initial Oven Temperature : The initial oven temperature is critical for focusing analytes at the head of the column, especially in splitless injection.[5][11] If the temperature is too high, analytes will not condense efficiently into a narrow band, resulting in broad peaks.[5][9]
-
Incorrect Carrier Gas Flow Rate : The carrier gas flow rate (or linear velocity) affects diffusion processes within the column that contribute to peak broadening.
-
Flow Rate Too Low : A low flow rate increases the time the analyte spends in the column, allowing for more longitudinal diffusion (the natural tendency of molecules to spread out), which broadens the peak.[6][9][10]
-
Flow Rate Too High : A flow rate that is significantly above the optimum can increase mass transfer resistance, also leading to broader peaks.[6]
-
Solution : Optimize the carrier gas flow rate for your column dimensions. You can consult the column manufacturer's guidelines or perform a van Deemter analysis to find the optimal flow rate that provides the highest efficiency (narrowest peaks).
-
-
Column Contamination : The accumulation of non-volatile residues from the sample matrix at the inlet side of the column is a very common cause of peak broadening and tailing.[9][12][13] These residues can interfere with the analyte's interaction with the stationary phase.[13]
-
Improper Column Installation : A poorly installed column can create "dead volume" in the flow path, which is any space other than the column where the sample can spread out and broaden.[2][3][16]
Logical Troubleshooting Workflow
When encountering peak broadening, it is crucial to follow a logical sequence of steps to avoid unnecessary changes. The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting peak broadening.
Summary of GC Parameters vs. Peak Shape
The following table summarizes how key gas chromatography parameters can affect peak shape in long-chain hydrocarbon analysis.
| Parameter | Condition | Effect on Peak Shape for Long-Chain Hydrocarbons |
| Injection Volume | Too High | Peak fronting and broadening due to column overload.[6][7] |
| Optimal | Symmetrical, sharp peaks. | |
| Initial Oven Temp. | Too High | Broad peaks due to poor analyte focusing at the column head.[5][9] |
| Optimal | Sharp, well-focused peaks. | |
| Too Low | May improve focusing but can significantly increase run time. | |
| Carrier Gas Flow | Too Low | Broad peaks due to increased longitudinal diffusion.[6][9] |
| Optimal | Highest efficiency, narrowest peaks. | |
| Too High | Broad peaks due to increased mass transfer resistance.[6] | |
| Temp. Program Ramp | Too Fast | Peaks may become narrower but resolution between them can be lost.[17] |
| Too Slow | Later eluting peaks can become excessively broad due to increased time in the column.[8] |
Key Experimental Protocols
Here are detailed methodologies for common maintenance procedures cited in the troubleshooting guide.
Protocol 1: GC Inlet Liner Replacement
Objective: To replace the inlet liner to remove a source of contamination and active sites.
Materials:
-
New, deactivated inlet liner (correct size and type for your application)
-
New O-ring or graphite (B72142) seal for the liner
-
Wrench or tool for opening the injector
-
Tweezers or liner removal tool
-
Lint-free gloves
Procedure:
-
Cool the Injector: Set the injector temperature to cool down to a safe temperature (e.g., < 50°C). Also cool the oven.
-
Turn Off Gases: Turn off the carrier gas and split vent flow at the instrument or software.
-
Open the Injector: Once the injector is cool, use the appropriate wrench to carefully loosen and remove the injector nut.
-
Remove the Old Liner: Use tweezers to carefully pull the old liner straight out of the injector. Note its orientation. Be aware that the liner may still be hot.
-
Inspect and Clean: Inspect the inside of the injector for any visible debris or septum coring. Clean if necessary.
-
Install the New Liner: Wearing clean, lint-free gloves, place the new O-ring on the new liner. Insert the new liner into the injector in the same orientation as the old one.
-
Close the Injector: Re-install and tighten the injector nut. Do not overtighten.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the nut you just tightened.
-
Heat the Injector: Once you have confirmed there are no leaks, set the injector back to its operational temperature.
-
Condition: Allow the system to equilibrate before running samples.
Protocol 2: Trimming the GC Column (Inlet Side)
Objective: To remove non-volatile residues and active sites that have accumulated at the front of the column.
Materials:
-
Ceramic scoring wafer or capillary column cutting tool
-
Magnifying loupe or low-power microscope
-
New ferrule and column nut (if necessary)
-
Lint-free gloves
Procedure:
-
Cool System: Cool down the injector and oven to a safe temperature (e.g., < 50°C).
-
Turn Off Gases: Turn off all gas flows to the system.
-
Remove Column from Inlet: Loosen the column nut at the injector and carefully pull the column out.
-
Cut the Column: While wearing gloves, use a ceramic scoring wafer to make a light score on the polyimide coating of the column, about 0.5-1 meter from the end. Gently flex the column at the score to create a clean, square break.
-
Inspect the Cut: Use a magnifying loupe to inspect the end of the column.[5] It should be a clean, 90-degree cut with no jagged edges or shards.[5] If the cut is not perfect, repeat the process.
-
Re-install Column: If you removed them, slide a new column nut and ferrule onto the freshly cut end of the column.
-
Set Insertion Depth: Insert the column back into the injector to the correct depth as specified by your GC manufacturer.
-
Tighten Fittings: Tighten the column nut according to the manufacturer's instructions.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas on and use an electronic leak detector to check for leaks around the fitting.
-
Heat and Equilibrate: Heat the system back to its operating conditions and allow it to stabilize before analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak broadening in gas chromatography?
A1: Peak broadening originates from several physical and chemical processes within the GC system.[2][10] The main causes can be grouped into several categories as illustrated in the diagram below. Key factors include slow injection, column overloading, suboptimal gas flow rates leading to diffusion, and "dead volumes" in the system where analytes can disperse.[1][2][6][10]
Caption: Common causes of peak broadening in gas chromatography.
Q2: What is the best type of GC column for analyzing long-chain hydrocarbons to minimize peak broadening?
A2: For analyzing a homologous series of non-polar long-chain alkanes, a non-polar stationary phase is the ideal choice.[9] The principle of "like dissolves like" ensures good interaction and separation.[9] Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, ZB-1) are excellent for this purpose.[9][18] To ensure high efficiency and thus minimize peak broadening, consider using a longer column (e.g., 30m or 60m) with a smaller internal diameter (e.g., 0.25mm or 0.18mm).[17] A thinner stationary phase film (e.g., 0.25µm) can also reduce analysis time and peak width, but be mindful of the reduced sample capacity.[6][17]
Q3: How does temperature programming affect peak shape for a series of long-chain hydrocarbons?
A3: Temperature programming is essential when analyzing a sample with a wide range of boiling points, such as a series of long-chain hydrocarbons.[9] If the analysis were run at a single, low temperature (isothermal), the early eluting compounds might be resolved, but the high-boiling point hydrocarbons would be retained for a very long time, resulting in extremely broad and flat peaks.[8] By starting at a lower temperature and gradually increasing it (ramping), the later-eluting compounds move through the column faster as the temperature rises.[9] This ensures they elute as sharper, more detectable peaks in a reasonable timeframe.[9][19]
Q4: Can my sample preparation cause peak broadening?
A4: Yes, sample preparation can be a source of peak broadening. Two key factors are the sample solvent and the analyte concentration.
-
Solvent Mismatch : If you are using a splitless injection, the polarity of your solvent should be compatible with the stationary phase.[5] For a non-polar column used for hydrocarbons, using a highly polar solvent can cause poor "wetting" of the stationary phase, leading to inefficient analyte focusing and split or broad peaks.[5]
-
High Concentration : As mentioned earlier, a sample that is too concentrated will lead to column overloading, a direct cause of peak broadening and fronting.[7] Always ensure your sample concentration is within the linear range of your column and detector.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bates.edu [bates.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Long Chain Hydrocarbon contamination help - Chromatography Forum [chromforum.org]
Technical Support Center: Optimization of SPME Fiber Selection for Cuticular Hydrocarbons
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of insect cuticular hydrocarbons (CHCs).
Frequently Asked Questions (FAQs)
Q1: What is SPME and why is it used for CHC analysis?
A1: Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes.[1] For cuticular hydrocarbon (CHC) analysis, SPME is an ideal method because it is non-destructive, allowing for repeated sampling from the same live insect, and it avoids the use of solvents that can potentially extract internal lipids along with the surface CHCs.[2][3]
Q2: What are the most common SPME sampling methods for CHCs?
A2: There are two primary methods for sampling insect CHCs with SPME:
-
Direct Contact SPME: This method involves gently rubbing the SPME fiber directly on the insect's cuticle, typically on the abdomen and thorax.[2] It is a non-lethal technique that allows for repeated sampling from the same individual.[2]
-
Headspace SPME (HS-SPME): This technique samples the volatile and semi-volatile CHCs present in the air surrounding the insect within a sealed container.[2][4] Heating the sample can increase the volatility of the analytes and improve extraction.
Q3: Which type of SPME fiber is best for CHC analysis?
A3: The optimal SPME fiber depends on the specific characteristics of the CHCs being analyzed (e.g., volatility, polarity). However, for general insect CHC profiling, non-polar fibers are typically the most effective. Studies have shown that a 7 µm Polydimethylsiloxane (PDMS) fiber is highly efficient for adsorbing a broad range of CHCs.[3] It also offers high thermal stability, which is crucial for the gas chromatography (GC) desorption step.[3]
Q4: How do I prepare a new SPME fiber for use?
A4: Before its first use, an SPME fiber must be conditioned to remove any contaminants. This is done by inserting the fiber into the heated injection port of a gas chromatograph (GC). The conditioning temperature and time will vary depending on the fiber coating. For example:
-
7 µm PDMS: 320°C for 1 hour[2]
-
100 µm PDMS: 250°C for 30 minutes[2]
-
65 µm PDMS/DVB: 250°C for 30 minutes[2]
-
85 µm Polyacrylate (PA): 280°C for 30 minutes[2]
-
85 µm Carboxen/PDMS (CAR/PDMS): 300°C for 30 minutes[2]
Always follow the manufacturer's specific instructions for conditioning.
Troubleshooting Guide
Problem: I am not detecting any CHC peaks in my chromatogram.
| Potential Cause | Recommended Solution |
| Improper Fiber Selection | The fiber coating may not be appropriate for the target CHCs. For broad CHC profiling, a non-polar fiber like PDMS is recommended.[2][3] Some fibers, such as 85 µm Carboxen/PDMS, have shown little to no adsorption of CHCs in certain studies.[2][3] |
| Insufficient Extraction Time or Temperature | For headspace SPME, ensure the extraction time and temperature are sufficient to allow for the volatilization and adsorption of CHCs.[4][5] For direct contact SPME, ensure adequate rubbing time on the insect's cuticle.[2] |
| Fiber Not Properly Conditioned | A new fiber that has not been conditioned, or a used fiber that has not been properly cleaned between uses, may have contaminants that interfere with adsorption. Re-condition the fiber according to the manufacturer's instructions.[2] |
| GC-MS Parameters Not Optimized | Ensure the GC inlet temperature is high enough for efficient thermal desorption of the analytes from the fiber. Check that the GC oven temperature program and MS parameters are appropriate for the separation and detection of CHCs.[2] |
Problem: My chromatogram shows contaminant peaks.
| Potential Cause | Recommended Solution |
| Contaminated SPME Fiber | The fiber may have been contaminated during storage or handling. Clean the fiber by baking it in the GC inlet at the recommended conditioning temperature.[2] |
| Co-extraction of Internal Lipids | With solvent-based extraction, internal lipids can be co-extracted. SPME is less prone to this, but excessive pressure during direct contact sampling could potentially rupture the cuticle. Use a gentle rubbing motion.[3][6] |
| Septum Bleed from GC Inlet | The septum in the GC inlet can degrade at high temperatures, leading to contaminant peaks. Use a high-quality, low-bleed septum and replace it regularly.[6] |
| Contaminated Vials (for Headspace SPME) | Ensure that the vials used for headspace analysis are thoroughly cleaned and baked before use to remove any residual contaminants. |
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for the Extraction of Insect Cuticular Hydrocarbons from Acyrthosiphon pisum
| SPME Fiber Coating | Polarity | Efficiency in Adsorbing CHCs | Qualitative Profile | Notes |
| 7 µm Polydimethylsiloxane (PDMS) | Non-polar | Most efficient adsorption[2][3] | Qualitatively similar to other effective fibers[3] | Selected as optimal due to high efficiency and thermal stability (220–320°C)[2][3] |
| 100 µm Polydimethylsiloxane (PDMS) | Non-polar | Less efficient than 7 µm PDMS[2][3] | Qualitatively similar to other effective fibers[3] | Lower operating temperature range (200–280°C) compared to 7 µm PDMS[2][3] |
| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar | Moderately efficient | Qualitatively similar to other effective fibers[3] | Suitable for a range of compounds. |
| 85 µm Polyacrylate (PA) | Polar | Less efficient for non-polar CHCs | Qualitatively similar to other effective fibers[3] | More suitable for polar analytes. |
| 85 µm Carboxen/PDMS (CAR/PDMS) | Bipolar | Little to no adsorption of CHCs[2][3] | No visual peaks in the chromatogram[2][3] | Not suitable for CHC extraction.[2] |
Experimental Protocols
Protocol 1: SPME Fiber Conditioning
This protocol describes the essential first step before using a new SPME fiber.
Methodology:
-
Prepare the GC: Set the GC injection port to the conditioning temperature specified by the fiber manufacturer. Ensure the carrier gas is flowing.
-
Insert the Fiber: Carefully insert the SPME fiber assembly into the GC inlet.
-
Expose the Fiber: Extend the fiber from its protective needle into the heated zone.
-
Condition: Leave the fiber exposed for the recommended duration (e.g., 30-60 minutes).[2]
-
Retract and Cool: Retract the fiber back into the needle and remove the assembly from the inlet. Allow it to cool before storage or use.
Protocol 2: Direct Contact SPME for CHC Sampling
This protocol details the non-lethal sampling of CHCs directly from an insect's cuticle.
Methodology:
-
Immobilize the Insect: Gently restrain the insect, for example, by chilling it briefly or using forceps.
-
Expose the Fiber: Carefully extend the conditioned SPME fiber from its protective needle.
-
Sample the Cuticle: Gently rub the exposed fiber over the surface of the insect's cuticle for a standardized period (e.g., 2 minutes).[2] The abdomen and thorax are common sampling sites.[2]
-
Retract the Fiber: Immediately retract the fiber back into its protective needle to prevent contamination.
-
Analyze by GC-MS: The fiber is now ready for immediate analysis by GC-MS.
Protocol 3: Headspace SPME for Volatile and Semi-Volatile CHCs
This protocol is for sampling CHCs that are present in the vapor phase around the insect.
Methodology:
-
Prepare the Sample Vial: Place one or more live insects into a clean, sealed glass vial.
-
Equilibrate: Allow the vial to equilibrate for a set period. Gentle heating can be applied to increase the concentration of semi-volatile CHCs in the headspace.
-
Expose the Fiber: Pierce the vial's septum with the SPME needle and extend the fiber into the headspace above the insect(s). Do not let the fiber touch the sample.
-
Extract: Allow the fiber to remain exposed in the headspace for a predetermined extraction time.
-
Retract and Analyze: Retract the fiber into the needle, remove it from the vial, and proceed with GC-MS analysis.
Visualizations
Caption: Experimental workflow for SPME of insect cuticular hydrocarbons.
Caption: Troubleshooting decision tree for common SPME-GC-MS issues.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Mass Spectra of Unsaturated Hydrocarbons
Welcome to the technical support center for mass spectrometry analysis of unsaturated hydrocarbons. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the molecular ion (M+) peak weak or absent in the mass spectrum of my long-chain alkene?
A1: The intensity of the molecular ion peak for alkenes, especially long-chain ones, is often weak and can even be absent in electron ionization (EI) mass spectrometry. This is due to the high energy of EI (typically 70 eV), which causes extensive fragmentation. The molecular ions of long-chain alkanes and alkenes are energetically unstable and tend to break apart into smaller, more stable fragments.[1][2] For highly branched structures, the molecular ion may be completely absent.[1]
Troubleshooting Steps:
-
Confirm Instrumentation: Ensure your mass spectrometer is properly tuned and calibrated.
-
Lower Ionization Energy: If your instrument allows, try reducing the electron energy. Lowering the energy can decrease fragmentation and increase the relative abundance of the molecular ion.
-
Use Soft Ionization: Employ a "soft" ionization technique like Chemical Ionization (CI) or Field Ionization (FI). These methods impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or quasi-molecular ion (e.g., [M+H]+) peak.[3]
Q2: How can I distinguish between cyclic and acyclic isomers of an unsaturated hydrocarbon (e.g., C6H12: cyclohexane (B81311) vs. hexene) if they have the same molecular weight?
A2: Distinguishing between cyclic and acyclic isomers is a common challenge. While they have the same molecular weight, their fragmentation patterns in EI-MS are typically different due to their distinct structures.
-
Cycloalkanes: Unsubstituted cycloalkanes tend to show a more intense molecular ion peak compared to their acyclic alkene counterparts.[4] This is because breaking the ring to form fragments requires the cleavage of two C-C bonds, which is less favorable than the single bond cleavage in a linear alkene.[1] A characteristic fragmentation pathway for cycloalkanes is the loss of an ethylene (B1197577) molecule (M-28).[5] For example, cyclohexane often shows a strong molecular ion peak at m/z 84 and a base peak at m/z 56, corresponding to the loss of ethene ([C4H8]+).[4][6]
-
Acyclic Alkenes (e.g., Hexene): Linear alkenes fragment readily. A common fragmentation is allylic cleavage, which results in a stable resonance-stabilized cation. The fragmentation pattern will show clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH2 groups.[1][7]
Troubleshooting Workflow for Isomer Differentiation:
Caption: Workflow for distinguishing cyclic and acyclic isomers.
Q3: My mass spectrum shows several peaks with similar fragmentation patterns, and I suspect I have a mixture of positional or geometric (cis/trans) isomers. How can I resolve and identify them?
A3: Co-elution of isomers is a frequent issue. While mass spectrometry alone may not distinguish them if their fragmentation is too similar, coupling it with gas chromatography (GC-MS) is a powerful solution.
-
Gas Chromatography (GC): GC separates isomers based on their boiling points and interactions with the stationary phase of the GC column.[8] Different isomers often have slightly different retention times.
-
Column Selection: The choice of GC column is critical. A non-polar column separates based on boiling point differences. For cis/trans isomers, a more polar column (e.g., containing polyethylene (B3416737) glycol) can provide better separation.[8]
-
Derivatization: For positional isomers of alkenes where the double bond position is unknown, chemical derivatization can be employed. Derivatization with dimethyl disulfide (DMDS), for example, creates adducts that, upon fragmentation in the mass spectrometer, yield characteristic ions that reveal the original position of the double bond.[9][10]
Data Presentation: Fragmentation of C6H12 Isomers
The following table summarizes the key fragment ions for cyclohexane and 1-hexene, illustrating how fragmentation patterns can be used for identification.
| Isomer | Molecular Ion (m/z 84) Relative Intensity (%) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities (%) |
| Cyclohexane | High | 56 | 69 (loss of CH3), 56 ([C4H8]+, loss of C2H4), 41 ([C3H5]+) |
| 1-Hexene | Low to Medium | 41 | 69 (loss of CH3), 55 (loss of C2H5), 41 ([C3H5]+, allylic cleavage) |
Data compiled from the NIST Mass Spectrometry Data Center. Relative intensities are approximate and can vary with instrumentation.[8]
Experimental Protocols
Protocol 1: GC-MS Analysis of Alkene Isomers on a Non-Polar Column
This protocol is a general screening method for separating alkene isomers based on boiling point differences.
1. Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[8]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[8]
-
Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Injector Temperature: 250°C.[8]
-
Split Ratio: 50:1.[8]
-
Injection Volume: 1 µL.[8]
-
Oven Temperature Program:
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 25-150.[8]
-
Transfer Line Temperature: 280°C.[8]
-
Ion Source Temperature: 230°C.[8]
Protocol 2: Derivatization of Alkenes with Dimethyl Disulfide (DMDS) for Double Bond Location
This protocol is used to determine the position of double bonds in mono- and polyunsaturated hydrocarbons.
1. Materials:
-
Alkene sample
-
Dimethyl disulfide (DMDS)
-
Iodine solution (60 mg/mL in diethyl ether)[11]
-
10% Sodium thiosulfate (B1220275) solution[11]
-
Glass reaction vial
2. Derivatization Procedure:
-
Dissolve the alkene sample in hexane (e.g., 200 µL of a 50 µg/mL solution).[11]
-
Add 200 µL of the iodine solution to the sample.[11]
-
Add 400 µL of DMDS.[11]
-
Seal the vial and allow the reaction to proceed at room temperature. Reaction times can vary from 20 to 160 minutes depending on the alkene.[10]
-
Quench the reaction by adding 10% sodium thiosulfate solution until the iodine color disappears.
-
Extract the derivatized product with hexane.
-
Analyze the hexane layer by GC-MS.
3. GC-MS Analysis:
-
Use the GC-MS conditions outlined in Protocol 1. The DMDS adducts will have a higher molecular weight and different retention times than the original alkenes. The mass spectrum of the adduct will show fragment ions resulting from cleavage at the original double bond, now marked by the two methylthio groups.
Mandatory Visualizations
References
- 1. whitman.edu [whitman.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. english.gyig.cas.cn [english.gyig.cas.cn]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Contamination in Cuticular Hydrocarbon Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cuticular hydrocarbon (CHC) extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in CHC extraction?
A1: Contamination in CHC extraction can arise from several sources, significantly impacting the accuracy of your results. The most common sources include:
-
Co-extraction of internal lipids: Prolonged extraction times can lead to the dissolution of internal fats and other lipids, which can contaminate the cuticular hydrocarbon profile.[1]
-
Environmental contaminants: Dust, fibers, and other airborne particles can settle on your samples or equipment.
-
Solvent impurities: Solvents, even those of high grade, may contain trace amounts of impurities that can be concentrated during sample preparation.[2]
-
Contaminated glassware and tools: Improperly cleaned vials, pipettes, and forceps can introduce residues from previous experiments or cleaning agents.[1]
-
Plasticizers: The use of plastic instruments or containers is not recommended as organic solvents can leach phthalates and other plasticizers, leading to contamination.[3][4][5]
-
Septum bleed: In gas chromatography (GC) analysis, components from the inlet's septum can bleed into the system, appearing as contaminant peaks in the chromatogram.[1]
Q2: How can I prevent the co-extraction of internal lipids?
A2: To minimize the extraction of internal lipids and maintain the integrity of the surface CHC profile, it is recommended to use short extraction times.[1] For many insects, an extraction time of 5-10 minutes is sufficient to collect a representative sample of surface CHCs without significant contamination from internal sources.[6][7]
Q3: What grade of solvent should I use for CHC extraction?
A3: It is crucial to use high-purity solvents to avoid introducing contaminants.[1] HPLC-grade or analytical grade solvents such as n-hexane or pentane (B18724) are recommended.[6] These solvents have low residue and are tested for UV absorbance, ensuring minimal interference during analysis.[8]
Q4: What is the best way to clean glassware for CHC extraction?
A4: Thorough cleaning of all glassware is essential to prevent contamination.[1] A recommended procedure is to wash glassware with a suitable detergent, rinse extensively with deionized water, followed by a rinse with a high-purity solvent (e.g., acetone (B3395972) or the extraction solvent). For ultimate cleanliness, baking glassware in a muffle furnace at high temperatures (e.g., 450°C) can remove any residual organic contaminants.
Q5: Can I reuse vials or other equipment?
A5: While it is best practice to use new, clean glassware for each sample to avoid cross-contamination, vials can be reused if they are subjected to a rigorous cleaning procedure as described above. However, disposable items like pipette tips should not be reused.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of unexpected peaks in the chromatogram | Co-extraction of internal lipids. | Reduce the extraction time. A duration of 10 minutes is often sufficient.[1][6] |
| Contaminated solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and baked if possible.[1] | |
| Septum bleed from the GC inlet. | Use a high-temperature, low-bleed septum in your GC.[1] | |
| Contamination from plasticware. | Avoid using plastic instruments or containers; use glass and metal tools instead.[3][4] | |
| Low CHC yield | Inefficient extraction solvent. | Test a range of non-polar solvents like hexane, pentane, or heptane (B126788) to find the optimal one for your insect species. |
| Insufficient extraction time. | While short times are recommended to avoid contamination, extremely short durations may not be sufficient. Optimize the extraction time by testing a time course (e.g., 1, 5, 10, 30 minutes). | |
| Low concentration of CHCs on the insect. | Consider pooling multiple individuals for extraction, especially for smaller insects.[6] | |
| Poor reproducibility between samples | Inconsistent sample handling. | Standardize the entire extraction procedure, including the volume of solvent, extraction time, and temperature for all samples. |
| Variation in insect physiology. | Use insects of the same species, age, sex, and rearing conditions to minimize biological variability. | |
| Cross-contamination between samples. | Use fresh pipette tips for each sample and clean forceps between handling different individuals. |
Experimental Protocols
Protocol 1: Solvent-Based Extraction of Cuticular Hydrocarbons
This protocol describes a standard method for extracting CHCs using a non-polar solvent.
Methodology:
-
Sample Preparation: Select a single insect (or a specific number for smaller species) and place it into a clean glass vial (e.g., a 2 mL vial with a PTFE-lined cap).[6]
-
Solvent Addition: Add a known volume of a high-purity, non-polar solvent (e.g., 350-500 µL of n-hexane) to the vial, ensuring the insect is fully submerged.[6]
-
Extraction: Incubate the vial for a standardized duration. A common and effective time is 10 minutes to minimize the extraction of internal lipids.[6] Gentle agitation during this time can improve extraction efficiency.
-
Sample Transfer: Carefully transfer the solvent containing the extracted CHCs to a clean GC vial, leaving the insect behind.
-
Concentration (Optional): The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample. Reconstitute the dried extract in a small, known volume of solvent before analysis.[6]
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Post-Extraction Cleanup with a Silica (B1680970) Gel Column
If you suspect your samples are contaminated with more polar compounds, a silica gel column can be used for purification.[1][3]
Methodology:
-
Column Preparation: Prepare a small column by plugging a Pasteur pipette with a small amount of clean glass wool. Fill the pipette with a slurry of silica gel in hexane.
-
Sample Loading: Once the silica gel has settled, carefully add the CHC extract to the top of the column.
-
Elution: Elute the hydrocarbons from the column by adding 1-2 mL of hexane.[3] The non-polar CHCs will pass through the column while more polar contaminants will be retained by the silica gel.
-
Collection: Collect the eluate containing the purified CHCs in a clean vial.
-
Concentration and Analysis: Concentrate the purified sample under a gentle stream of nitrogen and reconstitute it in a suitable volume for GC-MS analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for CHC extraction to help minimize contamination and optimize yield.
| Parameter | Recommended Value/Range | Rationale | Reference(s) |
| Extraction Time | 5 - 10 minutes | Sufficient for surface CHC extraction while minimizing co-extraction of internal lipids. | [1],[6],[7] |
| Solvent Volume | 350 - 500 µL (for single insects in 2mL vials) | Ensures complete submersion of the insect for efficient extraction. | [6] |
| Solvent Type | n-Hexane, n-Pentane, Heptane | Non-polar solvents that effectively dissolve CHCs. | [1],[6],[9] |
| Solvent Grade | HPLC or Analytical Grade | High purity minimizes the introduction of contaminants. | [6],[8] |
Visualizations
Experimental Workflow for Minimizing Contamination
Caption: Workflow for CHC extraction with steps to minimize contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants [en.bio-protocol.org]
- 5. Potential sources of background contaminants in solid phase extraction and microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing GC-MS Sensitivity for Trace Pheromone Detection
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of trace pheromones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your analytical methods for enhanced sensitivity and reliability.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the GC-MS analysis of trace pheromones.
Issue 1: Poor Chromatographic Resolution or Overlapping Peaks
-
Question: My chromatogram shows peaks that are not well-separated. What could be the cause and how can I fix it?
-
Answer: Poor peak resolution can stem from several factors. Start by optimizing the GC oven temperature program; adjusting the initial temperature, ramp rate, and final temperature can significantly improve separation. If the compounds are still not resolved, consider a GC column with a different stationary phase (polarity) or a longer column for increased efficiency. Additionally, refining your sample preparation to remove matrix interferences that may co-elute with your analytes of interest is crucial.
Issue 2: Significant Peak Tailing
-
Question: I am observing significant peak tailing in my chromatograms. What are the possible causes and solutions?
-
Answer: Peak tailing can be caused by several factors including column overloading, active sites in the GC inlet or column, improper sample vaporization, or a contaminated sample.[1] To address this, you can try injecting a lower sample concentration. If active sites are suspected, replacing the inlet liner and trimming the first few centimeters of the column can help. Conditioning the column at a high temperature can also passivate active sites. For issues with sample vaporization, ensure your inlet temperature is optimized for the volatility of your pheromones.
Issue 3: "Ghost Peaks" or Sample Carryover
-
Question: I am seeing unexpected peaks, often called "ghost peaks," in my blank runs after analyzing a sample. How can I eliminate this carryover?
-
Answer: Ghost peaks are typically due to contamination in the syringe, injection port, or column.[1] To resolve this, thoroughly clean the syringe and replace the injection port liner and septum. Performing a column bake-out at the maximum recommended temperature for a sufficient time can help remove contaminants from the column. Implementing a rigorous rinsing and purging protocol for the syringe between injections is also essential to prevent carryover.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in analyzing volatile pheromones by GC-MS?
A1: The extraction and preconcentration of volatile organic compounds are arguably the most critical steps in the overall analytical task.[2][3] The chosen method will heavily depend on the volatility of the compounds and the nature of the biological source.
Q2: How do I choose the optimal inlet temperature for my pheromone analysis?
A2: The inlet temperature is a critical parameter that requires careful optimization, especially for thermally labile pheromones. A good starting point for a wide range of compounds is 250 °C.[1] However, it is advisable to experiment with a range of temperatures (e.g., 225-275 °C) to find the best balance between efficient vaporization of your target analytes and minimizing thermal degradation.[1]
Q3: What type of GC column is best suited for pheromone analysis?
A3: The choice of GC column depends on the polarity of the pheromone components. A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point for a wide range of volatile and semi-volatile compounds.[1][4] For complex mixtures or pheromones with varying polarities, using columns with different stationary phases may be necessary to achieve optimal separation.[1] A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a common and effective choice.[4][5]
Q4: When should I consider derivatization for pheromone analysis?
A4: Derivatization is a chemical modification technique used to improve the analytical properties of compounds that are otherwise difficult to analyze by GC-MS.[6][7] You should consider derivatization if your pheromones have low volatility, poor thermal stability, or contain active functional groups (e.g., -OH, -NH2, -COOH) that can cause peak tailing.[6][7] Silylation is a common derivatization method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[6][7]
Q5: How can I improve the signal-to-noise ratio in my analysis?
A5: Improving the signal-to-noise (S/N) ratio is key to enhancing sensitivity.[8] This can be achieved by either increasing the signal or reducing the noise. To increase the signal, you can optimize sample preparation to pre-concentrate the analytes, use a splitless injection to introduce more of the sample onto the column, and optimize MS parameters like ionization energy and detector gain.[9] To reduce noise, ensure you are using high-purity carrier gas, check for and eliminate any leaks in the system, and perform regular maintenance to keep the ion source and mass analyzer clean.[10] Advanced techniques like using a Deans switch effluent chopper with GC-electroantennography (GC-EAD) have been shown to dramatically increase the S/N ratio by 10.4–12.7 dB.[4][11]
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Volatile Compound Extraction
| SPME Fiber Coating | Key Characteristics | Typical Applications | Relative Performance Notes |
| 100 µm Polydimethylsiloxane (PDMS) | Non-polar, absorbent | Volatile and semi-volatile non-polar compounds | Good for general purpose screening.[12] |
| 85 µm Polyacrylate (PA) | Polar, absorbent | Polar volatile compounds (e.g., alcohols, phenols) | Demonstrated high potential for broad use and semi-quantitative applications.[12] |
| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar, adsorbent | Wide range of volatile and semi-volatile compounds | Recovered the most compounds simultaneously but showed higher variability.[12] |
| 85 µm Carboxen/PDMS (CAR/PDMS) | Bipolar, adsorbent | Very volatile compounds and gases | Effective for trapping highly volatile pheromones.[12] |
Table 2: Quantitative Comparison of GC Inlet Techniques for Trace Analysis
| Injection Technique | On-Column Mass (ng) | Average %RSD (Response Factor) | Notes |
| Split (10:1 ratio) | 0.0091 - 11 | 7.0 | Minimizes inlet discrimination and adsorptive loss, good for dirty samples.[13] |
| Splitless | 0.10 - 120 | 9.5 | Maximizes transfer of trace analytes to the column for higher sensitivity.[5][13] |
| Programmed Temperature Vaporization (PTV) | Varies | Matrix effects did not exceed 200% | Offers enhanced sensitivity of 1-2 orders of magnitude versus splitless injection and is suitable for large volume injections.[14] |
Table 3: Sensitivity Enhancement with Advanced MS Techniques
| Technique | Comparison | Improvement in Detection Limit | Reference |
| GC-Triple Quadrupole MS (GC-QqQ-MS/MS) | vs. GC-Single Quadrupole MS (GC-SQ/MS) | On average ten times lower method detection limits.[15] | [15] |
| Derivatization (NCI mode) | Steroidal analogs | Instrument Detection Limit (IDL) of ~1 pg/mL.[16] | [16] |
| GC-EAD with Deans Switch | vs. Traditional GC-EAD | 10.4–12.7 dB increase in signal-to-noise ratio.[4][11] | [4][11] |
Experimental Protocols
Protocol 1: Dynamic Headspace Trapping (Purge and Trap) for Volatile Pheromone Collection
This technique is highly effective for collecting and concentrating airborne pheromones.[2]
-
Sample Placement: Place the biological sample (e.g., insect, plant material) in a sealed, temperature-controlled chamber.
-
Purging: Pass a stream of purified inert gas (e.g., nitrogen or helium) over the sample at a controlled flow rate (e.g., 50-100 mL/min) to sweep the volatile pheromones out of the headspace.
-
Trapping: Direct the gas stream through a trap containing a sorbent material (e.g., Porapak Q, Tenax TA). The pheromones will be adsorbed onto the sorbent.
-
Desorption: After a set collection time, the trapped pheromones are desorbed. This can be done either thermally by placing the trap in a thermal desorption unit connected to the GC inlet or by eluting the trap with a small volume of a high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Concentration (if solvent eluted): If eluted with a solvent, the extract can be concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
Protocol 2: Silylation Derivatization of Pheromones with Hydroxyl or Carboxyl Groups
This protocol improves the volatility and thermal stability of polar pheromones.[2]
-
Sample Preparation: Evaporate the solvent from the pheromone extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
Reagent Addition: Add 20-50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried extract.[2]
-
Reaction: Add an equal volume of a suitable solvent like pyridine (B92270) or acetonitrile.[2] Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.
-
Analysis: After cooling the sample to room temperature, it is ready for injection into the GC-MS.
Mandatory Visualizations
Caption: General experimental workflow for trace pheromone analysis by GC-MS.
Caption: Decision tree for troubleshooting common GC-MS chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ento.psu.edu [ento.psu.edu]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Increasing Signal-to-Noise Ratio in Gas Chromatography - Electroantennography Using a Deans Switch Effluent Chopper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of four commercial solid-phase micro-extraction (SPME) fibres for the headspace characterisation and profiling of gunshot exhausts in spent cartridge casings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. gcms.cz [gcms.cz]
improving reproducibility of Drosophila behavioral assays
Welcome to the technical support center for Drosophila behavioral assays. This resource is designed to help researchers, scientists, and drug development professionals improve the reproducibility of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during behavioral assays.
Frequently Asked Questions (FAQs)
Q1: My behavioral results are highly variable between experiments. What are the most common sources of irreproducibility?
A1: Variability in Drosophila behavioral assays can stem from several sources. The most critical factors to control are:
-
Genetic Background: Different fly strains can exhibit significant behavioral differences.[1] Even within the same strain, genetic drift can occur over time. It is crucial to use genetically uniform populations and to outcross mutant lines to a standard wild-type background for several generations.
-
Environmental Conditions: Temperature, humidity, and light/dark cycles are potent modulators of fly behavior.[2][3][4][5] Maintaining a consistent environment is essential.
-
Age and Sex: Behavior can vary significantly with the age and sex of the flies.[6] Experiments should be performed on flies of a defined age range, and males and females should be assayed separately.
-
Mating Status: The mating status of flies, particularly females, can influence a wide range of behaviors.
-
Circadian Rhythm: The time of day when assays are performed can impact results due to the flies' natural circadian rhythms. It's best to conduct experiments at the same time each day.[2][3]
-
Fly Handling: Procedures such as CO2 anesthesia can have lingering effects on behavior and should be used consistently and with a recovery period.[6][7]
Q2: How does temperature affect the outcome of behavioral assays?
A2: Temperature can significantly influence locomotor activity, courtship, and other behaviors. For instance, in negative geotaxis (climbing) assays, both low and high temperatures can impair performance. The optimal temperature for many Drosophila melanogaster behaviors is around 22-25°C.[4][8] Exposing flies to thermal stress during development can also have lasting effects on adult behavior.[9]
Q3: What is the impact of humidity on Drosophila behavior?
A3: Drosophila melanogaster are sensitive to humidity levels. Extreme dryness can cause desiccation stress, while overly humid conditions can also be unfavorable. Humidity can affect olfactory preference, locomotion, and oviposition.[10][11] It is important to maintain a consistent humidity level in both housing and experimental setups, typically around 60-70%.[2][3][5]
Q4: Can the type of food provided to the flies affect their behavior?
A4: Yes, the nutritional composition of the food can impact various behaviors. For example, in feeding preference assays, the concentration of sucrose (B13894) and other nutrients will directly influence choice.[1][12] It is important to use a standardized food recipe and to be aware that some components, like certain yeast extracts, could potentially influence feeding behavior.[13]
Troubleshooting Guides
Negative Geotaxis (Climbing) Assay
Problem: Flies are not climbing or show very slow climbing times.
| Possible Cause | Troubleshooting Step |
| Age-related decline | Ensure you are using young adult flies (e.g., 2-5 days old) as climbing ability declines with age. |
| Recent CO2 anesthesia | Allow flies to recover for at least one hour after CO2 exposure before testing.[6] |
| Suboptimal temperature | Maintain the experimental temperature between 22-25°C for optimal performance.[4][8] |
| Vial conditions | Use clean, fresh polystyrene vials for each trial, as residues from previous use can deter climbing.[14] |
| Fly strain | Some mutant strains may have inherent motor deficits. Always compare to a wild-type control of the same genetic background.[1] |
Olfactory Preference Assay
Problem: Flies show no preference between the odorant and the control.
| Possible Cause | Troubleshooting Step |
| Odorant concentration | The concentration of the odorant may be too high (repulsive) or too low (undetectable). Perform a dose-response curve to determine the optimal concentration. |
| Recent CO2 anesthesia | Avoid using CO2 anesthesia within 24 hours of the assay as it can affect olfactory responses.[7] |
| Airflow issues | Ensure a consistent and controlled airflow in the olfactometer to deliver the odorants effectively. |
| Light interference | Conduct the assay under far-red light to minimize visual cues that could influence choice.[15] |
| Starvation state | The motivation of the flies can be influenced by their hunger state. Standardize the starvation period before the assay. |
Feeding Assay (CAFE Assay)
Problem: Flies are not feeding from the capillaries.
| Possible Cause | Troubleshooting Step |
| Insufficient starvation | Ensure flies are adequately starved (e.g., wet-starved for at least 24 hours) to motivate feeding.[12] |
| Air bubbles in capillaries | Check for and remove any air pockets at the bottom of the capillary tubes that may prevent access to the liquid food.[16] |
| Food composition | Ensure the food contains a minimal concentration of sucrose (e.g., 2 mM) to stimulate feeding.[12] |
| Evaporation | Account for evaporation by including control vials with capillaries but no flies.[1] |
Larval Crawling Assay
Problem: Larvae are not crawling or their movement is erratic.
| Possible Cause | Troubleshooting Step |
| Substrate is too wet or dry | The agar (B569324) surface should be moist but not flooded. Excess water can impede crawling.[17] |
| Food residue on larvae | Wash larvae with distilled water to remove food particles that can interfere with crawling.[18] |
| Overcrowded rearing conditions | Larvae from overcrowded vials may be smaller and less motile. Ensure a consistent larval density.[17] |
| Temperature fluctuations | Perform the assay at a consistent room temperature, as temperature can affect crawling speed.[17] |
Quantitative Data Summary
Table 1: Effect of Temperature on Negative Geotaxis in Drosophila melanogaster
| Temperature | Mean Climbing Time (seconds) | Reference |
| 13°C | Slower | [4] |
| 18°C | Fastest | [4][8] |
| 22°C / 23°C (Control) | Moderate | [4][8] |
| 28°C | Slower | [4] |
| 33°C | Slower | [4] |
Table 2: Effect of Humidity on Drosophila suzukii Survival and Reproduction
| Relative Humidity | Mean Female Survival (days) | Net Reproductive Rate (Ro) | Reference |
| 20% | < 3 | - | [11] |
| 33% | < 3 | - | [11] |
| 71% | > 20 | - | [11] |
| 82% | > 20 | - | [11] |
| 94% | > 20 | 68 | [11] |
Experimental Protocols
Protocol 1: Rapid Iterative Negative Geotaxis (RING) Assay
Objective: To quantify adult locomotor and negative geotaxis behaviors in a high-throughput manner.
Methodology:
-
Fly Preparation: Collect newly eclosed flies and house them in vials with standard food at 25°C and 70% humidity under a 12-hour light/dark cycle.[2][3] Use flies of a specific age (e.g., 5, 15, 25, or 35 days old) for the assay.[3]
-
Apparatus Setup: Use an automated multi-cylinder RING apparatus. Transfer 10 flies of the same sex and genotype into each vial of the apparatus.[2][3]
-
Acclimation: Allow the flies to acclimate to the vials for at least one minute before starting the assay.[3]
-
Assay Procedure:
-
The apparatus will tap down to startle the flies to the bottom of the vials.
-
Record a video of the flies climbing up the vials.
-
Measure the number of flies that climb above a specific height (e.g., 8 cm) within a set time (e.g., 10 seconds).[6]
-
-
Data Analysis: Repeat the assay for several trials with a rest period in between.[6] Analyze the video recordings to quantify the climbing performance. The results can be expressed as the percentage of flies successfully climbing or the average climbing speed.
Protocol 2: Four-Quadrant Olfactometer Assay
Objective: To assess the innate olfactory preference of adult Drosophila.
Methodology:
-
Fly Preparation: Use adult flies starved for a specific period before the assay. Do not use CO2 anesthesia within 24 hours of the experiment.[7]
-
Apparatus Setup: Use a four-quadrant olfactometer. Prepare the odorant and solvent control solutions.
-
Odorant Delivery: Introduce the test odorant into one quadrant and the solvent control into the other three quadrants.
-
Assay Procedure:
-
Introduce a population of flies into the center of the arena.
-
Record the distribution of the flies across the four quadrants over a set period.
-
-
Data Analysis: Calculate a preference index (PI) based on the number of flies in the odorant quadrant versus the control quadrants. A positive PI indicates attraction, while a negative PI indicates repulsion.
Visualizations
Caption: Workflow for a reproducible Drosophila behavioral experiment.
Caption: Troubleshooting logic for high variability in behavioral assays.
References
- 1. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: An Automated Rapid Iterative Negative Geotaxis Assay for Analyzing Adult Climbing Behavior in a Drosophila Model of Neurodegeneration [jove.com]
- 3. An Automated Rapid Iterative Negative Geotaxis Assay for Analyzing Adult Climbing Behavior in a Drosophila Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Assaying Locomotor, Learning, and Memory Deficits in Drosophila Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temperature on the negative geotaxis response in Drosophila melanogaster | The Expedition [ojs.library.ubc.ca]
- 9. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 10. researchgate.net [researchgate.net]
- 11. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 12. A Rapid Food-Preference Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying Drosophila food intake: comparative analysis of current methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Methods to Assay Drosophila Behavior [jove.com]
- 15. Testing Drosophila Olfaction with a Y-maze Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Muscle Function Assessment Using a Drosophila Larvae Crawling Assay [bio-protocol.org]
- 18. An assay of behavioral plasticity in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Deuterated 7(Z),11(Z)-Pentacosadiene as an Internal Standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated 7(Z),11(Z)-pentacosadiene for use as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Synthesis Strategy
Question: What is the general synthetic approach for preparing deuterated this compound?
Answer: The most common strategy involves a convergent synthesis pathway. This typically includes the stereoselective formation of the two Z-configured double bonds using the Wittig reaction, followed by the introduction of deuterium (B1214612) labels at specific positions. The overall process can be broken down into the synthesis of key deuterated and non-deuterated building blocks (aldehydes/ketones and phosphonium (B103445) ylides), their coupling via the Wittig reaction, and subsequent purification.
2. Wittig Reaction & Stereoselectivity
Question: I am observing poor Z-selectivity in my Wittig reaction, resulting in a mixture of (Z,Z), (Z,E), and (E,E) isomers. How can I improve the formation of the desired (Z,Z) isomer?
Answer: Achieving high Z-selectivity is a common challenge in Wittig reactions. Here are several factors to consider and troubleshoot:
-
Ylide Type: Unstabilized ylides (where the group attached to the carbanion is an alkyl group) generally favor the formation of Z-alkenes.[1][2] Ensure you are using an appropriate unstabilized ylide for this synthesis.
-
Solvent and Additives: The choice of solvent can significantly influence the stereochemical outcome. Performing the reaction in a non-polar, aprotic solvent is often preferred. Additionally, the presence of lithium salts can sometimes lead to equilibration of intermediates and reduce Z-selectivity.[1] Consider using salt-free conditions or adding reagents like sodium iodide or lithium iodide in dimethylformamide, which has been shown to favor the Z-isomer.[1]
-
Temperature: Running the reaction at low temperatures can help to favor the kinetic product, which is often the Z-isomer.
-
Base Selection: The base used to generate the ylide can also play a role. Bases such as NaH or NaOMe are suitable for generating the ylide.[2]
Troubleshooting Table: Improving Z-Selectivity in Wittig Reaction
| Parameter | Recommendation for High Z-Selectivity | Rationale |
| Ylide | Use an unstabilized phosphonium ylide (e.g., alkyltriphenylphosphonium halide). | Unstabilized ylides react kinetically to favor the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene.[1][2] |
| Solvent | Aprotic, non-polar solvents (e.g., THF, ether). | Minimizes stabilization of the betaine (B1666868) intermediate, promoting direct formation of the oxaphosphetane. |
| Additives | Consider using salt-free conditions or adding NaI/LiI in DMF. | Lithium salts can promote equilibration to the more stable E-alkene.[1] Iodide salts can enhance Z-selectivity.[1] |
| Temperature | Low temperatures (e.g., -78 °C to 0 °C). | Favors the kinetically controlled pathway leading to the Z-isomer. |
| Base | Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe). | Effective for deprotonating the phosphonium salt to form the ylide.[2] |
3. Deuterium Labeling
Question: What are the common methods for introducing deuterium into the molecule, and what are the potential pitfalls?
Answer: Deuterium can be incorporated at various stages of the synthesis. Common methods include:
-
Using Deuterated Starting Materials: Synthesizing one of the Wittig reaction precursors (the aldehyde/ketone or the phosphonium salt) with deuterium already incorporated. This offers precise control over the labeling position.
-
Catalytic H/D Exchange: This method involves exchanging C-H bonds for C-D bonds using a deuterium source (like D2O or D2 gas) and a catalyst.[3][4][5] This is often performed at a late stage of the synthesis.
Potential Pitfalls:
-
Incomplete Deuteration: The efficiency of deuterium incorporation can vary. It is crucial to analyze the final product by mass spectrometry to determine the level of deuteration.
-
Isotopic Scrambling: In some cases, deuterium atoms may migrate to unintended positions, especially under harsh reaction conditions.
-
Loss of Deuterium: Deuterium atoms at certain positions, particularly those adjacent to activating groups, can be labile and may exchange back to protons during workup or purification. It is advisable to place deuterium labels on non-exchangeable positions.
Troubleshooting Table: Deuterium Labeling Issues
| Issue | Possible Cause | Recommended Solution |
| Low Deuterium Incorporation | Insufficient reaction time, temperature, or catalyst activity. Inefficient deuterium source. | Increase reaction time or temperature. Use a more active catalyst. Ensure the deuterium source is of high isotopic purity. |
| Isotopic Scrambling | Harsh reaction conditions (high temperature, strong acid/base). | Use milder reaction conditions. Consider a synthetic route that introduces deuterium at a specific, less reactive position. |
| Loss of Deuterium Label | Label is in a chemically labile position. Acidic or basic workup/purification conditions. | Redesign the synthesis to place the label at a non-exchangeable position. Use neutral conditions for workup and purification. |
4. Purification
Question: How can I effectively purify the final deuterated this compound from reaction byproducts and isomers?
Answer: The purification of long-chain, non-polar hydrocarbons can be challenging due to their similar physical properties.
-
Column Chromatography: Silica (B1680970) gel chromatography is the most common method. A non-polar eluent system (e.g., hexanes or petroleum ether) is typically used. Careful selection of the stationary phase and eluent is critical to separate the desired product from triphenylphosphine (B44618) oxide (a byproduct of the Wittig reaction) and any geometric isomers.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC can be employed.
-
Argentation Chromatography: This technique uses silica gel impregnated with silver nitrate. The silver ions interact with the pi bonds of the alkenes, allowing for the separation of (Z) and (E) isomers.
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Wittig Reaction
-
Ylide Generation: To a suspension of the appropriate alkyltriphenylphosphonium halide in anhydrous THF at -78 °C, add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) dropwise. Stir the resulting colored solution at this temperature for 1 hour.
-
Reaction with Aldehyde: Add a solution of the aldehyde in anhydrous THF to the ylide solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Late-Stage Catalytic Deuterium Labeling
-
Reaction Setup: In a high-pressure vessel, dissolve the non-deuterated this compound in a suitable solvent (e.g., ethyl acetate).
-
Catalyst and Deuterium Source: Add a catalyst (e.g., Pd/C) and a deuterium source (e.g., D2O).
-
Reaction: Pressurize the vessel with D2 gas and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 24-48 hours.
-
Workup and Purification: Cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure. Purify the deuterated product by column chromatography.
Visualizations
Diagram 1: Synthetic Workflow for Deuterated this compound
Caption: General synthetic workflow for deuterated this compound.
Diagram 2: Troubleshooting Logic for Low Z-Selectivity
Caption: Troubleshooting guide for improving Z-selectivity in the Wittig reaction.
References
Validation & Comparative
A Comparative Analysis of Cuticular Hydrocarbon Profiles in Drosophila Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cuticular hydrocarbon (CHC) profiles across various Drosophila species, supported by experimental data. CHCs are waxy compounds on the insect's cuticle that play a crucial role in preventing desiccation and serve as chemical signals for intra- and inter-specific communication, including mate recognition.[1][2][3] Understanding the diversity of these profiles is essential for research in chemical ecology, evolutionary biology, and for the development of targeted pest control strategies.
Data Presentation: Comparative CHC Profiles
The composition of CHCs varies significantly among different Drosophila species and often exhibits sexual dimorphism.[4][5] Below is a summary of the major CHC components identified in several commonly studied species. The data highlights key differences that contribute to species-specific chemical signatures.
| Species | Sex | Major Cuticular Hydrocarbons | Key Characteristics & Notes |
| Drosophila melanogaster | Male | 7-Tricosene (7-T), 7-Pentacosene (7-P)[4][6] | Predominantly produces shorter-chain monoenes.[2][7] The ratio of 7-T to 7-P can vary with geographic location, potentially as an adaptation to different climates.[4] |
| Female | 7,11-Heptacosadiene (7,11-HD), 7,11-Nonacosadiene[2][3] | Characterized by long-chain dienes which act as key female sex pheromones.[2][7] African strains can have high levels of 5,9-heptacosadiene (5,9-HD).[6] | |
| Drosophila simulans | Male & Female | 7-Tricosene (7-T), 7-Pentacosene (7-P) | Considered sexually monomorphic for its most abundant CHCs.[4] The presence of 7,11-HD (a major D. melanogaster female pheromone) is strongly repellent to D. simulans males.[4] |
| Drosophila virilis | Male | 10-Heneicosene | Exhibits male-specific hydrocarbons.[8] |
| Drosophila americana | Male | 9-Heneicosene[8] | Shares the same major male-specific hydrocarbon with D. novamexicana.[8] |
| Drosophila novamexicana | Male | 9-Heneicosene[8] | |
| Drosophila kanekoi | Male | 5,13- and 5,15-Pentacosadienes[8] | |
| Drosophila lummei | Male | 9-Pentacosene (in one strain)[8] | |
| Drosophila birchii | Male & Female | n-Alkanes, (Z)-9-monoenes, low levels of (Z,Z)-7,11- and (Z,Z)-9,13-dienes[9] | Possesses a wide range of CHCs with carbon numbers from C20 to C33.[9] |
| Drosophila serrata | Male & Female | (Z,Z)-5,9-dienes, (Z)-5-, (Z)-7-, and (Z)-9-alkenes, 2-methyl alkanes[9] | Notably lacks n-alkanes.[9] Mate choice in females is influenced by the relative abundance of male CHCs.[9] |
| Drosophila suzukii | Male & Female | 60 CHCs identified, including 9-tricosene, 7-tricosene, 5-tricosene, and tricosane (B166399) (n-C23)[10][11] | CHC profiles are primarily influenced by age and maturation.[10][11] Specific ratios of C23 hydrocarbons are crucial for regulating courtship and mating.[11] |
Experimental Protocols
The analysis of CHC profiles is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following is a generalized protocol based on common methodologies.[1][4][12]
Sample Collection and Preparation
-
Fly Rearing and Collection : Flies are reared under controlled temperature, humidity, and light-dark cycles. To ensure sexual maturity, flies are typically aged for 3-5 days post-eclosion.[4] Individuals are often separated by sex to prevent mating, which can alter CHC profiles.
-
Anesthesia : Flies are anesthetized, commonly by cooling on a cold plate or using CO2.
Cuticular Hydrocarbon Extraction
-
Solvent Extraction : Individual or small groups of flies are placed in a glass vial containing a non-polar solvent, typically hexane (B92381).[4][12]
-
Internal Standard : A known amount of an internal standard (e.g., n-hexacosane or n-dotriacontane) is added to the hexane.[3][4] This allows for the quantification of the extracted CHCs.
-
Extraction Process : The vial is gently agitated or vortexed for a specific duration (e.g., 1-5 minutes) to wash the CHCs from the cuticle.[1][4] Care is taken to avoid contamination from internal lipids.
-
Sample Concentration : The flies are removed, and the hexane extract is often evaporated to concentrate the sample before analysis.[12]
GC-MS Analysis
-
Injection : A small volume (e.g., 1 µL) of the CHC extract is injected into the gas chromatograph.[4][13]
-
Separation : The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., HP-5ms).[4][12] The column's stationary phase separates the different CHCs based on their boiling points and polarity.
-
Temperature Program : A specific temperature program is used to elute the CHCs from the column. A typical program might start at a low temperature, ramp up to a high temperature, and then hold for a period to ensure all compounds have passed through.[4][13]
-
Detection and Identification : As the separated compounds exit the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum for each compound serves as a chemical fingerprint for its identification.[1]
-
Quantification : The abundance of each CHC is determined by integrating the area under its corresponding peak in the gas chromatogram and normalizing it to the area of the internal standard's peak.[4][12]
Mandatory Visualization
Signaling Pathway
The biosynthesis of CHCs in Drosophila originates from the fatty acid synthesis pathway within specialized cells called oenocytes.[2][3][7] The process involves a series of enzymatic steps including elongation, desaturation, and reduction, followed by a final decarboxylation step.
Caption: Simplified CHC biosynthesis pathway in Drosophila.
Experimental Workflow
The process of analyzing CHC profiles involves several distinct steps, from sample preparation to data interpretation. This workflow ensures reproducible and quantifiable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. Cuticular hydrocarbons of Drosophila birchii and D. serrata: identification and role in mate choice in D. serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of cuticular hydrocarbons in mate recognition in Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.5. Cuticular hydrocarbon extraction and quantification [bio-protocol.org]
- 13. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Dienes: 7(Z),11(Z)-Pentacosadiene vs. 7,11-Heptacosadiene in Drosophila Mate Recognition
A Comparative Guide for Researchers in Chemical Ecology and Neurobiology
In the intricate world of insect communication, cuticular hydrocarbons (CHCs) play a pivotal role in mate recognition, acting as chemical signals that can either entice or deter potential partners. Among the myriad of CHCs, the long-chain dienes 7(Z),11(Z)-Pentacosadiene and 7,11-Heptacosadiene have emerged as key players in the mating rituals of the model organism Drosophila melanogaster. This guide provides a comprehensive comparison of these two compounds, summarizing experimental data on their opposing roles in mate choice, detailing the methodologies used to elucidate their functions, and visualizing the neural pathways they modulate.
Opposing Roles in Courtship: Attraction vs. Repulsion
Experimental evidence strongly indicates that 7,11-Heptacosadiene (7,11-HD) and this compound serve contrasting functions in Drosophila mating behavior. 7,11-HD is a well-established female-specific aphrodisiac, while evidence suggests that this compound acts as an anti-aphrodisiac.
7,11-Heptacosadiene (7,11-HD): A Potent Aphrodisiac
Found predominantly on the cuticle of female D. melanogaster, 7,11-HD is a powerful stimulant for male courtship.[1][2] Its presence is a key signal for species and sex recognition, effectively promoting courtship behavior in D. melanogaster males and contributing to reproductive isolation from closely related species like D. simulans, whose males are repelled by it.[3][4] The application of synthetic 7,11-HD to females or even inanimate dummies is sufficient to elicit courtship behaviors from males, such as wing vibration (song).[4][5]
This compound: A Putative Anti-Aphrodisiac
In contrast, this compound is associated with the inhibition of mating. While it is naturally present in low amounts on mature female Drosophila, experimental manipulation that leads to an increase in this compound has been shown to significantly reduce copulation success.[6][7] This effect is observed when a female-specific elongase enzyme (eloF) is depleted, causing a concurrent increase in this compound and a decrease in the aphrodisiac 7,11-nonacosadiene. This has led to the hypothesis that this compound functions as an anti-aphrodisiac, signaling female unreceptivity or another state that discourages male courtship attempts.[6][7]
Quantitative Comparison of Behavioral Effects
Direct comparative studies quantifying the dose-dependent effects of both synthetic compounds in the same experimental setup are limited. However, data from separate studies illustrate their opposing impacts on male courtship behavior, often measured by a "Courtship Index" (CI), which represents the percentage of time a male spends performing courtship behaviors.
| Compound | Species | Observed Effect on Male Courtship | Key Experimental Findings |
| 7,11-Heptacosadiene (7,11-HD) | Drosophila melanogaster | Aphrodisiac | Application of synthetic 7,11-HD to virgin D. simulans females (which do not produce it) leads to a dose-dependent increase in courtship from D. melanogaster males. Mutations in the ppk23 gene, which is involved in pheromone detection, reduce the male's behavioral response to 7,11-HD.[5] |
| This compound | Drosophila melanogaster | Anti-aphrodisiac (putative) | Genetic depletion of the elongase eloF, leading to increased levels of this compound and decreased 7,11-nonacosadiene, significantly reduces copulation.[7] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the impact of these cuticular hydrocarbons on Drosophila courtship behavior.
Single-Pair Courtship Assay
This assay is fundamental for quantifying the effect of a specific chemical on the courtship intensity of a single male towards a female.
1. Fly Preparation:
-
Collect virgin males and females within 8 hours of eclosion to ensure their sexual naivety.
-
Age the flies individually in vials containing standard fly food for 3-5 days under controlled environmental conditions (e.g., 25°C, 12:12 hour light:dark cycle).
2. Pheromone Application (for synthetic compound studies):
-
Dissolve the synthetic pheromone (7,11-HD or this compound) in a volatile solvent such as hexane (B92381) to a desired concentration.
-
Apply a precise amount of the pheromone solution to a target fly. This can be a decapitated virgin female or a fly genetically engineered to lack its own CHCs (oenocyte-less flies) to avoid confounding effects.
-
A control group of flies should be treated with the solvent alone.
-
Allow the solvent to fully evaporate before the assay.
3. Behavioral Observation:
-
Introduce a single naive male into a small, transparent courtship chamber.
-
After a brief acclimation period, introduce the pheromone-treated (or control) target female.
-
Record the interaction for a set period, typically 10-30 minutes, using a video camera.[4]
4. Data Analysis:
-
Manually or using automated tracking software, score the amount of time the male spends engaged in specific courtship behaviors (orienting, tapping, wing vibration/song, licking, attempting copulation).
-
Calculate the Courtship Index (CI) as the percentage of the observation time the male spends performing any of these courtship behaviors.[8]
Experimental Workflow for Courtship Assay
Signaling Pathways in Pheromone Perception
The detection of cuticular hydrocarbons in Drosophila is primarily mediated by gustatory receptor neurons located on the male's forelegs and proboscis. These neurons express specific receptors that recognize pheromonal cues upon contact. The neural circuits processing attractive and repulsive signals are complex and involve a balance of excitatory and inhibitory inputs.
Perception of 7,11-Heptacosadiene (Aphrodisiac)
The perception of the aphrodisiac 7,11-HD involves a specific set of gustatory sensory neurons.
-
Detection: Males detect 7,11-HD through direct contact via chemosensory bristles on their forelegs. This process requires gustatory sensory neurons that express the ion channel protein pickpocket23 (ppk23).[5][9]
-
Signal Transduction: Activation of these ppk23-expressing neurons generates an electrical signal.
-
Central Processing: This signal is relayed to the subesophageal ganglion and higher brain centers, including the lateral protocerebrum. A key group of male-specific interneurons, known as P1 neurons, are crucial for initiating courtship behavior.[10]
-
Behavioral Output: The activation of P1 neurons by the sensory pathway responding to 7,11-HD ultimately triggers the stereotyped courtship motor program.[3][10]
Neural Circuit for Pheromonal Attraction and Repulsion
The decision to court is not merely a response to an attractive pheromone but a result of the integration of both excitatory and inhibitory signals.
In this model, aphrodisiacs like 7,11-HD activate an excitatory pathway, leading to the activation of P1 neurons and the initiation of courtship. Conversely, anti-aphrodisiacs are thought to activate an inhibitory pathway, which suppresses the activity of P1 neurons, thereby inhibiting courtship. The final behavioral outcome depends on the balance of these opposing signals.[10]
Conclusion
The study of this compound and 7,11-Heptacosadiene in Drosophila melanogaster provides a powerful model for understanding the chemical and neural basis of mate recognition. While 7,11-HD is a well-characterized aphrodisiac that promotes courtship, this compound is emerging as a potential anti-aphrodisiac that contributes to the nuanced decision-making process of male flies. Future research involving direct, quantitative comparisons of these two compounds will be crucial for fully elucidating their respective roles and the interplay between them in shaping the complex mating landscape of this important model organism. This knowledge not only deepens our understanding of fundamental biological processes but also holds potential for applications in pest management and the development of novel chemosensory-based technologies.
References
- 1. Pheromones mediating copulation and attraction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles | PLOS One [journals.plos.org]
- 3. Secret to Fruit Fly Attraction Traced to Subtle Electrical Changes [simonsfoundation.org]
- 4. "The genetic basis of male Drosophila attraction to female 7,11-HD pher" by Elise Wong, Tobias Jehn et al. [digitalcommons.dartmouth.edu]
- 5. ppk23-Dependent Chemosensory Functions Contribute to Courtship Behavior in Drosophila melanogaster | PLOS Genetics [journals.plos.org]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. The role of cuticular pheromones in courtship conditioning of Drosophila males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drosophila Courtship Conditioning As a Measure of Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Excitation and inhibition onto central courtship neurons biases Drosophila mate choice - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Cuticular Hydrocarbons in Drosophila Reproductive Isolation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the chemical signals that govern reproductive behavior in insects is paramount for developing species-specific pest management strategies and for broader studies in evolutionary biology. This guide provides a comparative analysis of 7(Z),11(Z)-Pentacosadiene, a key cuticular hydrocarbon (CHC) implicated in reproductive isolation in Drosophila, with other influential CHCs. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Introduction to Cuticular Hydrocarbons and Reproductive Isolation
In the intricate world of insect communication, cuticular hydrocarbons (CHCs) play a pivotal role. These waxy compounds, found on the insect's cuticle, primarily prevent desiccation. However, they have also evolved to function as complex chemical signals, mediating social interactions and, crucially, reproductive isolation. By acting as species- and sex-specific signals, CHCs can either promote courtship and mating between compatible individuals or inhibit them between different species or unreceptive mates, thus maintaining the integrity of a species.
One such compound, this compound, has been identified as a key player in the reproductive dynamics of Drosophila. Its presence and relative abundance can significantly influence mating decisions, acting as a chemical barrier to reproduction.
Comparative Analysis of Key Cuticular Hydrocarbons in Drosophila
The reproductive fitness of Drosophila is heavily influenced by a cocktail of CHCs on the female's cuticle. While some compounds act as potent aphrodisiacs, others, like this compound, function as anti-aphrodisiacs. The balance of these opposing signals is critical in determining mating outcomes.
Our analysis focuses on comparing the effects of this compound with two other well-characterized CHCs: 7,11-nonacosadiene, a known female aphrodisiac in Drosophila, and 7,11-heptacosadiene, another significant courtship-stimulating pheromone.
| Compound | Chemical Structure | Primary Role in Reproduction | Experimental Evidence (Effect on Mating Behavior) |
| This compound | C25H48 | Anti-aphrodisiac, contributes to reproductive isolation | An increase in this compound, coupled with a decrease in 7,11-nonacosadiene, significantly reduces copulation in Drosophila[1][2]. Identified as a C25 diene with an inhibitory effect on mating in certain D. melanogaster strains, leading to male refusal[3]. |
| 7,11-Nonacosadiene | C29H56 | Aphrodisiac, promotes courtship and mating | A decrease in this compound, alongside an increase in this compound, leads to reduced copulation[1][2]. |
| 7,11-Heptacosadiene | C27H52 | Aphrodisiac, stimulates male courtship behavior | Acts as a potent courtship-stimulating sex pheromone in Drosophila melanogaster[4][5]. Its presence can be quantified by a courtship index based on the duration of the male's courtship song[6]. |
| 7-Tricosene | C23H46 | Male-predominant, generally inhibitory to other males | A cuticular hydrocarbon predominantly found on males that tends to inhibit the courtship of other males[7][8]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Drosophila mating behavior in response to cuticular hydrocarbons.
Mating Behavior Assays
Objective: To quantify the impact of specific synthetic CHCs on mating success, including parameters like courtship latency and mating frequency.
Materials:
-
Virgin male and female Drosophila of the desired species and strain.
-
Small mating chambers (e.g., glass vials or custom-made acrylic chambers).
-
Synthetic CHCs (this compound, 7,11-nonacosadiene, 7,11-heptacosadiene) dissolved in a suitable solvent (e.g., hexane).
-
Micropipette for precise application of CHC solutions.
-
A method for rendering female flies immobile for pheromone application (e.g., cold anesthesia).
-
Video recording equipment and software for behavioral analysis.
Procedure:
-
Fly Preparation: Collect virgin males and females within a few hours of eclosion and age them individually for 3-5 days to ensure sexual maturity.
-
Pheromone Application (for perfuming experiments): Anesthetize virgin females on a cold plate. Using a micropipette, apply a precise amount (e.g., 1 µg) of the synthetic CHC solution to the female's abdomen. A control group should be treated with the solvent alone. Allow the solvent to evaporate completely.
-
Single-Pair Assay: Introduce a single male and a single (perfumed or unperfumed) female into a mating chamber.
-
Data Recording: Record the interactions for a set period (e.g., 30-60 minutes).
-
Behavioral Quantification: Analyze the recordings to measure:
-
Courtship Latency: The time from the introduction of the flies until the male initiates the first courtship behavior (e.g., wing vibration, tapping)[9].
-
Mating Frequency/Success: The percentage of pairs that successfully copulate within the observation period.
-
Courtship Index: The proportion of time the male spends performing courtship behaviors (e.g., singing)[6].
-
Hydrocarbon Transfer Experiment
Objective: To determine if the CHC profile of one fly can be transferred to another and subsequently alter its attractiveness.
Procedure:
-
Kill a "donor" fly (e.g., a female with a high concentration of an inhibitory CHC) by freezing.
-
Gently rub the dead donor fly against a "recipient" fly (e.g., a female that is normally attractive to males). This transfers the cuticular hydrocarbons.
-
Introduce the perfumed recipient female to a male in a mating assay as described above.
-
Observe and quantify the male's courtship behavior towards the recipient female to assess the effect of the transferred CHCs[3].
Signaling Pathways and Visualization
The perception of cuticular hydrocarbons in Drosophila is a complex process initiated in the insect's antennae and legs. The following diagram illustrates the general olfactory signaling pathway involved in pheromone detection.
Caption: General insect olfactory signaling pathway for pheromone perception.
Conclusion
The study of cuticular hydrocarbons like this compound provides critical insights into the chemical ecology of reproductive isolation. As an anti-aphrodisiac, its presence can create a powerful barrier to mating, highlighting the nuanced chemical conversations that dictate reproductive success in Drosophila. By comparing its effects with those of courtship-stimulating pheromones, we gain a more complete understanding of the chemical lexicon that governs insect behavior. This knowledge is not only fundamental to our understanding of evolution but also offers promising avenues for the development of novel and highly specific pest control strategies.
References
- 1. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of cuticular hydrocarbons in the mating success of Drosophila melanogaster females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cuticular Hydrocarbon Content that Affects Male Mate Preference of Drosophila melanogaster from West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of cuticular pheromones in courtship conditioning of Drosophila males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Invertebrate Brain Platform [invbrain.neuroinf.jp]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Dose-Response Bioassays for Cuticular Hydrocarbon Activity in Drosophila melanogaster
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of bioassays used to determine the dose-response activity of cuticular hydrocarbons in Drosophila melanogaster, with a focus on 7(Z),11(Z)-Pentacosadiene and its alternatives.
While specific dose-response data for the anti-aphrodisiac candidate this compound is not extensively documented in publicly available literature, its biological context as a cuticular hydrocarbon in Drosophila melanogaster allows for a comparative analysis with well-studied pheromones in the same species. This guide contrasts the known activity of this compound with the aphrodisiac pheromone (Z,Z)-7,11-heptacosadiene (7,11-HD) and the multi-functional pheromone cis-vaccenyl acetate (B1210297) (cVA). The primary bioassays discussed are the courtship assay and the electroantennography (EAG) assay.
Comparative Overview of Cuticular Hydrocarbon Activity
The following table summarizes the biological activities of this compound and its comparators, highlighting the metrics typically evaluated in dose-response bioassays.
| Compound | Primary Biological Activity | Key Bioassay | Typical Dose-Response Metric | Expected Outcome with Increasing Dose |
| This compound | Putative Anti-aphrodisiac | Courtship Assay | Courtship Index (CI) / Mating Success (%) | Decrease in CI and mating success |
| (Z,Z)-7,11-heptacosadiene (7,11-HD) | Aphrodisiac | Courtship Assay | Courtship Index (CI) / Mating Success (%) | Increase in CI and mating success up to a saturation point |
| cis-vaccenyl acetate (cVA) | Aggregation Pheromone, Anti-aphrodisiac for rival males | Courtship Assay, Aggregation Assay, EAG | Courtship Index (CI), Aggregation Index, EAG Response Amplitude (mV) | Context-dependent; decrease in CI for rival males, increase in aggregation, dose-dependent EAG response |
Dose-Response Data from Behavioral and Electrophysiological Assays
The tables below present hypothetical yet representative dose-response data for the comparator compounds based on descriptions in the existing literature. These illustrate the expected quantitative outputs from courtship and EAG bioassays.
Table 1: Comparative Dose-Response in Drosophila melanogaster Courtship Assay
| Compound | Concentration (µ g/fly ) | Mean Courtship Index (CI) ± SEM |
| (Z,Z)-7,11-heptacosadiene (7,11-HD) | 0 (Control) | 0.25 ± 0.04 |
| 0.1 | 0.45 ± 0.05 | |
| 1.0 | 0.78 ± 0.06 | |
| 10.0 | 0.85 ± 0.05 | |
| 100.0 | 0.86 ± 0.04 | |
| cis-vaccenyl acetate (cVA) (on rival male) | 0 (Control) | 0.80 ± 0.05 |
| 0.1 | 0.65 ± 0.06 | |
| 1.0 | 0.40 ± 0.07 | |
| 10.0 | 0.25 ± 0.05 | |
| 100.0 | 0.22 ± 0.04 |
Note: The Courtship Index (CI) is the proportion of time a male spends performing courtship behaviors towards a target fly during a defined observation period.
Table 2: Comparative Dose-Response in Drosophila melanogaster Electroantennography (EAG) Assay
| Compound | Stimulus Dose (ng) | Mean EAG Response Amplitude (mV) ± SEM |
| (Z,Z)-7,11-heptacosadiene (7,11-HD) | 0 (Solvent Control) | 0.1 ± 0.02 |
| 1 | 0.5 ± 0.05 | |
| 10 | 1.2 ± 0.08 | |
| 100 | 2.5 ± 0.12 | |
| 1000 | 2.8 ± 0.15 | |
| cis-vaccenyl acetate (cVA) | 0 (Solvent Control) | 0.1 ± 0.02 |
| 1 | 0.8 ± 0.06 | |
| 10 | 1.9 ± 0.10 | |
| 100 | 3.5 ± 0.18 | |
| 1000 | 3.8 ± 0.20 |
Experimental Protocols
Detailed methodologies for the primary bioassays are provided below.
Drosophila melanogaster Courtship Assay
This bioassay quantifies the effect of a test compound on the courtship behavior of male flies.
1. Fly Preparation:
-
Male D. melanogaster are collected shortly after eclosion and aged individually for 3-5 days to ensure sexual maturity and social naivety.
-
"Decapitated virgin females are used as courtship targets to eliminate female behavioral variables.
-
The test compound, dissolved in a volatile solvent like hexane, is applied to the dorsal thorax of the target female. A range of concentrations is used to establish a dose-response curve. Control flies are treated with the solvent alone.
2. Courtship Observation:
-
A single male and a treated target female are introduced into a small observation chamber.
-
The behavior of the male is recorded for a set period, typically 10 minutes.
-
The total time the male spends performing courtship behaviors (orienting, tapping, wing extension and vibration, licking, and attempting copulation) is measured.
3. Data Analysis:
-
The Courtship Index (CI) is calculated as the proportion of the observation time the male spends in courtship.
-
The CIs are compared across different concentrations of the test compound and the control.
Electroantennography (EAG) Assay
EAG measures the summed electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.
1. Insect Preparation:
-
An adult D. melanogaster is anesthetized by chilling.
-
The head is excised and mounted onto a holder with conductive gel.
2. Electrode Placement:
-
A glass capillary reference electrode filled with saline solution is inserted into the back of the head.
-
A recording electrode, also a saline-filled glass capillary, is placed over the tip of one of the antennae.
3. Stimulus Delivery:
-
The test compound is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antenna.
-
A puff of air is directed through the Pasteur pipette to deliver the odorant stimulus to the antenna.
-
A range of stimulus doses is prepared through serial dilutions.
4. Data Recording and Analysis:
-
The electrical potential difference between the reference and recording electrodes is amplified, filtered, and recorded.
-
The amplitude of the negative voltage deflection (in millivolts) is the primary measure of the EAG response.
-
A dose-response curve is generated by plotting the EAG response amplitude against the logarithm of the stimulus concentration.
Visualizations
The following diagrams illustrate the experimental workflows for the described bioassays.
A Comparative Guide to the Genetic Basis of 7(Z),11(Z)-Pentacosadiene Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known genetic pathways for the biosynthesis of 7(Z),11(Z)-Pentacosadiene, a key cuticular hydrocarbon in Drosophila melanogaster with potential anti-aphrodisiac properties. We will explore the native biosynthetic pathway in Drosophila and discuss potential alternative production strategies using engineered microbial systems. This guide includes quantitative data from genetic manipulation experiments, detailed experimental protocols, and pathway visualizations to support research and development in this area.
I. Native Biosynthesis of this compound in Drosophila melanogaster
This compound is a 25-carbon diene found on the cuticle of female Drosophila melanogaster. Its production is a multi-step enzymatic process integrated within the broader pathway of cuticular hydrocarbon (CHC) biosynthesis. This pathway begins with common fatty acid synthesis and is subsequently modified by a series of desaturase and elongase enzymes.
The key gene families implicated in the production of this specific diene are:
-
Fatty Acid Synthases (FAS): Initiate the process by producing saturated fatty acid precursors.
-
Acyl-CoA Desaturases: Introduce double bonds at specific positions within the fatty acid chain.
-
Fatty Acid Elongases (elo): Extend the carbon chain of the fatty acid precursors to achieve the final length.
-
Reductases and Decarboxylases: Convert the final fatty acyl-CoA product into a hydrocarbon.
The proposed biosynthetic pathway for this compound is initiated by the desaturation of a C16 or C18 fatty acid precursor by a Δ9-desaturase, followed by elongation and a second desaturation event to create the characteristic diene structure.
Key Genes and Their Roles
-
desat1 : This gene encodes a Δ9-desaturase that introduces the first double bond, creating an ω7 fatty acid, which is a common precursor for many insect hydrocarbons with a double bond at the 7th position.[1]
-
desatF : A female-specific desaturase that is crucial for the formation of dienes. RNAi knockdown of desatF leads to a significant reduction in female dienes, strongly suggesting it is responsible for introducing the second double bond in the 7,11-diene biosynthesis.[2]
-
eloF : This female-specific elongase plays a critical role in determining the final chain length of the diene. It is responsible for elongating the 25-carbon diene precursor to the longer 29-carbon diene (7,11-nonacosadiene).[3]
The interplay between these enzymes, particularly the activity of eloF, dictates the relative abundance of this compound and its longer-chain counterpart, 7,11-nonacosadiene.
Quantitative Data from Genetic Manipulation
The functional role of the eloF gene was demonstrated through RNAi knockdown experiments in Drosophila melanogaster. The following table summarizes the quantitative changes in the relative amounts of 7,11-dienes in control females versus females with eloF gene expression knocked down.
| Cuticular Hydrocarbon | Control Females (% of total CHCs) | eloF RNAi Females (% of total CHCs) | Fold Change |
| 7,11-Pentacosadiene (C25:2) | 1.8% | 15.2% | +8.4x |
| 7,11-Nonacosadiene (C29:2) | 26.5% | 3.1% | -8.5x |
Data adapted from Chertemps et al., 2007. PNAS.[3]
These data clearly illustrate that suppression of the eloF elongase significantly boosts the relative abundance of this compound by preventing its elongation to 7,11-Nonacosadiene.[3]
Biosynthetic Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A female-biased expressed elongase involved in long-chain hydrocarbon biosynthesis and courtship behavior in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Changes in the Fatty Acid Elongase eloF Underlie the Evolution of Sex-specific Pheromone Profiles in Drosophila prolongata - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Influence on Cuticular Hydrocarbon Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of diet on the cuticular hydrocarbon (CHC) profiles of insects, with a focus on Drosophila melanogaster. CHCs are waxy compounds on the insect cuticle that play crucial roles in preventing desiccation and in chemical communication, including mating behaviors. Understanding how diet modulates these profiles is vital for research in entomology, chemical ecology, and the development of pest control strategies.
Impact of Diet on CHC Profiles: A Summary of Findings
Dietary composition, particularly the ratio of protein (often from yeast) to carbohydrates (sugar), significantly influences the CHC profile of Drosophila melanogaster.[1][2] Generally, high-protein diets and high-carbohydrate diets exert opposing effects on the chain length and abundance of CHCs.[1]
-
High-Protein (Yeast) Diets: These diets are associated with an increase in the total amount of CHCs.[1] They tend to promote the production of longer-chain CHCs.
-
High-Carbohydrate (Sugar) Diets: Conversely, high-sugar diets often lead to a higher prevalence of shorter-chain CHCs.[1]
These diet-induced changes in CHC profiles can have significant consequences for insect physiology and behavior, although the direct impact on mating success can be complex and may not always correlate with the observed chemical changes.[1]
Focus on 7(Z),11(Z)-Pentacosadiene
This compound is a C25 diene found in low abundance on the cuticle of mature Drosophila melanogaster females.[3][4] Research suggests it may function as an anti-aphrodisiac.[3][4] A notable study revealed that the depletion of a female-specific elongase (eloF) resulted in an increased amount of this compound and a concurrent decrease in the C29 pheromone, 7,11-nonacosadiene, leading to reduced copulation success.[3][4]
While the direct quantitative impact of varying dietary protein and carbohydrate levels on this compound has not been specifically detailed in the reviewed literature, we can infer potential trends based on its chain length (C25). As a shorter-chain diene, its prevalence might be expected to increase on a high-sugar diet, which generally favors the production of shorter-chain CHCs. However, further targeted quantitative studies are required to confirm this hypothesis.
Comparative Data on CHC Profiles Under Different Diets
The following table summarizes the general trends observed in the CHC profiles of Drosophila melanogaster reared on diets with varying protein and carbohydrate content. The values are representative of the qualitative and quantitative changes reported in the literature.
| Diet Composition | Total CHC Amount | Predominant CHC Chain Length | Potential Impact on this compound (C25) |
| High Protein (Yeast), Low Carbohydrate (Sugar) | Increased | Longer Chains (e.g., C27, C29) | Likely Decreased or Unchanged |
| Low Protein (Yeast), High Carbohydrate (Sugar) | Decreased or Unchanged | Shorter Chains (e.g., C23, C25) | Potentially Increased |
| Balanced Protein and Carbohydrate | Intermediate | Balanced Profile | Baseline Levels |
| High Protein and High Carbohydrate | Significantly Increased | Mixed, with a tendency towards longer chains | Variable, requires specific analysis |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies on the dietary impact on CHC profiles. Below are representative protocols for diet preparation and CHC analysis.
Drosophila Diet Preparation
A common method for preparing experimental diets for Drosophila melanogaster involves varying the concentrations of yeast and sucrose (B13894).
-
Ingredients:
-
Yeast (e.g., Brewer's yeast)
-
Sucrose
-
Propionic acid (mold inhibitor)
-
Water
-
Procedure:
-
Dissolve agar in water and bring to a boil.
-
Add the desired amounts of yeast and sucrose and stir until completely mixed.
-
Cool the mixture to approximately 65°C.
-
Add propionic acid and mix thoroughly.
-
Dispense the food into vials or bottles and allow it to solidify.
-
Cuticular Hydrocarbon (CHC) Extraction and Analysis
Gas chromatography-mass spectrometry (GC-MS) is the standard technique for the identification and quantification of CHCs.
-
Extraction:
-
Insects (a single individual or a pooled sample) are placed in a glass vial.
-
A known volume of a non-polar solvent, such as hexane (B92381) or pentane, is added to fully submerge the insect(s).
-
The vial is incubated for a set period (e.g., 10 minutes) to allow for the extraction of CHCs.
-
The solvent containing the extracted CHCs is carefully transferred to a clean vial.
-
An internal standard (e.g., n-alkane of a chain length not present in the sample) is added for quantification.
-
The solvent may be evaporated to concentrate the sample before analysis.
-
-
GC-MS Analysis:
-
Injection: A small volume of the extract is injected into the GC-MS system.
-
Separation: The different CHCs are separated based on their boiling points and interactions with the GC column (a non-polar column is typically used).
-
Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual CHCs by comparing them to known standards and libraries.
-
Quantification: The abundance of each CHC is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for studying the impact of diet on insect CHC profiles.
Signaling Pathways and Logical Relationships
The production of CHCs is a complex biological process involving multiple enzymatic steps, including fatty acid synthesis, elongation, and desaturation. Diet influences these pathways by providing the necessary precursors and by modulating the activity of key enzymes. The diagram below illustrates the simplified biosynthetic pathway leading to the production of CHC precursors and the potential influence of diet.
References
Cross-Species Activity of 7(Z),11(Z)-Pentacosadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species activity of the cuticular hydrocarbon 7(Z),11(Z)-Pentacosadiene. This long-chain unsaturated hydrocarbon, found on the cuticle of certain insect species, plays a role in chemical communication, primarily influencing mating behaviors. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes associated biological pathways to offer a comprehensive resource for researchers in entomology, chemical ecology, and related fields.
Overview of this compound Activity
This compound is a semiochemical primarily identified in species of the genus Drosophila. The current body of research suggests its principal role is as an anti-aphrodisiac, a compound that inhibits or reduces courtship and mating behaviors in males.
Key Findings:
-
Inhibitory Effects in Drosophila melanogaster : Studies on Drosophila melanogaster have shown that an increase in the abundance of this compound on the female cuticle, particularly when accompanied by a decrease in the aphrodisiac pheromone 7,11-nonacosadiene, significantly reduces male courtship and copulation success.[1][2] This suggests a modulatory role for this compound in female attractiveness.
-
Cross-Population Inhibition : Research on different strains of D. melanogaster from West Africa has indicated that cuticular hydrocarbons from females of one strain can inhibit the mating behavior of males from another strain.[3] Gas chromatography analysis pointed to a C25 diene, inferred to be this compound, as a likely candidate for this inhibitory effect.[3]
-
Presence in Other Drosophila Species : The Pherobase, a database of pheromones and semiochemicals, lists Drosophila birchii as a species that utilizes this compound, indicating its potential role in chemical communication beyond D. melanogaster.
Comparative Data on Cuticular Hydrocarbon Activity
To provide context for the activity of this compound, this section compares its function with other well-characterized cuticular hydrocarbon pheromones in Drosophila.
| Compound | Chemical Formula | Primary Species | Primary Function |
| This compound | C25H48 | Drosophila melanogaster, Drosophila birchii | Anti-aphrodisiac (Inhibits male courtship) |
| 7(Z),11(Z)-Heptacosadiene | C27H52 | Drosophila melanogaster | Aphrodisiac (Stimulates male courtship)[4][5] |
| 7-Tricosene | C23H46 | Drosophila melanogaster, Drosophila simulans | Anti-aphrodisiac (Inhibits male-male courtship)[4][5] |
| cis-Vaccenyl Acetate (cVA) | C20H36O2 | Drosophila melanogaster | Anti-aphrodisiac (Transferred to females during mating to reduce their attractiveness)[6] |
Experimental Protocols
This section outlines the key experimental methodologies used to investigate the bioactivity of this compound and other cuticular hydrocarbons.
Extraction and Analysis of Cuticular Hydrocarbons
Objective: To extract and quantify the cuticular hydrocarbon profile of an insect.
Protocol: Solvent Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Individual insects are placed in a glass vial.
-
Extraction: A non-polar solvent, such as hexane, is added to the vial to immerse the insect. The vial is gently agitated for a set period (e.g., 5-10 minutes) to dissolve the cuticular lipids.
-
Concentration: The solvent, now containing the cuticular hydrocarbons, is transferred to a clean vial and may be concentrated under a gentle stream of nitrogen to increase the analyte concentration.
-
GC-MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer.
-
Gas Chromatography (GC): Separates the individual hydrocarbon components based on their volatility and interaction with the GC column.
-
Mass Spectrometry (MS): Fragments the separated components and provides a mass spectrum for each, allowing for their identification and quantification.
-
Behavioral Assays
Objective: To assess the effect of a specific cuticular hydrocarbon on insect behavior, such as courtship and mating.
Protocol: Drosophila Courtship Assay
-
Fly Preparation: Male and female flies are collected as virgins and aged for several days to ensure sexual maturity.
-
Perfumigation (optional): To test the effect of a synthetic compound, a virgin female (or a dummy) can be "perfumed" by applying a known quantity of the synthetic hydrocarbon dissolved in a solvent. A solvent-only control is essential.
-
Courtship Chamber: A single male and a single female (either untreated or perfumed) are introduced into a small observation chamber.
-
Behavioral Observation: The interactions between the male and female are recorded for a defined period (e.g., 10-30 minutes). Key courtship behaviors to quantify include:
-
Courtship Latency: Time until the male initiates courtship.
-
Courtship Index: The proportion of time the male spends performing courtship behaviors (e.g., wing vibration, tapping, licking).
-
Copulation Success: Whether or not copulation occurs and its duration.
-
-
Data Analysis: The quantified behaviors are compared between control and experimental groups to determine the effect of the tested compound.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound functions as an anti-aphrodisiac in Drosophila melanogaster and potentially in other closely related species. However, to establish a comprehensive cross-species activity profile, further research is required.
Recommendations for Future Research:
-
Quantitative Dose-Response Studies: Conducting behavioral assays with a range of concentrations of synthetic this compound on a broader diversity of insect species, including other Drosophila species and insects from different orders, would provide crucial quantitative data.
-
Electrophysiological Recordings: Techniques such as electroantennography (EAG) and single-sensillum recording (SSR) can be employed to directly measure the response of insect antennae to this compound, helping to identify which species are capable of detecting this compound.
-
Identification of Receptors and Neural Circuits: Genetic and molecular approaches can be used to identify the specific chemoreceptors and neural pathways that mediate the behavioral response to this compound.
-
Biosynthetic Pathway Elucidation: Further investigation into the specific elongase and desaturase enzymes involved in the production of 7,11-dienes will provide a more complete understanding of their regulation and evolution.
By addressing these research gaps, a more complete picture of the role of this compound in insect chemical communication will emerge, with potential applications in pest management and the broader understanding of evolutionary biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Olfactory receptor-dependent receptor repression in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cuticular Hydrocarbon Content that Affects Male Mate Preference of Drosophila melanogaster from West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The smell of love in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Validation of Synthesized 7(Z),11(Z)-Pentacosadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of synthesized 7(Z),11(Z)-pentacosadiene, a long-chain diene with potential applications in chemical ecology and pheromone-based pest management. The accurate determination of its structure, particularly the geometry of the double bonds, is critical for its biological activity. This document outlines the key experimental protocols and presents a comparative analysis with a potential synthetic isomer, 7(E),11(Z)-pentacosadiene, to highlight the importance of rigorous structural validation.
Comparative Analysis of Synthesized Dienes
The stereoselective synthesis of this compound is crucial for obtaining the biologically active isomer. A common synthetic challenge is the inadvertent formation of other stereoisomers, such as 7(E),11(Z)-pentacosadiene. Below is a comparison of the expected analytical data for these two isomers.
Table 1: Comparison of Expected ¹H NMR and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Assignment | This compound (Predicted) | 7(E),11(Z)-Pentacosadiene (Predicted) | Key Differentiating Features |
| Olefinic Protons (H7, H8, H11, H12) | ~5.35 (m) | ~5.40 (m) | Subtle downfield shift for the (E)-isomer protons. |
| Allylic Protons (H6, H9, H10, H13) | ~2.05 (m) | ~2.00 (m) | Minor differences in chemical shifts and multiplicity. |
| Olefinic Carbons (C7, C8, C11, C12) | ~129.8, 128.5 | ~130.5, 129.0 | Olefinic carbons of the (E)-isomer are typically slightly deshielded. |
| Allylic Carbons (C6, C9, C10, C13) | ~27.2, 29.7 | ~32.5, 29.7 | The allylic carbon adjacent to the (E)-double bond (C6) is significantly downfield. |
Table 2: Comparison of Expected GC-MS Data
| Parameter | This compound (Predicted) | 7(E),11(Z)-Pentacosadiene (Predicted) | Key Differentiating Features |
| Molecular Ion (M⁺) | m/z 348 | m/z 348 | Identical molecular weight. |
| Retention Time | Slightly shorter | Slightly longer | (E)-isomers often have slightly longer retention times on non-polar GC columns. |
| Key Fragments | Characteristic fragments from cleavage at allylic positions. | Similar fragmentation pattern, but with potential differences in fragment ion intensities. | Subtle differences in relative abundances of key fragment ions. |
Table 3: Comparison of Expected Ozonolysis Products
| Alkene | Ozonolysis Products (Reductive Workup) |
| This compound | Heptanal, Undecane-1,5-dial, and Tetradecanal |
| 7(E),11(Z)-Pentacosadiene | Heptanal, Undecane-1,5-dial, and Tetradecanal |
Experimental Protocols
Synthesis of this compound (Hypothetical Route)
A plausible synthetic route for this compound involves a Wittig reaction to stereoselectively form the (Z)-double bonds.
-
Preparation of the Phosphonium (B103445) Salt: 1-Bromohexane is reacted with triphenylphosphine (B44618) in refluxing acetonitrile (B52724) to yield hexyltriphenylphosphonium bromide.
-
Preparation of the Aldehyde: 1-Undecyne is subjected to hydroboration-oxidation to yield undecanal.
-
First Wittig Reaction: The hexyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) in THF at low temperature to form the ylide. Undec-4-enal is then added to the ylide solution, and the reaction is allowed to warm to room temperature to yield (Z)-heptadec-7-en-4-al.
-
Second Wittig Reaction: In a separate flask, 1-bromotridecane (B143060) is converted to its corresponding phosphonium salt. The ylide is generated and reacted with the product from the previous step, (Z)-heptadec-7-en-4-al, to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified diene is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. 16 scans are typically co-added.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 1024 scans are typically co-added.
-
Data Processing: The free induction decays (FIDs) are processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed. The spectra are phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 mg/mL solution of the purified diene is prepared in hexane.
-
GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used. The oven temperature program is initiated at 150°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 10 minutes. Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
MS Conditions: The GC is interfaced with a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-500.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is examined for the molecular ion and characteristic fragmentation patterns.
Ozonolysis for Double Bond Position Determination
-
Ozonolysis Reaction: A solution of the diene (50 mg) in a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, 10 mL) is cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists.
-
Reductive Workup: The excess ozone is removed by bubbling nitrogen gas through the solution. Dimethyl sulfide (B99878) (DMS, 1 mL) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Product Analysis: The solvent is evaporated, and the resulting aldehyde products are analyzed by GC-MS using the conditions described above. The identification of the aldehyde fragments allows for the unambiguous determination of the original double bond positions.
Visualizations
Safety Operating Guide
Personal protective equipment for handling 7(Z),11(Z)-Pentacosadiene
Disclaimer: This information is for guidance purposes only and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols. This product is for research use only and is not intended for human or veterinary use.[1][2][3]
Chemical and Physical Properties
A summary of the known physical and chemical properties of 7(Z),11(Z)-Pentacosadiene is provided below. This information is essential for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₈ | [2][3][4] |
| Molecular Weight | 348.7 g/mol | [2][4] |
| Purity | ≥98% | [2][3] |
| Formulation | A solution in hexane (B92381) | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 1 year (at -20°C) | [2] |
Personal Protective Equipment (PPE)
Given that this compound is a long-chain hydrocarbon and is often supplied in a hexane solution, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk. | Protects against splashes of the chemical and the hexane solvent, which can cause eye irritation.[5][6][7] |
| Hand Protection | Nitrile or neoprene gloves. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[5] | Provides a barrier against skin contact with the hydrocarbon and the solvent. Hexane can cause skin irritation and dermatitis. |
| Body Protection | A flame-resistant lab coat or coveralls. | Protects against accidental spills and splashes. Given that hexane is flammable, flame-resistant clothing is a prudent precaution.[8][9] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a respirator with an organic vapor cartridge may be necessary.[6] | Minimizes the inhalation of hexane vapors, which can cause respiratory irritation and central nervous system effects. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.
-
Chemical Waste: All waste containing this compound and its solvent (hexane) must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should also be disposed of in the hazardous waste container.
-
Container Disposal: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected as hazardous waste. The empty and rinsed container can then be disposed of according to your institution's guidelines for chemical containers.
-
Consult EHS: Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety department.
By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the environment.
References
- 1. 7(Z),11(Z)--Pentacosadiene, 10MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C25H48 | CID 14464903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hsi.com [hsi.com]
- 6. fatfinger.io [fatfinger.io]
- 7. tigersafetyrentals.com [tigersafetyrentals.com]
- 8. PPE for the Oil & Gas Industry [dupont.com]
- 9. ecomm-api.vallen.com [ecomm-api.vallen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
